Technical Documentation Center

N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

Core Science & Biosynthesis

Foundational

Comprehensive Chemical Structure Analysis of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide: A Technical Guide

Executive Summary Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized for their robust hydrogen-bonding capabilities, metabolic stability, and diverse bioactivity profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized for their robust hydrogen-bonding capabilities, metabolic stability, and diverse bioactivity profile ranging from antimicrobial to anti-inflammatory applications[1]. The compound N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (Chemical Formula: C₁₆H₁₈FNO₂S) is a structurally complex derivative featuring a highly electronegative 4-fluorobenzenesulfonyl moiety coupled via a sulfonamide linkage to a lipophilic 4-sec-butylphenyl group.

This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this molecule. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), we establish a self-validating analytical framework. Emphasis is placed on the causality of spectral phenomena—explaining exactly how the electronic and steric environments of the fluorine atom and the chiral sec-butyl center govern the analytical outputs.

Analytical Strategy & Workflow

To achieve unambiguous structural confirmation, a multi-modal orthogonal approach is required. NMR provides atomic-level connectivity and electronic environment mapping; HRMS confirms the exact molecular mass and connectivity through collision-induced dissociation (CID); and FT-IR validates the presence of critical functional groups.

AnalyticalWorkflow Start Target Compound: N-(4-sec-butylphenyl)- 4-fluorobenzenesulfonamide NMR NMR Spectroscopy (1H, 13C, 19F, 2D COSY/HSQC) Start->NMR MS LC-HRMS (ESI+, MS/MS CID) Start->MS IR ATR-FTIR (Solid-State Vibrational Modes) Start->IR NMR_Data Electronic Environment & Aliphatic Spin Systems NMR->NMR_Data MS_Data Exact Mass & S-N Bond Cleavage Pattern MS->MS_Data IR_Data Functional Groups (SO2, NH, C-F stretching) IR->IR_Data Validation Orthogonal Structural Validation & Purity Confirmation NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Figure 1: Orthogonal analytical workflow for sulfonamide structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the cornerstone of this structural analysis. The presence of the highly electronegative fluorine atom on the benzenesulfonyl ring and the chiral center on the sec-butyl group create distinct, predictable spin systems.

Mechanistic Insights into Chemical Shifts
  • Fluorine Coupling (¹³C and ¹H): The ¹⁹F nucleus (spin ½) strongly couples with the aromatic carbons and protons. In the ¹³C spectrum, the ipso carbon directly attached to the fluorine atom splits into a distinct doublet with a massive coupling constant (¹JC-F ≈ 250–256 Hz)[2]. The ortho and meta carbons also exhibit characteristic ²JC-F and ³JC-F couplings, respectively.

  • Sulfonamide N-H Deshielding: The strong electron-withdrawing nature of the -SO₂- group pulls electron density away from the nitrogen, severely deshielding the N-H proton. In non-polar solvents like CDCl₃, this appears as a broad singlet around 6.5–7.5 ppm, while in hydrogen-bonding solvents like DMSO-d₆, it shifts downfield to 9.5–10.5 ppm[3].

  • The sec-Butyl Spin System: The sec-butyl group (-CH(CH₃)(CH₂CH₃)) presents a classic aliphatic multiplet system. The benzylic methine (-CH-) proton is diastereotopic and couples with both the adjacent methyl doublet and the methylene multiplet, resulting in a complex sextet/heptet around 2.5 ppm.

Quantitative Data Summary

Table 1: Expected ¹H and ¹³C NMR Assignments (Solvent: CDCl₃, 400/100 MHz)

NucleusShift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
¹H 7.75 - 7.85dd2H~8.5, 5.0 (H-F)Ar-H (ortho to SO₂)
¹H 7.10 - 7.20t (pseudo)2H~8.5 (H-F, H-H)Ar-H (ortho to F)
¹H 6.95 - 7.05d2H~8.0Ar-H (ortho to sec-butyl)
¹H 6.85 - 6.95d2H~8.0Ar-H (ortho to NH)
¹H 6.50 - 6.80br s1H-Sulfonamide N-H
¹H 2.45 - 2.60m1H-Aliphatic -CH- (benzylic)
¹H 1.45 - 1.65m2H-Aliphatic -CH₂-
¹H 1.15 - 1.25d3H~7.0Aliphatic -CH₃ (branch)
¹H 0.75 - 0.85t3H~7.5Aliphatic -CH₃ (terminal)
¹³C ~165.0d-~255.0 (¹JC-F)Ar-C-F (ipso)
¹³C ~135.5s--Ar-C-SO₂ (ipso)
¹³C ~145.0s--Ar-C-alkyl (ipso)
¹³C ~116.5d-~22.5 (²JC-F)Ar-C (ortho to F)
¹³C ~41.0s--Aliphatic -CH-
Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution to maintain magnetic field homogeneity.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Automatically tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei. Lock the magnetic field to the deuterium signal of CDCl₃.

  • Shimming: Perform gradient shimming (Z-axis) to achieve a line width at half height (FWHM) of < 1.0 Hz for the TMS peak, ensuring sharp resolution of the complex sec-butyl multiplets.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.

    • ¹³C NMR: 1024 scans, 45° pulse angle, 2-second relaxation delay with ¹H broad-band decoupling.

    • ¹⁹F NMR: 32 scans, optimized spectral width (-50 to -200 ppm).

  • Processing: Apply a 0.3 Hz exponential line-broadening function to ¹³C spectra to enhance the signal-to-noise ratio before Fourier transformation.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides direct evidence of the sulfonamide bridge. The S=O bonds are highly polar, resulting in intense changes in the dipole moment during vibration, which translates to the strongest peaks in the IR spectrum.

Mechanistic Insights

The sulfonamide group (-SO₂NH-) acts as a bridge between the two aromatic systems. The asymmetric and symmetric stretching vibrations of the SO₂ group are highly diagnostic, typically appearing in the regions of 1320–1340 cm⁻¹ and 1140–1160 cm⁻¹, respectively[3][4]. The S-N bond stretch is visible at lower frequencies (900–930 cm⁻¹). Furthermore, the highly polarized C-F bond yields a strong, sharp stretching band around 1220–1250 cm⁻¹.

Table 2: FT-IR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3250 - 3300Medium, BroadN-H stretching (hydrogen-bonded)
2960, 2870Medium, SharpC-H stretching (aliphatic sec-butyl)
1590, 1495Strong, SharpC=C stretching (aromatic rings)
1335Very StrongS=O asymmetric stretching
1230StrongC-F stretching
1160Very StrongS=O symmetric stretching
915MediumS-N stretching
Protocol 2: ATR-FTIR Solid-State Analysis
  • Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FT-IR spectrometer with isopropanol. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place approximately 2-3 mg of the solid crystalline compound directly onto the center of the ATR crystal.

  • Compression: Lower the anvil/pressure arm to apply consistent, firm pressure to the sample, ensuring intimate contact with the diamond crystal to prevent signal attenuation.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation: Verify the absence of water vapor interference (sharp spikes ~3600 cm⁻¹) and confirm the intensity of the SO₂ bands relative to the baseline.

Mass Spectrometry (LC-HRMS) & Fragmentation Dynamics

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is utilized to determine the exact molecular mass and elucidate connectivity through MS/MS fragmentation.

Fragmentation Causality

In positive ion mode (ESI+), the molecule is protonated to form the [M+H]⁺ precursor ion at m/z 308.1121. Upon Collision-Induced Dissociation (CID), the weakest bond in the molecule—the S-N bond—undergoes preferential cleavage.

Because the sulfonyl group is highly electron-withdrawing, the positive charge can be retained on either fragment depending on the localized proton affinity. Cleavage yields the 4-fluorobenzenesulfonyl cation (m/z 159.0) and the 4-sec-butylaniline radical/cation species (m/z 150.1). Additionally, the sec-butyl group is susceptible to α-cleavage, losing a C₄H₉ radical to form a stable conjugated system.

MSFragmentation Parent Precursor Ion [M+H]+ m/z 308.1121 Path1 S-N Bond Cleavage (Inductive Effect) Parent->Path1 Path2 Aliphatic Cleavage (sec-butyl group) Parent->Path2 Frag1 4-Fluorobenzenesulfonyl Cation m/z 158.9915 Path1->Frag1 Charge on SO2 Frag2 4-sec-butylaniline Cation m/z 150.1279 Path1->Frag2 Charge on N Frag3 [M - C4H9]+ m/z 251.0336 Path2->Frag3 Alpha-cleavage

Figure 2: ESI+ MS/MS CID fragmentation pathways of the target sulfonamide.

Protocol 3: UPLC-ESI-HRMS Workflow
  • Chromatography Setup: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min to ensure sharp peak shape and separation from potential synthesis impurities.

  • Source Parameters: Set the ESI source to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C; Desolvation gas flow: 800 L/hr.

  • MS/MS Acquisition: Isolate the precursor ion (m/z 308.1) in the quadrupole. Apply a normalized collision energy (NCE) ramp (15, 30, 45 eV) in the HCD (Higher-energy Collisional Dissociation) cell.

  • Mass Accuracy Validation: Ensure the mass error of the precursor ion is < 3 ppm compared to the theoretical exact mass (308.1121 Da) to self-validate the elemental composition.

Conclusion

The rigorous structural analysis of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide requires a deep understanding of how specific functional groups—namely the electron-withdrawing fluorobenzenesulfonyl moiety and the lipophilic sec-butyl chain—perturb analytical signals. By strictly adhering to the orthogonal protocols outlined above, researchers can confidently validate the structural integrity, connectivity, and purity of this complex sulfonamide derivative, ensuring its reliability for downstream pharmacological or material science applications.

References

1.[3] Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org. Available at:[Link] 2.[4] Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. Available at:[Link] 3.[2] Synthesis of N-Arylsulfonamides through Pd-catalyzed Reduction Coupling Reaction. Rsc.org. Available at:[Link] 4.[1] Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC (National Institutes of Health). Available at:[Link]

Sources

Exploratory

Predicted Mechanism of Action for Fluorinated Sulfonamide Derivatives

Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Pharmacologists Executive Summary: The Fluorine Renaissance in Sulfonamide Design Sulfonamides remain...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Pharmacologists

Executive Summary: The Fluorine Renaissance in Sulfonamide Design

Sulfonamides remain a cornerstone of medicinal chemistry, yet their efficacy is often limited by poor membrane permeability and metabolic instability. The strategic introduction of fluorine—a "magic methyl" mimic with high electronegativity and lipophilicity—fundamentally alters the pharmacophore's predicted mechanism of action (MoA).

This guide details the predicted MoA of fluorinated sulfonamide derivatives, focusing on two primary pathways: Carbonic Anhydrase (CA) inhibition (anticancer/antiglaucoma) and Dihydropteroate Synthase (DHPS) inhibition (antibacterial). It integrates computational prediction workflows with experimental validation protocols to provide a self-validating framework for drug development.

Molecular Pharmacology: The "Fluorine Effect" on Binding Dynamics

To predict the efficacy of a fluorinated sulfonamide, one must first model how the fluorine atom modifies the core sulfonamide scaffold (


).
Acidity Modulation and Zinc Coordination (The Shift)

The primary mechanism for CA inhibition relies on the sulfonamide nitrogen binding to the catalytic zinc ion (


) in the enzyme's active site.
  • Mechanism: The sulfonamide acts as a zinc-binding group (ZBG) in its deprotonated (anionic) form (

    
    ).
    
  • Fluorine's Role: Fluorine is highly electron-withdrawing. When substituted on the aromatic ring (especially at the ortho or meta positions relative to the sulfonyl group) or on the tail, it inductively stabilizes the negative charge on the nitrogen.

  • Prediction: This lowers the

    
     of the sulfonamide (typically from ~10 to ~6-7), increasing the fraction of ionized drug at physiological pH (7.4).
    
  • Result: Enhanced binding affinity (

    
    ) due to a higher concentration of the active anionic species.
    
Hydrophobic Pocket Targeting (Selectivity)

Human CA isoforms (e.g., hCA I, II vs. tumor-associated hCA IX, XII) differ primarily in the hydrophobic residues lining the active site cavity.

  • Mechanism: The "tail" of the sulfonamide extends out of the active site.

  • Fluorine's Role: Perfluorinated tails or fluorophenyl groups increase lipophilicity (

    
    ). This allows the inhibitor to establish strong hydrophobic interactions (and specific multipolar interactions) with hydrophobic pockets (e.g., Val131 in hCA II vs. other residues in hCA IX).
    
  • Prediction: Fluorinated derivatives are predicted to show higher selectivity for transmembrane isoforms (IX, XII) over cytosolic ones (I, II) due to these specific hydrophobic contacts.

Metabolic Blocking
  • Mechanism: Cytochrome P450 enzymes typically oxidize C-H bonds.

  • Fluorine's Role: The C-F bond is metabolically inert (bond energy ~116 kcal/mol).

  • Prediction: Strategic fluorination at metabolically labile sites (e.g., para-position of a phenyl ring) blocks hydroxylation, extending the drug's half-life (

    
    ).
    

Visualizing the Mechanism: Carbonic Anhydrase Inhibition Pathway

The following diagram illustrates the predicted pathway from molecular binding to physiological effect in a cancer context (hCA IX inhibition).

CA_Inhibition_Mechanism Drug Fluorinated Sulfonamide (Prodrug/Active) Ionization Deprotonation (pKa Modulation) R-SO2NH2 -> R-SO2NH- Drug->Ionization Physiological pH ActiveSite hCA IX Active Site Entry Ionization->ActiveSite Diffusion ZnBind Zn(II) Coordination (Displacement of H2O/OH-) ActiveSite->ZnBind Primary Interaction TailInteract Hydrophobic Tail Interaction (Fluorine-Residue Contact) ActiveSite->TailInteract Selectivity Filter CatalysisBlock Inhibition of CO2 Hydration (CO2 + H2O -x-> HCO3- + H+) ZnBind->CatalysisBlock TailInteract->CatalysisBlock Stabilization pH_Change Disruption of pH Regulation (Intracellular Acidosis) CatalysisBlock->pH_Change Outcome Tumor Growth Arrest / Apoptosis pH_Change->Outcome

Figure 1: Mechanistic pathway of fluorinated sulfonamides targeting tumor-associated Carbonic Anhydrase IX.[1] Note the dual contribution of Zinc binding and Tail interactions.

Computational Prediction Workflow (In Silico)

To validate the "predicted" mechanism before synthesis, researchers must employ a rigorous computational workflow.

Protocol A: Molecular Docking & Binding Energy Estimation

Objective: Predict the binding pose and


 of fluorinated derivatives against hCA IX (PDB: 3IAI) or DHPS (PDB: 1AJ0).
  • Ligand Preparation:

    • Construct 3D structures of fluorinated analogs.

    • Crucial Step: Assign partial charges using the RESP (Restrained Electrostatic Potential) method or AM1-BCC. Standard Gasteiger charges may underestimate the electron-withdrawing effect of fluorine.

    • Generate conformers to account for the rotational freedom of the sulfonamide tail.

  • Receptor Preparation:

    • Remove water molecules (unless specific "structural waters" are bridged by the sulfonamide oxygen).

    • Add polar hydrogens and Kollman united atom charges.

    • Define the Zinc parameters explicitly (if using AutoDock, ensure the Zn atom type is set to allow coordination geometry).

  • Grid Generation:

    • Center the grid box on the Zn ion (for CA) or the PABA binding pocket (for DHPS).

    • Dimensions: Typically

      
       Å is sufficient.
      
  • Docking Execution (e.g., AutoDock Vina / GOLD):

    • Run simulation with high exhaustiveness (value: 8–16).

    • Scoring: Look for poses where the sulfonamide nitrogen is within 2.0–2.4 Å of the Zn ion.

  • Analysis:

    • Calculate Binding Energy (

      
      ).[2]
      
    • Fluorine Scan: Compare

      
       of the fluorinated analog vs. the hydrogenated parent. A difference of 
      
      
      
      kcal/mol suggests significant contribution.

InSilico_Workflow LigandPrep Ligand Prep (RESP Charges for F) Docking Molecular Docking (AutoDock/GOLD) LigandPrep->Docking ReceptorPrep Receptor Prep (Define Zn Parameters) ReceptorPrep->Docking Analysis Interaction Analysis (Halogen Bonds/Hydrophobic) Docking->Analysis Selection Lead Candidate Analysis->Selection High Affinity (< -8.0 kcal/mol)

Figure 2: Computational workflow for predicting binding affinity of fluorinated sulfonamides.[1]

Experimental Validation Protocols

Predictions must be grounded in empirical data. The following protocols validate the specific mechanistic claims of fluorinated derivatives.

Protocol B: Stopped-Flow Kinetic Assay (CA Inhibition)

Objective: Measure the inhibition constant (


) against specific CA isoforms to verify the 

-driven potency increase.
  • Reagents: HEPES buffer (pH 7.5), Phenol Red indicator, purified hCA enzyme,

    
     saturated water.
    
  • Method:

    • Mix enzyme + inhibitor (fluorinated sulfonamide) and incubate for 15 min.

    • Rapidly mix with

      
       solution in a stopped-flow spectrophotometer.
      
    • Monitor the absorbance change of Phenol Red (557 nm) as pH drops (due to

      
       hydration).
      
  • Calculation:

    • Fit the initial velocity (

      
      ) to the Michaelis-Menten equation.
      
    • Determine

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
  • Validation Criteria: A fluorinated derivative should show a lower

    
     (nanomolar range) compared to the non-fluorinated parent if the 
    
    
    
    modulation hypothesis holds.
Protocol C: Minimum Inhibitory Concentration (MIC) (Antibacterial)

Objective: Validate DHPS inhibition.

  • Strains: E. coli (Gram-negative), S. aureus (Gram-positive).

  • Method: Broth microdilution method (CLSI standards).

  • Specificity Check: To confirm the mechanism is Folate pathway inhibition (and not general toxicity), perform a rescue experiment :

    • Add excess para-aminobenzoic acid (PABA) or folate to the media.

    • If the antibacterial activity is reversed, the mechanism is confirmed as DHPS competitive inhibition.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the predicted vs. observed effects of fluorination on sulfonamide activity (Representative Data).

Compound IDStructure Modification (R-Group)Predicted

Predicted

(kcal/mol)
Observed

(hCA II)
Mechanism Validation
Sulf-H Benzenesulfonamide (Parent)10.1-6.5300 nMBaseline Zn binding
Sulf-F1 4-Fluorobenzenesulfonamide9.4-7.2120 nMElectronic (

) effect
Sulf-F5 Pentafluorobenzenesulfonamide6.8-9.10.9 nMMaximal Acidity + Hydrophobic Stacking
Sulf-Tail-F Fluorinated tail extension9.8-8.515 nMIsoform Selectivity (Hydrophobic pocket)

References

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4][3] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Ceruso, M., et al. (2014). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis.[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4). Link

  • Scott, K. A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Link

  • Mallia, A., et al. (2023).[1] Molecular Docking of Fluorinated Heterocyclic Sulfonamides: Novel Ligands with Selective Affinities for Human and Plasmodium Dihydrofolate Reductase.[1] Westmont College Research. Link

  • Zhang, M., et al. (2022).[6] Rapid Access to Aliphatic Sulfonamides: Fluorine substitution effects. Organic Letters. Link

Sources

Foundational

Technical Whitepaper: Biological Activity &amp; Pharmacological Profile of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

This is an in-depth technical guide on the biological activity and pharmacological profile of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide . [1] Executive Summary N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide is a...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological activity and pharmacological profile of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide .

[1]

Executive Summary

N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide is a synthetic small molecule belonging to the N-aryl benzenesulfonamide class.[1] Structurally, it comprises a 4-fluorobenzenesulfonyl moiety linked to a 4-sec-butylaniline group.[1] This specific scaffold is highly characteristic of Carbonic Anhydrase Inhibitors (CAIs) and Cyclooxygenase-2 (COX-2) inhibitors .[1]

The compound's primary biological activity is predicted to be the inhibition of metalloenzymes, specifically Carbonic Anhydrase (CA) isozymes (hCA I, II, IX, XII) , via coordination of the sulfonamide nitrogen to the catalytic zinc ion.[1] Secondary activity may include modulation of COX-2 due to the structural homology with coxib-class anti-inflammatories, or blockade of calcium-activated potassium channels (KCa3.1) .[1]

This guide details the physicochemical properties, mechanism of action, and experimental protocols for validating its biological activity in a research setting.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Structural Analysis

The molecule features three distinct pharmacophoric elements:

  • Zinc-Binding Group (ZBG): The sulfonamide moiety (-SO₂NH-) acts as a monodentate ligand for the Zn²⁺ ion in the active site of metalloenzymes.[1]

  • Lipophilic Tail: The 4-sec-butylphenyl group provides significant hydrophobic bulk, facilitating interaction with the hydrophobic pocket of the target enzyme (e.g., the substrate channel of CA or the cyclooxygenase channel of COX-2).[1]

  • Electronic Modulator: The 4-fluoro substituent on the benzenesulfonyl ring is an electron-withdrawing group (EWG), which increases the acidity of the sulfonamide proton (lowering pKa), thereby enhancing its ability to bind as an anion to the metal center.[1]

Physicochemical Properties (Predicted)
PropertyValueBiological Implication
Molecular Formula C₁₆H₁₈FNO₂SCore stoichiometry.[1]
Molecular Weight 307.38 g/mol Optimal for oral bioavailability (<500 Da).
LogP (Lipophilicity) ~4.4High membrane permeability; likely extensive tissue distribution.[1]
H-Bond Donors 1 (NH)Critical for active site interaction.[1]
H-Bond Acceptors 4 (O, F)Facilitates water bridging in the active site.[1]
Topological Polar Surface Area (TPSA) ~54.6 ŲIndicates good blood-brain barrier (BBB) penetration potential.[1]

Biological Mechanism of Action (MOA)[1]

Primary Mechanism: Carbonic Anhydrase Inhibition

The most probable target for this compound is the Carbonic Anhydrase (CA) family of enzymes.[1] The mechanism involves:

  • Ionization: The sulfonamide group (R-SO₂NH₂) deprotonates to form the sulfonamidate anion (R-SO₂NH⁻).[1]

  • Coordination: The nitrogen atom of the sulfonamidate coordinates directly to the catalytic Zinc (Zn²⁺) ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[1]

  • Hydrophobic Interaction: The 4-sec-butylphenyl tail extends into the hydrophobic half of the active site (Val121, Leu198, Trp209 in hCA II), stabilizing the complex and potentially conferring isoform selectivity (e.g., towards tumor-associated hCA IX).[1]

Secondary Mechanism: COX-2 Inhibition

The N-aryl sulfonamide scaffold is structurally homologous to Celecoxib and Valdecoxib .[1]

  • Mechanism: The sulfonamide group binds to the side pocket of the COX-2 active site (Arg120, Tyr355), while the lipophilic sec-butyl group occupies the hydrophobic channel.[1]

  • Selectivity: The bulky sec-butyl group may hinder entry into the smaller COX-1 active site, suggesting potential COX-2 selectivity.[1]

Tertiary Mechanism: Ion Channel Modulation

Sulfonamides with lipophilic tails are known blockers of the KCa3.1 (Gardos channel) .[1] The mechanism involves pore occlusion from the intracellular side, preventing potassium efflux and hyperpolarization.[1]

Visualization of Signaling Pathways[1]

The following diagram illustrates the primary inhibition pathway (Carbonic Anhydrase) and the secondary inflammatory pathway (COX-2).[1]

G Compound N-(4-sec-butylphenyl)- 4-fluorobenzenesulfonamide CA_Target Carbonic Anhydrase (hCA II, IX, XII) Compound->CA_Target Zn2+ Coordination (Primary MOA) COX_Target Cyclooxygenase-2 (COX-2) Compound->COX_Target Hydrophobic Pocket Binding (Secondary) pH_Homeostasis Disruption of pH Homeostasis CA_Target->pH_Homeostasis Blocks CO2 Hydration Prostaglandin Inhibition of PGE2 Synthesis COX_Target->Prostaglandin Blocks Arachidonic Acid Conversion Tumor_Stasis Tumor Growth Stasis (Hypoxic Acidification Block) pH_Homeostasis->Tumor_Stasis Intracellular Acidosis Anti_Inflam Anti-Inflammatory Response Prostaglandin->Anti_Inflam Reduced Signaling

Figure 1: Dual-mechanism pathway showing primary Carbonic Anhydrase inhibition and secondary COX-2 modulation.[1]

Experimental Protocols

To validate the biological activity of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide, the following standardized protocols are recommended.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

Objective: Determine the inhibition constant (


) against hCA I, II, IX, and XII.[1]
  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

    • Substrate: CO₂ saturated solution.

    • Indicator: 0.2 mM Phenol Red.

    • Enzyme: Recombinant hCA isozymes (commercially available).[1]

  • Procedure:

    • Preparation: Dissolve the compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM) in the assay buffer.

    • Incubation: Incubate enzyme (10–100 nM) with the inhibitor solution for 15 minutes at 25°C.

    • Reaction: Mix the enzyme-inhibitor solution with the CO₂-phenol red solution in a stopped-flow spectrophotometer (e.g., Applied Photophysics).

    • Measurement: Monitor the absorbance change at 557 nm (phenol red transition) over 10–100 seconds.

    • Analysis: Calculate the initial velocity (

      
      ).[1] Determine IC₅₀ using a non-linear regression (Cheng-Prusoff equation) to solve for 
      
      
      
      .
Cell Viability Assay (MTT/MTS)

Objective: Assess cytotoxicity against cancer cell lines (e.g., A549, MCF-7) to evaluate anti-proliferative potential.[1]

  • Reagents:

    • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

    • Cell lines: A549 (Lung), MCF-7 (Breast), HCT116 (Colon).[1]

  • Procedure:

    • Seeding: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24 hours.

    • Treatment: Add the compound at varying concentrations (0.1–100 µM) for 48–72 hours. Include DMSO control (<0.5%).

    • Development: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

    • Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.

    • Quantification: Measure absorbance at 570 nm.

    • Calculation: Calculate % viability relative to control and determine GI₅₀ (Growth Inhibition 50%).

Therapeutic Potential & Applications[1]

Application AreaMechanismRationale
Oncology CA IX/XII InhibitionCA IX is overexpressed in hypoxic tumors to maintain pH balance.[1] Inhibition leads to intracellular acidification and cell death.
Glaucoma CA II InhibitionSystemic or topical CAIs reduce intraocular pressure (IOP) by decreasing aqueous humor secretion.[1]
Inflammation COX-2 InhibitionThe structural similarity to Celecoxib suggests potential utility in treating rheumatoid arthritis or osteoarthritis.
Diuretics CA Inhibition (Renal)Inhibition of CA in the proximal tubule promotes NaHCO₃ excretion (diuresis).[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Sigma-Aldrich. (n.d.).[1] N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide Product Page. Link

  • Scozzafava, A., & Supuran, C. T. (2000).[1] Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes.[1] Journal of Medicinal Chemistry, 43(20), 3677-3687.[1] Link[1]

  • PubChem. (n.d.).[1] Compound Summary for N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide. Link[1]

  • Wulff, H., et al. (2000).[1] Design of a potent and selective inhibitor of the intermediate-conductance Ca2+-activated K+ channel, IK1: a potential immunosuppressant. PNAS, 97(14), 8151-8156.[1] (Context for sulfonamide ion channel blockers). Link[1]

Sources

Exploratory

Therapeutic Potential of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide in Medicinal Chemistry

[1] Executive Summary N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (CAS: 329941-54-0) represents a compelling chemical scaffold within the diaryl sulfonamide class.[1] While often encountered as a library compound in...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (CAS: 329941-54-0) represents a compelling chemical scaffold within the diaryl sulfonamide class.[1] While often encountered as a library compound in high-throughput screening (HTS) collections, its structural architecture positions it as a privileged pharmacophore for anti-inflammatory and anti-proliferative drug discovery.[1]

This technical guide evaluates the compound's medicinal chemistry profile, focusing on the synergistic effects of its 4-fluoro substituent (metabolic stability, electronic modulation) and 4-sec-butyl moiety (hydrophobic interaction, chirality).[1] By synthesizing structure-activity relationship (SAR) data from analogous diaryl sulfonamides, we outline its potential as a lead compound for targeting Cyclooxygenase-2 (COX-2) and specific kinase pathways, providing a roadmap for its optimization and biological characterization.[1]

Chemical Profile & Physicochemical Properties[1][2][3]

Understanding the physicochemical baseline is critical for predicting bioavailability and formulation requirements.[1] The compound exhibits favorable drug-like properties consistent with Lipinski’s Rule of Five.[1]

Structural Identity[1]
  • IUPAC Name: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide[1]

  • Molecular Formula: C₁₆H₁₈FNO₂S[1]

  • Molecular Weight: 307.38 g/mol [1]

  • Core Scaffold: N-phenylbenzenesulfonamide (Diaryl sulfonamide)[1]

Computed Physicochemical Properties (In Silico)
PropertyValue (Approx.)Medicinal Chemistry Implication
cLogP 4.2 - 4.5High lipophilicity; suggests good membrane permeability but potential solubility issues.[1]
H-Bond Donors 1 (NH)Favorable for specific receptor binding (e.g., Ser/Thr residues).[1]
H-Bond Acceptors 3 (O=S=O, F)Sulfonyl oxygens are key pharmacophores for metalloenzyme coordination.[1]
TPSA ~42.5 ŲExcellent range for blood-brain barrier (BBB) penetration and cellular uptake.[1]
Rotatable Bonds 4Moderate flexibility allows induced-fit binding without excessive entropy penalty.[1]

Therapeutic Potential & Mechanism of Action[1]

The therapeutic utility of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide is derived from its structural homology to known bioactive sulfonamides.[1] The two primary therapeutic avenues are Inflammation (COX-2 Inhibition) and Oncology (Tubulin/Kinase Inhibition) .[1]

Primary Target: Cyclooxygenase-2 (COX-2) Inhibition

Diaryl sulfonamides are the structural basis for "coxibs" (e.g., Celecoxib).[1]

  • Mechanism: The sulfonamide moiety binds to the hydrophilic side pocket of the COX-2 active site (Arg120, Tyr355).[1]

  • Role of sec-butyl: The bulky sec-butyl group on the N-phenyl ring targets the hydrophobic channel, providing selectivity over COX-1.[1]

  • Role of 4-Fluoro: The fluorine atom on the sulfonyl ring enhances metabolic stability by blocking para-hydroxylation (a common metabolic clearance route) and modulates the pKa of the sulfonamide nitrogen, optimizing binding affinity [1].[1]

Secondary Target: Anti-Proliferative Activity

N-phenyl benzenesulfonamides have demonstrated efficacy as tubulin polymerization inhibitors and carbonic anhydrase (CA) inhibitors (specifically CA IX/XII in hypoxic tumors).[1]

  • Mechanism: Disruption of microtubule dynamics leads to G2/M cell cycle arrest.[1]

  • Relevance: The 4-fluoro group mimics the electronic properties of oxygen in bioactive ethers, potentially enhancing binding to the colchicine site on tubulin [2].[1]

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the pharmacophoric contributions of each structural component.

SAR_Analysis Compound N-(4-sec-butylphenyl) -4-fluorobenzenesulfonamide Sulfonamide Sulfonamide Linker (-SO2NH-) H-Bond Donor/Acceptor Key for COX-2/CA binding Compound->Sulfonamide Fluoro 4-Fluoro Group Metabolic Blockade Electronic Modulation (EWG) Compound->Fluoro SecButyl 4-sec-Butyl Group Hydrophobic Pocket Filling Chiral Center (Stereoselectivity) Compound->SecButyl PhenylRings Diaryl Scaffold Pi-Pi Stacking Interactions Compound->PhenylRings COX-2 Selectivity COX-2 Selectivity Sulfonamide->COX-2 Selectivity Metabolic Stability Metabolic Stability Fluoro->Metabolic Stability Lipophilicity (cLogP) Lipophilicity (cLogP) SecButyl->Lipophilicity (cLogP)

Figure 1: Pharmacophore dissection of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide highlighting key structural features for biological activity.[1]

Synthesis Protocol

To ensure high purity and yield for biological testing, a nucleophilic substitution strategy (Schotten-Baumann conditions) is recommended.[1]

Synthetic Pathway

The synthesis involves the coupling of 4-fluorobenzenesulfonyl chloride with 4-sec-butylaniline.[1]

Synthesis_Pathway SM1 4-sec-butylaniline (Nucleophile) Reagents Base: Pyridine or Et3N Solvent: DCM or THF Temp: 0°C to RT SM1->Reagents SM2 4-fluorobenzenesulfonyl chloride (Electrophile) SM2->Reagents Intermediate Tetrahedral Intermediate Reagents->Intermediate Product N-(4-sec-butylphenyl)- 4-fluorobenzenesulfonamide Intermediate->Product HCl HCl (Scavenged by Base) Intermediate->HCl

Figure 2: Synthetic route for the preparation of the target sulfonamide via sulfonyl chloride coupling.[1]

Step-by-Step Methodology

Objective: Synthesize 500 mg of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide.

  • Preparation:

    • In a dry 50 mL round-bottom flask, dissolve 4-sec-butylaniline (1.0 equiv, 3.35 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

    • Add Pyridine (1.5 equiv, 5.0 mmol) as an acid scavenger.[1] Cool the mixture to 0°C in an ice bath.

  • Coupling:

    • Slowly add 4-fluorobenzenesulfonyl chloride (1.1 equiv, 3.68 mmol) dissolved in DCM (5 mL) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature (RT) and stir for 4-6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Quench with 1M HCl (10 mL) to neutralize excess pyridine.[1]

    • Extract the organic layer and wash sequentially with saturated NaHCO₃ (to remove unreacted sulfonyl chloride hydrolysis products) and brine.[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[1]

    • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS (Expected [M+H]⁺ = 308.1).

Experimental Validation Protocols

To validate the therapeutic potential, the following assays are prioritized.

Protocol: COX-2 Inhibition Assay (In Vitro)
  • Principle: Measure the inhibition of Prostaglandin E2 (PGE2) production by recombinant COX-2 enzyme.

  • Reagents: COX-2 Inhibitor Screening Kit (Fluorometric), Arachidonic Acid, Test Compound (1 nM - 10 µM).[1]

  • Procedure:

    • Incubate recombinant COX-2 with the test compound in assay buffer for 10 minutes at 25°C.

    • Initiate reaction by adding Arachidonic Acid.[1]

    • Measure fluorescence (Ex/Em = 535/587 nm) after 10 minutes.[1]

    • Data Analysis: Calculate IC₅₀ using a non-linear regression curve (GraphPad Prism). Celecoxib should be used as a positive control.[1]

Protocol: Cell Viability Assay (MTT)
  • Target Cells: HCT-116 (Colon cancer) or A549 (Lung cancer).[1]

  • Procedure:

    • Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h.

    • Treat with graded concentrations of the compound (0.1 - 100 µM) for 48h.

    • Add MTT reagent (5 mg/mL) and incubate for 4h.

    • Dissolve formazan crystals in DMSO and read absorbance at 570 nm.[1]

    • Interpretation: A significant reduction in viability compared to DMSO control indicates anti-proliferative activity.[1]

ADME & Safety Considerations

  • Metabolic Stability: The 4-fluoro substituent significantly improves half-life (

    
    ) by blocking metabolic oxidation at the para-position of the benzenesulfonyl ring, a common liability in non-fluorinated analogs [3].[1]
    
  • Solubility: The high cLogP (~4.[1]2) necessitates formulation strategies (e.g., micronization or cyclodextrin complexation) for in vivo studies.[1]

  • Toxicity: Sulfonamides carry a risk of hypersensitivity (Stevens-Johnson Syndrome) in susceptible populations.[1] Early toxicology screening (hERG channel assay) is recommended to rule out cardiotoxicity.[1]

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168–181.[1] Link

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001).[1] Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443–470.[1] Link[1]

  • PubChem. (2025).[1] Compound Summary for N-(4-butylphenyl)-4-fluorobenzenesulfonamide (Analog). National Library of Medicine. Link

Sources

Foundational

Molecular weight and formula verification for N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

A Technical Guide for Structural Verification and Purity Assessment Executive Summary & Compound Profile In the context of Structure-Activity Relationship (SAR) studies, sulfonamide derivatives remain a cornerstone of me...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Structural Verification and Purity Assessment

Executive Summary & Compound Profile

In the context of Structure-Activity Relationship (SAR) studies, sulfonamide derivatives remain a cornerstone of medicinal chemistry, particularly for their potential as carbonic anhydrase inhibitors, anti-bacterial agents, and anti-tumor candidates. N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (CAS: 329941-54-0) represents a specific lipophilic scaffold where the sec-butyl group introduces steric bulk and chirality, while the para-fluorine atom modulates metabolic stability and pKa.

This guide provides a rigorous, self-validating framework for the structural verification of this compound. It moves beyond simple molecular weight confirmation to a multi-dimensional analysis of connectivity, isotopic distribution, and functional group integrity.

Physicochemical Identity
PropertyValue / Description
IUPAC Name N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide
Molecular Formula C₁₆H₁₈FNO₂S
Exact Mass (Monoisotopic) 307.1042 Da
Average Molecular Weight 307.38 g/mol
Stereochemistry Racemic mixture (due to sec-butyl chiral center) unless chirally resolved.
Solubility Profile Soluble in DMSO, MeOH, CH₂Cl₂; Low solubility in water.

Theoretical Calculation & Atomic Precision

To establish a "Ground Truth" for analytical comparison, we must calculate the theoretical mass values using the most recent IUPAC standard atomic weights.

Elemental Breakdown

Using standard atomic weights (IUPAC 2024/2025 intervals):

  • Carbon (C): 12.011 (x16) = 192.176

  • Hydrogen (H): 1.008 (x18) = 18.144

  • Fluorine (F): 18.998 (x1) = 18.998

  • Nitrogen (N): 14.007 (x1) = 14.007

  • Oxygen (O): 15.999 (x2) = 31.998

  • Sulfur (S): 32.06 (x1) = 32.06

Total Average MW: 307.383 g/mol

Monoisotopic Mass (For HRMS)

For High-Resolution Mass Spectrometry (HRMS), we use the mass of the most abundant isotope (


C, 

H,

F,

N,

O,

S).



Exact Mass: 307.1043 Da

Analytical Workflow: The Validation Logic

The following diagram illustrates the logical flow for verifying this specific molecule. It emphasizes the "Self-Validating" approach where each technique confirms a specific structural feature that others cannot.

ValidationWorkflow Start Crude Product (Synthesis Output) HRMS HRMS (ESI+) Target: [M+H]+ = 308.1116 Verifies: Elemental Composition Start->HRMS Step 1: Mass Check NMR_1H 1H NMR (DMSO-d6) Verifies: Connectivity & Integration Key: NH, Ar-F, sec-butyl HRMS->NMR_1H Mass OK NMR_13C 13C NMR & 19F NMR Verifies: Carbon Skeleton & Fluorine Key: C-F Coupling (d) NMR_1H->NMR_13C Protons OK IR FT-IR Spectroscopy Verifies: Functional Groups Key: S=O (1350/1160), NH (3250) NMR_13C->IR Skeleton OK Decision Data Convergence Check IR->Decision Decision->Start Failure: Repurify Final CERTIFIED STANDARD Release for Assay Decision->Final All Criteria Met

Figure 1: Analytical decision matrix for verifying N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)[1]

Objective: Confirm the elemental formula with <5 ppm error and verify the isotopic pattern (specifically


S).
Methodology
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ) is preferred due to the basic nitrogen, though Negative Mode (
    
    
    
    ) is also viable due to the acidic sulfonamide proton.
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Data Interpretation Criteria

The sulfonamide bond is labile under high collision energy. You must look for the parent ion and specific fragments.

Ion SpeciesFormulaTheoretical m/zAcceptance Criteria


308.1115 Error < 5 ppm (Range: 308.1100 – 308.1130)


330.0934 Common adduct in glass/ESI
Fragment A

148.1121 Loss of sulfonyl group (

)
Fragment B

158.9911 Sulfonyl cation

Critical Isotope Check: Sulfur has a natural


S abundance of ~4.2%. The 

peak at 310.107 should be approximately 4-5% the intensity of the base peak. Absence of this peak suggests a misidentified non-sulfur compound.

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Verify the connectivity of the sec-butyl group and the para-substitution pattern.

H NMR (400 MHz, DMSO- )

The molecule has a plane of symmetry in the aromatic rings but the sec-butyl group introduces complexity.

Predicted Spectrum & Assignments:

  • Sulfonamide NH (

    
     10.0 - 10.3 ppm):  Singlet, broad. Disappears on 
    
    
    
    shake. Diagnostic for sulfonamide formation.
  • 4-Fluorophenyl Ring (

    
     7.8 - 7.4 ppm): 
    
    • Two multiplets (AA'BB' system distorted by F-coupling).

    • 
       ~7.80 (2H, m): Protons ortho to sulfonyl group.
      
    • 
       ~7.40 (2H, m): Protons ortho to Fluorine (look for 
      
      
      
      ~8-9 Hz).
  • 4-sec-butylphenyl Ring (

    
     7.1 - 6.9 ppm): 
    
    • AA'BB' system.

    • 
       ~7.05 (2H, d, 
      
      
      
      ~8 Hz): Protons ortho to alkyl group.
    • 
       ~6.95 (2H, d, 
      
      
      
      ~8 Hz): Protons ortho to Nitrogen.
  • sec-Butyl Group (Aliphatic Region):

    • Methine (CH):

      
       ~2.50 (1H, m). Note: May overlap with DMSO solvent residual peak; check carefully.
      
    • Methylene (

      
      ): 
      
      
      
      ~1.50 (2H, m). Diastereotopic nature may cause splitting complexity.
    • Methyl (

      
      , doublet): 
      
      
      
      ~1.15 (3H, d,
      
      
      ~7 Hz). Attached to CH.
    • Methyl (

      
      , triplet): 
      
      
      
      ~0.75 (3H, t,
      
      
      ~7.4 Hz). Terminal ethyl group.
C and F NMR
  • 
    F NMR:  Single peak at 
    
    
    
    -105 to -110 ppm (typical for aryl fluorides).
  • 
    C NMR:  Look for C-F coupling . The carbon attached to Fluorine will appear as a doublet with a large coupling constant (
    
    
    
    ~250 Hz). The adjacent carbons will show smaller couplings (
    
    
    ~22 Hz).

Protocol 3: Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional group integrity (Solid State).

  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Diagnostic Bands:

    • 3200 – 3300 cm⁻¹: N-H stretch (usually sharp/medium intensity).

    • 1340 – 1360 cm⁻¹: Asymmetric

      
       stretch (Strong).
      
    • 1150 – 1170 cm⁻¹: Symmetric

      
       stretch (Strong).
      
    • 1200 – 1250 cm⁻¹: C-F stretch (Strong).

    • 2850 – 2960 cm⁻¹: Aliphatic C-H stretches (from sec-butyl).

Synthesis & Impurity Profiling

Understanding the synthesis informs what impurities to look for during validation.

Reaction:



Common Impurities:

  • Hydrolyzed Sulfonyl Chloride: 4-fluorobenzenesulfonic acid (Highly polar, stays in aqueous phase, but trace amounts show broad OH in NMR).

  • Bis-sulfonylation: Formation of

    
    -bis(4-fluorobenzenesulfonyl)... rare due to sterics of the sec-butyl group, but possible if excess chloride is used. Check for loss of NH peak in NMR and mass shift to ~465 Da.
    
  • Residual Aniline: 4-sec-butylaniline. Check for amine peaks in IR (~3400 cm⁻¹ doublet) and distinct NMR shifts.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[1][2] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[1][3][2] [Link][3]

  • Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[4] [Link]

  • PubChem. (2025).[5] Compound Summary: N-(4-butylphenyl)-4-fluorobenzenesulfonamide (Structural Analog Reference). National Library of Medicine. [Link]

Sources

Exploratory

Identifying biological targets for N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

Topic: Identifying biological targets for N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide Content Type: Technical Whitepaper / Strategic Protocol Audience: Senior Scientists, Medicinal Chemists, and Pharmacologists Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying biological targets for N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide Content Type: Technical Whitepaper / Strategic Protocol Audience: Senior Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary

This technical guide outlines a rigorous, evidence-based workflow for identifying the biological target of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (CAS: 329941-54-0). While this specific compound acts as a chemical probe or library building block rather than a marketed drug, its structural pharmacophore—a lipophilic diaryl sulfonamide—strongly suggests specific interactions within the Cyclooxygenase (COX) and Carbonic Anhydrase (CA) pathways, with secondary potential in Kinase modulation.

This document moves beyond generic screening, providing a targeted deconvolution strategy based on Structure-Activity Relationship (SAR) logic, biophysical validation, and functional cellular assays.

Chemoinformatic Triage & Structural Logic

Before initiating wet-lab protocols, we must analyze the compound's structural motifs to narrow the search space.

Structural Dissection

The molecule comprises three distinct domains that dictate its biological affinity:

  • Sulfonamide Core (

    
    ):  A classic bioisostere for the transition state of hydrolysis or a hydrogen-bond donor/acceptor network.
    
  • Fluorobenzene Moiety: Increases metabolic stability (blocking para-oxidation) and enhances lipophilicity (

    
    -
    
    
    
    stacking potential).
  • Sec-butylphenyl Group: A bulky, lipophilic tail designed to occupy hydrophobic pockets (e.g., the COX-2 side pocket).

Primary Target Hypothesis: Cyclooxygenase-2 (COX-2)

The most probable target is COX-2. Diaryl sulfonamides (e.g., Celecoxib, Valdecoxib) are the archetypal scaffold for COX-2 selective inhibition.

  • Mechanistic Logic: The sulfonamide group binds to the hydrophilic side pocket of the COX-2 active site (specifically interacting with Arg513 and His90), while the sec-butyl group fills the hydrophobic channel.

  • Selectivity Filter: Unlike COX-1 (which has a bulky Isoleucine at position 523), COX-2 has a Valine at 523, creating a "side pocket" that accommodates the sulfonamide extension.

Secondary Target Hypothesis: Carbonic Anhydrase (CA)

While primary sulfonamides (


) are potent CA inhibitors, secondary sulfonamides (

) like this compound generally show reduced affinity. However, they can still act as inhibitors if the

-substituent fits the enzyme's conical active site.

Phase I: Biophysical Validation (The "Go/No-Go" Step)

Do not start with complex cell assays. Confirm physical binding first to eliminate false positives caused by aggregation or assay interference.

Protocol: Differential Scanning Fluorimetry (Thermal Shift Assay)

This assay determines if the compound stabilizes the target protein (COX-2 or CA-II) upon heating, a hallmark of specific binding.

Reagents:

  • Recombinant Human COX-2 (c-term His-tag).

  • SYPRO Orange dye (5000x stock).

  • Buffer: 25 mM Tris-HCl, pH 8.0, 100 mM NaCl.

Step-by-Step Methodology:

  • Preparation: Dilute protein to 2

    
    M in assay buffer.
    
  • Dosing: Add compound (10

    
    M final) and DMSO control to respective wells in a 384-well PCR plate.
    
  • Dye Addition: Add SYPRO Orange (final concentration 5x).

  • Ramp: Run in a RT-PCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate the Melting Temperature (

    
    ) using the derivative of the fluorescence curve.
    
    • Success Criterion: A

      
       compared to DMSO control indicates significant binding.
      
Visualization: Target Deconvolution Workflow

The following diagram illustrates the logical flow from structural analysis to validated target.

TargetDeconvolution Start Compound: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide InSilico Phase 1: Structural Triage (Diaryl Sulfonamide Scaffold) Start->InSilico Hypothesis Hypothesis Generation InSilico->Hypothesis TargetA Primary: COX-2 (Anti-inflammatory) Hypothesis->TargetA TargetB Secondary: Carbonic Anhydrase (pH Regulation) Hypothesis->TargetB TSA Phase 2: Thermal Shift Assay (Physical Binding) TargetA->TSA TargetB->TSA Decision Is u0394Tm > 2u00B0C? TSA->Decision Decision->Start No (Re-evaluate) Functional Phase 3: Functional Assays (Enzymatic Inhibition) Decision->Functional Yes Validation Phase 4: Cellular Confirmation (PGE2 / pH Levels) Functional->Validation

Caption: Logical workflow for validating the biological target, prioritizing physical binding (TSA) before functional enzymatic screening.

Phase II: Functional Enzymatic Screening

Once binding is confirmed, quantification of inhibition (


) is required.
COX-1 vs. COX-2 Selectivity Panel

To validate the compound as a specific anti-inflammatory agent (and not a gastric irritant), you must measure the Selectivity Index (SI =


).

Assay Principle: Peroxidase activity of COX enzymes. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is monitored colorimetrically during the reduction of


 to 

.

Quantitative Data Structure for Analysis:

ParameterCOX-2 (Target)COX-1 (Off-Target)Desired Outcome
Substrate Arachidonic Acid (100

M)
Arachidonic Acid (100

M)
Consistent

Incubation 5 mins @ 25°C5 mins @ 25°CPre-equilibrium
Detection Absorbance @ 590 nmAbsorbance @ 590 nmSignal Linearity
Target

< 100 nM> 10

M
>100-fold Selectivity
Protocol: Colorimetric COX Inhibition Assay
  • Buffer Prep: 100 mM Tris-HCl (pH 8.0), 3

    
    M EDTA, 15 
    
    
    
    M Hematin.
  • Enzyme Activation: Incubate human recombinant COX-2 with Hematin for 5 min.

  • Inhibitor: Add N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (serial dilution 0.1 nM – 10

    
    M). Incubate 10 min.
    
  • Reaction Start: Add Arachidonic Acid and TMPD.

  • Readout: Measure Absorbance (590 nm) kinetically for 5 minutes.

  • Calculation:

    
    .
    

Phase III: Cellular Mechanism of Action (MoA)

Demonstrating activity in a live cell system is the gold standard for "Target Engagement."

Pathway Visualization: Arachidonic Acid Cascade

The compound is hypothesized to block the conversion of Arachidonic Acid to


, subsequently reducing Prostaglandin E2 (

) levels.

COXPathway Membrane Cell Membrane (Phospholipids) AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate PGG2 PGG2 COX2->PGG2 Cyclooxygenase Compound N-(4-sec-butylphenyl)- 4-fluorobenzenesulfonamide Compound->COX2 Inhibits PGH2 PGH2 PGG2->PGH2 Peroxidase PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 PGE Synthase

Caption: The Arachidonic Acid cascade. The compound acts as a competitive inhibitor at the COX-2 node, preventing downstream PGE2 synthesis.

Protocol: LPS-Induced PGE2 Assay in RAW 264.7 Cells

This assay confirms the compound can cross the cell membrane and inhibit COX-2 in an inflammatory context.

  • Cell Culture: Seed RAW 264.7 (macrophage) cells at

    
     cells/well.
    
  • Induction: Treat cells with Lipopolysaccharide (LPS, 1

    
    g/mL) to upregulate COX-2 expression.
    
  • Treatment: Simultaneously treat with the test compound (1

    
    M and 10 
    
    
    
    M).
  • Incubation: 24 hours at 37°C.

  • Supernatant Collection: Harvest media.

  • Quantification: Use a competitive ELISA kit for

    
    .
    
    • Control: Celecoxib (1

      
      M) as a positive control.
      
    • Interpretation: A dose-dependent reduction in supernatant

      
       confirms cellular target engagement.
      

References

  • Compound Identity: PubChem.[1] N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (CID 2843133). National Library of Medicine. [Link]

  • COX-2 Structural Biology: Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. [Link]

  • Sulfonamide Screening Protocols: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Thermal Shift Assay Methodology: Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

Introduction & Retrosynthetic Logic The synthesis of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide represents a classic but critical transformation in medicinal chemistry: the formation of a sulfonamide bond. Sulfonam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Logic

The synthesis of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide represents a classic but critical transformation in medicinal chemistry: the formation of a sulfonamide bond. Sulfonamides are privileged pharmacophores, serving as bioisosteres for amides with enhanced metabolic stability and distinct hydrogen-bonding geometries.[1]

This specific target combines a lipophilic 4-sec-butylphenyl moiety (often used to fill hydrophobic pockets in enzyme active sites) with a 4-fluorobenzenesulfonyl group (where the fluorine atom modulates pKa and metabolic resistance).

Retrosynthetic Analysis

The most reliable disconnection is at the S-N bond. We utilize a nucleophilic substitution at the sulfur atom, where the nitrogen lone pair of the aniline attacks the electrophilic sulfur of the sulfonyl chloride.

  • Nucleophile: 4-sec-butylaniline (Sterically hindered at the para-position, but the amine is primary and nucleophilic).

  • Electrophile: 4-fluorobenzenesulfonyl chloride (Highly reactive, prone to hydrolysis).

  • Base: Pyridine (Acts as both a proton scavenger and a nucleophilic catalyst).[2]

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.[3] Pyridine is selected over triethylamine here because it can form a transient, highly reactive


-sulfonylpyridinium intermediate, which accelerates the attack by the aniline, particularly useful given the slight steric bulk of the sec-butyl group.

Mechanism SulfCl 4-Fluorobenzenesulfonyl Chloride Inter N-Sulfonylpyridinium Intermediate SulfCl->Inter Nucleophilic Catalysis Py Pyridine (Catalyst/Base) Py->Inter Product Target Sulfonamide Inter->Product Amine Attack HCl Pyridine-HCl (Byproduct) Inter->HCl Elimination Aniline 4-sec-butylaniline Aniline->Product

Figure 1: Catalytic cycle showing the activation of sulfonyl chloride by pyridine.

Materials & Equipment

Reagent Table
ReagentMW ( g/mol )Equiv.Scale (10 mmol)Physical StateRole
4-sec-butylaniline 149.241.01.49 gLiquidNucleophile
4-Fluorobenzenesulfonyl chloride 194.611.12.14 gSolid/OilElectrophile
Pyridine 79.103.02.4 mLLiquidBase/Solvent
Dichloromethane (DCM) 84.93Solvent20 mLLiquidSolvent
HCl (1M) 36.46Wash30 mLAqueousQuench/Wash
Equipment
  • 50 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Ice-water bath (0°C).

  • Addition funnel or syringe pump.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).[4]

Safety Precaution (Critical)
  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle only in a fume hood.

  • Pyridine: Toxic and has a noxious odor. Double-glove is recommended.

  • DCM: Suspected carcinogen; avoid inhalation.

Step-by-Step Synthesis Protocol

Phase A: Reaction Setup
  • Preparation: Oven-dry a 50 mL RBF and a magnetic stir bar. Purge with nitrogen (

    
    ) to remove ambient moisture (sulfonyl chlorides hydrolyze rapidly in moist air).
    
  • Solvation: Add 4-sec-butylaniline (1.49 g, 10 mmol) and anhydrous DCM (15 mL) to the flask. Stir until homogenous.

  • Base Addition: Add pyridine (2.4 mL, ~30 mmol) in one portion. The solution may warm slightly; this is normal.

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0°C for 10 minutes.

    • Why? Cooling suppresses the formation of bis-sulfonamides (where one amine reacts with two sulfonyl chlorides).

Phase B: Addition & Reaction
  • Reagent Addition: Dissolve 4-fluorobenzenesulfonyl chloride (2.14 g, 11 mmol) in minimal DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes.

    • Control: Maintain temperature < 5°C during addition to control the exotherm.

  • Equilibration: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (30% EtOAc in Hexanes).

    • Endpoint: Disappearance of the aniline spot (

      
      ) and appearance of the sulfonamide product (
      
      
      
      ).
Phase C: Workup & Isolation
  • Quench: Dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (

    
     mL).
    
    • Mechanism:[3][5][6][7][8] This converts excess pyridine into water-soluble pyridinium chloride and removes any unreacted aniline.

  • Neutralization: Wash the organic layer with Saturated

    
      (
    
    
    
    mL) to neutralize residual acid.
  • Drying: Wash with Brine (

    
     mL), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure (Rotovap) to yield an off-white solid.
Phase D: Purification (Recrystallization)[4][9][10]
  • Solvent System: Ethanol/Water (9:1).

  • Procedure: Dissolve the crude solid in boiling Ethanol. Add hot water dropwise until persistent turbidity is observed. Cool slowly to RT, then to 4°C.

  • Filtration: Collect crystals via vacuum filtration and wash with cold 50% Ethanol.

Workflow Visualization

Workflow Start Start: Dry RBF + N2 Purge Mix Dissolve Amine + Pyridine in DCM (0°C) Start->Mix Add Dropwise Addition of Sulfonyl Chloride Mix->Add React Stir at RT (2-4 hrs) Monitor TLC Add->React WashAcid Wash: 1M HCl (Removes Pyridine/Amine) React->WashAcid WashBase Wash: NaHCO3 + Brine WashAcid->WashBase Dry Dry (Na2SO4) & Concentrate WashBase->Dry Cryst Recrystallize (EtOH/H2O) Dry->Cryst

Figure 2: Operational workflow from setup to purification.

Characterization & Validation

To validate the synthesis, the following spectral data should be obtained.

1H NMR (400 MHz, CDCl3) Expectations
  • 
     7.7–7.8 (m, 2H):  Protons on the sulfonyl ring ortho to the sulfonyl group (deshielded).
    
  • 
     7.1–7.2 (m, 2H):  Protons on the sulfonyl ring ortho to Fluorine (coupling with F splits these signals).
    
  • 
     6.9–7.1 (m, 4H):  Protons on the aniline aromatic ring.
    
  • 
     6.5–7.0 (s, 1H, broad):  N-H sulfonamide proton (exchangeable with 
    
    
    
    ).
  • 
     2.5 (m, 1H):  Benzylic CH of the sec-butyl group.
    
  • 
     1.5 (m, 2H): 
    
    
    
    of the sec-butyl group.
  • 
     1.2 (d, 3H): 
    
    
    
    doublet (branch of sec-butyl).
  • 
     0.8 (t, 3H):  Terminal 
    
    
    
    triplet.
Mass Spectrometry (ESI)
  • ESI- (Negative Mode):

    
     calculated for 
    
    
    
    : 306.10 .
  • Note: Sulfonamides ionize well in negative mode due to the acidity of the N-H proton (

    
    ).
    

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure glassware is dry; use fresh sulfonyl chloride; check

atmosphere.
Bis-sulfonylation Temperature too high during additionKeep reaction at 0°C during addition; ensure slow addition rate.
Oiling out Impurities preventing crystallizationSeed the solution with a crystal from a previous batch or scratch the glass; add more ethanol.
Pyridine smell in product Incomplete Acid WashRepeat 1M HCl wash; ensure pH of aqueous layer is < 2.

References

  • PubChem. (n.d.). N-(4-butylphenyl)-4-fluorobenzenesulfonamide. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for sulfonamide synthesis protocols).

Sources

Application

Application Note: Optimal Reaction Conditions for the Sulfonylation of 4-sec-Butylaniline

Introduction & Synthetic Significance Sulfonamides are highly versatile pharmacophores in drug development, frequently utilized as stable bioisosteres for amides and carboxylic acids. The synthesis of N-(4-sec-butylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Significance

Sulfonamides are highly versatile pharmacophores in drug development, frequently utilized as stable bioisosteres for amides and carboxylic acids. The synthesis of N-(4-sec-butylphenyl)sulfonamides via the direct sulfonylation of 4-sec-butylaniline presents a unique set of electronic and steric variables.

While the bulky sec-butyl group is located at the para position—meaning it exerts negligible steric hindrance at the reactive amine center—it actively donates electron density into the aromatic ring via hyperconjugation and inductive (+I) effects. This makes the aniline nitrogen slightly more nucleophilic than an unsubstituted aniline. Consequently, while the reaction proceeds readily, this heightened reactivity exacerbates the primary challenge in primary amine sulfonylation: the competitive formation of undesired bis-sulfonamides (N,N-disulfonylated byproducts) (1)[1].

Mechanistic Causality & Base Selection

The sulfonylation of anilines classically proceeds via a nucleophilic attack on the highly electrophilic sulfur center of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl). This progresses through a trigonal bipyramidal transition state before the chloride leaving group is expelled (2)[2].

The choice of base is the single most critical parameter to ensure chemoselectivity and prevent over-reaction:

  • The Triethylamine (TEA) Liability: TEA has a conjugate acid pKa of ~10.7. The newly formed mono-sulfonamide product typically has a pKa of 9.5–10.0. Because TEA is more basic than the sulfonamide, it can deprotonate the product, generating a highly nucleophilic sulfonamidate anion that rapidly attacks a second equivalent of TsCl to form a bis-sulfonamide[2].

  • The Pyridine Advantage: Pyridine (conjugate acid pKa ~5.2) serves a dual mechanistic role. First, it acts as a nucleophilic catalyst, attacking TsCl to form a transient, highly reactive sulfonylpyridinium intermediate (3)[3]. Second, it acts as an acid scavenger for the HCl byproduct. Crucially, pyridine is not basic enough to deprotonate the resulting mono-sulfonamide, thereby arresting the reaction cleanly at the mono-sulfonylated stage[3].

While modern methods such as visible-light-mediated sulfonylation exist (4)[4], the classical nucleophilic substitution utilizing pyridine remains the industrial standard for scalability and reliability.

Reaction Workflow & Mechanism

Mechanism TsCl p-Toluenesulfonyl Chloride (Electrophile) Intermediate Sulfonylpyridinium Intermediate (Highly Reactive) TsCl->Intermediate Pyridine attack (- Cl⁻) Pyr Pyridine (Catalyst / Base) Pyr->Intermediate Tetrahedral Tetrahedral Transition State Intermediate->Tetrahedral Nucleophilic attack Aniline 4-sec-butylaniline (Nucleophile) Aniline->Tetrahedral Product Mono-sulfonamide (Target Product) Tetrahedral->Product Deprotonation (- Pyridinium) BisProduct Bis-sulfonamide (Side Product) Product->BisProduct If strong base used (e.g., TEA) + Excess TsCl

Mechanistic pathway of 4-sec-butylaniline sulfonylation highlighting base-dependent divergence.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the sulfonylation of 4-sec-butylaniline (10 mmol scale) with TsCl (1.05 equiv).

SolventBase (Equivalents)TemperatureTimeMono-sulfonamide YieldBis-sulfonamide Yield
DCMTEA (2.0 equiv)25 °C4 h65%25%
DCMTEA (1.5 equiv)0 °C to 25 °C4 h78%12%
DCMPyridine (2.0 equiv)0 °C to 25 °C3 h92% < 1%
PyridineNone (Solvent)25 °C2 h89%< 1%
THFNa₂CO₃ (aq, 2.0 equiv)0 °C to 25 °C6 h70%5%

Step-by-Step Experimental Protocol

Target: N-(4-sec-butylphenyl)-4-methylbenzenesulfonamide Scale: 10.0 mmol

Phase 1: Preparation & Reagent Addition
  • System Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Argon or N₂).

  • Substrate Solubilization: Charge the flask with 4-sec-butylaniline (1.49 g, 10.0 mmol) and anhydrous Dichloromethane (DCM) (20 mL).

  • Base Addition: Inject anhydrous Pyridine (1.61 mL, 20.0 mmol, 2.0 equiv) via syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Cooling mitigates the exothermic nature of the electrophile addition and suppresses non-specific side reactions.

  • Electrophile Introduction: In a separate dry vial, dissolve p-toluenesulfonyl chloride (TsCl) (2.00 g, 10.5 mmol, 1.05 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes. Causality: Slow addition maintains a low localized concentration of the electrophile, further safeguarding against bis-sulfonylation.

Phase 2: Reaction Propagation
  • Stir the mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).

  • Stir for an additional 2.5 hours. Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 3:1; UV detection at 254 nm). The starting aniline will consume completely, yielding a single lower-Rf spot corresponding to the mono-sulfonamide.

Phase 3: Self-Validating Workup & Isolation

This workup protocol is designed as a self-validating system; phase separation strictly relies on the pKa differences of the reaction components. 9. Acidic Quench: Add 20 mL of 1M aqueous HCl to the reaction flask and stir vigorously for 5 minutes.

  • Validation Logic: This step selectively protonates the excess pyridine (pKa 5.2) and any trace unreacted aniline, driving them entirely into the aqueous layer. The target sulfonamide (pKa ~10) remains neutral and stays partitioned in the organic phase. If the aqueous layer pH is > 2, add more 1M HCl until acidic to ensure complete pyridine removal.
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 × 15 mL).
  • Neutralization & Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, followed by a brine wash (20 mL).
  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
  • Purification: Recrystallize the crude solid from a hot mixture of Ethanol/Water to afford analytically pure N-(4-sec-butylphenyl)-4-methylbenzenesulfonamide as white crystals.

References

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides Source: PMC - NIH URL
  • Technical Support Center: Optimizing 2-Aminobenzenesulfonamide Coupling Reactions Source: Benchchem URL
  • 1-Octanesulfonyl chloride | 7795-95-1 Source: Benchchem URL
  • 3-Acetylbenzenesulfonyl Chloride | 73035-16-2 Source: Benchchem URL

Sources

Method

Preparation of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide stock solutions in DMSO

Application Note & Protocol Topic: Preparation of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide Stock Solutions in Dimethyl Sulfoxide (DMSO) Abstract This document provides a comprehensive, technically detailed guide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide Stock Solutions in Dimethyl Sulfoxide (DMSO)

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, validation, and storage of stock solutions of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide in dimethyl sulfoxide (DMSO). Authored for researchers, scientists, and drug development professionals, this guide emphasizes the rationale behind each step to ensure the creation of accurate, stable, and reproducible stock solutions critical for downstream experimental success. Adherence to these protocols is essential for maintaining compound integrity and generating reliable data in biological and chemical assays.

Introduction: The Criticality of Accurate Stock Solutions

N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide is a sulfonamide-containing compound. The sulfonamide functional group is a cornerstone in medicinal chemistry, and compounds like this are frequently evaluated in drug discovery pipelines. The journey from a solid compound to meaningful experimental data begins with a crucial, often overlooked step: the preparation of an accurate and stable stock solution.

Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent, prized for its ability to dissolve a wide array of chemical compounds, making it a near-universal solvent in drug discovery.[1] However, its utility is paired with challenges, including potential compound degradation, precipitation upon dilution into aqueous media, and cytotoxicity at higher concentrations.[1][2] An improperly prepared stock solution can introduce significant variability, leading to erroneous results and jeopardizing project timelines and resources.

This guide provides a robust framework for preparing stock solutions of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide, grounding each procedural step in established scientific principles to ensure maximum accuracy and reproducibility.

Compound Specifications & Properties

A thorough understanding of the compound's physicochemical properties is the foundation of successful solution preparation.[3] The key specifications for N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide are summarized below.

PropertyValueSource
Compound Name N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamideN/A
CAS Number 329941-54-0
Molecular Formula C₁₆H₁₈FNO₂S
Molecular Weight 307.38 g/mol Calculated from Molecular Formula
Predicted Solubility High solubility is anticipated in DMSO.[4]
Appearance Varies (typically a solid)Supplier Dependent
Storage (Solid) Refer to supplier datasheet; typically stored desiccated at room temperature or refrigerated.N/A

Experimental Workflow Overview

The preparation of a stock solution is a systematic process that flows from calculation to long-term storage. The following diagram provides a high-level overview of the entire workflow.

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Handling Calc Step 1: Calculate Mass Weigh Step 2: Weigh Compound Calc->Weigh Dissolve Step 3: Dissolve in DMSO Weigh->Dissolve Validate Step 4: Validate Concentration (Optional but Recommended) Dissolve->Validate Aliquot Step 5: Aliquot Solution Validate->Aliquot Store Step 6: Long-Term Storage Aliquot->Store

Caption: High-level workflow for stock solution preparation.

Detailed Protocol: 10 mM Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening and development assays.

Materials & Equipment
  • Chemicals:

    • N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

    • Anhydrous, high-purity DMSO (≥99.9%)

  • Equipment:

    • Calibrated analytical balance (readable to at least 0.1 mg)

    • Spatula and weighing paper/boat

    • Appropriately sized amber glass vial or polypropylene microcentrifuge tube

    • Calibrated positive displacement or air displacement pipettes with sterile, filtered tips

    • Vortex mixer

    • Ultrasonic water bath (optional)

Step 1: Molarity Calculation

The first principle of accuracy is a correct calculation. The mass of the compound required is determined using the target concentration, desired final volume, and the compound's molecular weight.[5]

Formula: Mass (mg) = Target Concentration (mM) × Final Volume (mL) × Molecular Weight (g/mol)

Example Calculation for 1 mL of a 10 mM Stock Solution:

  • Mass (mg) = 10 mM × 1 mL × 307.38 g/mol

  • Mass (mg) = 3.0738 mg

  • Expert Insight: It is often impractical to weigh such a small mass accurately. A more robust method is to weigh a larger, more manageable quantity (e.g., 10-20 mg) and adjust the solvent volume accordingly. For example, to prepare a 10 mM solution from 15 mg of the compound: Volume (mL) = Mass (mg) / (Concentration (mM) × Molecular Weight (g/mol)) Volume (mL) = 15 mg / (10 mM × 307.38 g/mol) = 4.878 mL In this case, you would add 4.878 mL of DMSO to 15 mg of the compound.

Step 2: Weighing the Compound

This step translates the theoretical calculation into a physical quantity. Precision here is non-negotiable.

  • Preparation: Place a clean weighing boat or paper on the tared analytical balance. Ensure the balance is level and free from drafts.

  • Weighing: Carefully weigh out the calculated mass of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide.

  • Recording: Record the exact mass. If the weighed mass differs slightly from the target, use the actual recorded mass to recalculate the precise final concentration of your stock solution. This practice is fundamental to maintaining data integrity.

Step 3: Solubilization

The goal is to achieve complete dissolution of the solid into the solvent without compromising the compound's integrity.

  • Transfer: Quantitatively transfer the weighed compound into a sterile, appropriately sized vial. A quantitative transfer involves ensuring all weighed powder is moved from the weigh boat to the vial, for instance, by tapping the boat carefully.[6]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Securely cap the vial and gently vortex until the compound is fully dissolved.[1] Visual inspection against a light source is crucial to confirm the absence of any particulates.

Troubleshooting Dissolution Issues

While this compound is expected to be soluble in DMSO, challenges can arise. The following decision tree outlines a systematic approach to addressing incomplete dissolution.

G Start Compound does not fully dissolve after vortexing Sonication Sonicate in a water bath for 5-10 minutes Start->Sonication Check1 Visually inspect for particulates Sonication->Check1 Warming Gentle warming (37°C water bath) Check2 Visually inspect for particulates Warming->Check2 Check1->Warming Yes Success Dissolution successful. Proceed to validation/storage. Check1->Success No Check2->Success No Failure Compound may have limited solubility at this concentration. Consider preparing a more dilute stock. Check2->Failure Yes

Caption: Decision tree for addressing solubility issues.

  • Causality: Sonication uses ultrasonic waves to create micro-agitations, breaking up compound aggregates and enhancing solvent interaction.[1] Gentle warming increases the kinetic energy of the system, which can overcome the energy barrier for dissolution, but must be used cautiously as heat can degrade thermally labile compounds.[1]

Quality Control: Stock Solution Validation

For pivotal experiments, especially in regulated environments, validating the stock solution's concentration and purity is a critical, self-validating step.[7]

  • Concentration Verification: The most common method is High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is generated using a series of dilutions from a precisely prepared standard.[8][9] The experimental stock solution is then run, and its concentration is determined by interpolating its response against the calibration curve.

  • Purity Assessment: HPLC can also assess purity by quantifying the area of the main compound peak relative to the total area of all detected peaks (Area Percent method).[8] This confirms that no significant degradation occurred during dissolution.

  • Stability Studies: For long-term projects, it is advisable to assess the stability of the stock solution over time by re-analyzing it at set intervals (e.g., 1, 3, and 6 months) under its storage conditions.[10]

Storage and Handling: Preserving Integrity

Improper storage is a primary cause of stock solution failure. DMSO is hygroscopic (readily absorbs water from the air), and repeated freeze-thaw cycles can degrade sensitive compounds.[1][11]

  • Aliquot: Once prepared and validated, immediately aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.[2] This is the single most effective way to prevent degradation from repeated temperature cycling and minimize contamination risk.

  • Labeling: Clearly and durably label each aliquot with:

    • Compound Name

    • Exact Concentration

    • Solvent (100% DMSO)

    • Date of Preparation

    • Preparer's Initials

  • Storage Conditions: Store the aliquots at -20°C or -80°C .[2] The lower temperature is generally preferred for long-term stability. Protect from light if the compound is known to be light-sensitive.

Safety Precautions

Professional laboratory safety practices are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile gloves are common, but check compatibility).[12][13]

  • Handling: Handle the solid compound and DMSO solution in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[12]

  • Hazard Profile: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide and related structures may cause skin, eye, and respiratory irritation.[14] Avoid direct contact. In case of exposure, follow standard first aid procedures and consult the Safety Data Sheet (SDS).[15]

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

  • N-(4-butylphenyl)-4-fluorobenzenesulfonamide. PubChem, National Center for Biotechnology Information.[Link]

  • Making a stock solution for my drug using DMSO. BioForum, General Lab Techniques.[Link]

  • How To Make A Standard Solution. The Chemistry Blog.[Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva.[Link]

  • How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Lab Manager.[Link]

  • How do I make a stock solution of a substance in DMSO? ResearchGate.[Link]

  • Preparing Solutions. Chemistry LibreTexts.[Link]

  • N-Butyl-4-fluorobenzenesulfonamide Material Safety Data Sheet. Chemsrc.[Link]

  • 4-Fluorobenzenesulfonamide. PubChem, National Center for Biotechnology Information.[Link]

  • 4-Fluorobenzenesulfonamide 98.0%(GC). PureSynth.[Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. Public Health and Safety Company.[Link]

  • Solubility of the compound in DMSO. ChEMBL, EMBL-EBI.[Link]

  • Studies on repository compound stability in DMSO under various conditions. PubMed, National Center for Biotechnology Information.[Link]

  • Is a serial dilution approach appropriate for developing/validating HPLC impurity method linearity/accuracy/range? ResearchGate.[Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International.[Link]

Sources

Application

Application Note: Recrystallization and Purification of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] This Application Note details the purification strategy for N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (CAS: 329941-54-0). As a diaryl sulfonamide pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This Application Note details the purification strategy for N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (CAS: 329941-54-0). As a diaryl sulfonamide possessing both a halogenated ring and a lipophilic sec-butyl chain, this molecule presents specific purification challenges. The sec-butyl group introduces rotational freedom that can suppress the melting point and increase the risk of "oiling out" during crystallization.

The protocol below prioritizes chemical purity (>99%) and reproducibility . It departs from standard "single-solvent" methods, advocating for a chemically active workup followed by a binary-solvent recrystallization system designed to accommodate the molecule's amphiphilic nature.

Target Molecule Profile[3][4][8][9][10][11]
  • Compound: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide[1]

  • Molecular Weight: 307.39 g/mol [1]

  • Key Functionalities: Sulfonamide (acidic proton, pKa ~10), Fluorine (lipophilic/electronic withdrawal), sec-Butyl (lipophilic/steric bulk).

  • Solubility Profile: Soluble in EtOAc, DCM, Acetone, hot Alcohols. Insoluble in Water, Hexanes.

Pre-Purification Strategy: The "Chemical Wash"

Expert Insight: Recrystallization is a purification technique, not a magic wand. If the crude mixture contains significant amounts of unreacted amine (4-sec-butylaniline) or hydrolyzed sulfonyl chloride (4-fluorobenzenesulfonic acid), they can co-precipitate or inhibit crystal growth. We must chemically strip these impurities before recrystallization.

Protocol A: Chemical Workup of Crude Solid

Prerequisite: The synthesis reaction has been quenched, and the crude solid has been isolated via filtration or solvent evaporation.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Wash (Removes Amine): Wash the organic layer twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[2][3][4] Protonates unreacted 4-sec-butylaniline, rendering it water-soluble.

  • Basic Wash (Removes Sulfonic Acid): Wash the organic layer twice with Saturated NaHCO₃ .

    • Mechanism:[2][4] Deprotonates 4-fluorobenzenesulfonic acid (a hydrolysis byproduct), rendering it water-soluble.

    • Note: The sulfonamide product is weakly acidic but generally stable to bicarbonate washes; however, avoid strong bases like NaOH to prevent product deprotonation and loss into the aqueous layer.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and rotary evaporate to dryness.

Checkpoint: The resulting solid is now "chemically neutral" and ready for physical purification.

Recrystallization Protocol

Selection Logic: The sec-butyl group makes this compound too soluble in pure ethanol or methanol at room temperature for efficient recovery. Conversely, it is insoluble in water. Therefore, a binary solvent system (Ethanol/Water) is the optimal choice. It allows for high solubility at boiling point (driven by ethanol) and drastically reduced solubility at lower temperatures (driven by water and the hydrophobic effect).

Protocol B: Binary Solvent Recrystallization (EtOH/H₂O)

Materials:

  • Solvent A: Absolute Ethanol (99%+)

  • Solvent B: Deionized Water (pre-heated)

  • Equipment: Erlenmeyer flask, magnetic stir bar, hot plate, crystallization dish.

Step-by-Step Procedure:

  • Saturation: Place the chemically washed solid in an Erlenmeyer flask. Add a minimum amount of Ethanol to just wet the solid.

  • Heating: Heat the mixture to a gentle boil (approx. 78°C).

  • Dissolution: Add hot Ethanol dropwise with stirring until the solid just dissolves.

    • Critical: Do not add excess solvent. If 100% dissolution is not achieved after reasonable volume, perform a Hot Filtration to remove inorganic salts or dust.

  • The "Cloud Point" (Nucleation Setup): While maintaining a gentle boil, add hot Water dropwise.

    • Continue adding water until a faint, persistent turbidity (cloudiness) appears.

    • Immediately add a few drops of hot Ethanol to clear the turbidity and restore a transparent solution.

  • Controlled Cooling (Avoiding Oil): Remove the flask from heat. Place it on a cork ring or wood block to insulate it from the cold benchtop.

    • Why? The sec-butyl chain lowers the lattice energy. Rapid cooling will trap solvent and cause the product to "oil out" (separate as a liquid) rather than crystallize.[5]

    • Allow to cool to Room Temperature (RT) undisturbed for 2-3 hours.

  • Maximizing Yield: Once at RT and crystals have formed, place the flask in an ice bath (0-4°C) for 30 minutes to drive final precipitation.

  • Isolation: Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with a cold (0°C) mixture of 50:50 EtOH:H₂O .

    • Warning: Do not wash with pure ethanol; it will redissolve your product.

  • Drying: Dry in a vacuum oven at 40-50°C for 12 hours.

Visualization of Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix and physical steps for purifying the sulfonamide.[6]

PurificationWorkflow Crude Crude Reaction Mixture Workup Chemical Workup (EtOAc / HCl / NaHCO3) Crude->Workup Remove amine/acid Precip Chemically Neutral Solid Workup->Precip Evaporation Recryst Recrystallization (EtOH / Water System) Precip->Recryst Dissolve at 78°C Cooling Controlled Cooling (Prevent Oiling Out) Recryst->Cooling Slow Temp Ramp Pure Pure Crystals (>99% Purity) Cooling->Pure Filtration & Drying

Caption: Step-by-step purification workflow ensuring removal of chemical impurities prior to physical recrystallization.

Figure 2: Solubility & Phase Behavior

Understanding why the binary solvent system works for this lipophilic sulfonamide.

SolubilityCurve HighTemp High Temp (78°C) High Solubility in EtOH CloudPoint Cloud Point (Water Addition) HighTemp->CloudPoint Decrease Solubility limit LowTemp Low Temp (4°C) Low Solubility in EtOH/H2O CloudPoint->LowTemp Supersaturation & Nucleation

Caption: Solubility modulation using temperature and anti-solvent (water) addition to force crystallization.

Quantitative Data & Specifications

Table 1: Solvent System Performance Guide

Solvent SystemSuitabilityProsCons
Ethanol / Water Excellent Good yield, non-toxic, effective for lipophilic sulfonamides.Requires careful water addition to avoid oiling.
Isopropanol / Water Good Higher boiling point than EtOH, good for stubborn solids.Harder to remove solvent residues (higher BP).
Pure Ethanol PoorProduct likely too soluble; low recovery yield.Yield loss.
Toluene ModerateGood for very lipophilic derivatives.Toxic, harder to dry, may not remove polar impurities.

Table 2: Purity Specifications (Target)

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 99.0%HPLC (254 nm)
Melting Point Sharp range (e.g., 2°C range)*Capillary MP
Residual Solvent < 0.5%¹H NMR / GC

*Note: While specific literature MP for this exact derivative varies by polymorph, a sharp range indicates high purity.

Troubleshooting "Oiling Out"

The sec-butyl chain is the primary cause of "oiling out" (Liquid-Liquid Phase Separation). If your product separates as a separate liquid layer instead of crystals:

  • Re-heat: Heat the mixture until the oil re-dissolves.

  • Add More Solvent A (Ethanol): The solution is likely too rich in water. Add a small amount of ethanol.

  • Seed Crystals: Add a tiny crystal of pure product (if available) to the cooling solution at ~40°C to provide a nucleation template.

  • Slower Cooling: Wrap the flask in aluminum foil and a towel to extend the cooling period to 4-6 hours.

References

  • PubChem. (2025).[7] N-(4-butylphenyl)-4-fluorobenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • CUNY. (2025). Fundamentals of Chemistry Lab Techniques: Purification by Recrystallization. Retrieved from [Link]

Sources

Method

Application Note: Safe Handling, Storage, and Synthesis Protocols for Fluorobenzenesulfonamides

Introduction & Scope Fluorobenzenesulfonamides are critical scaffolds in medicinal chemistry, serving as precursors for carbonic anhydrase inhibitors, COX-2 inhibitors, and various antineoplastic agents. The introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Fluorobenzenesulfonamides are critical scaffolds in medicinal chemistry, serving as precursors for carbonic anhydrase inhibitors, COX-2 inhibitors, and various antineoplastic agents. The introduction of the fluorine atom modulates lipophilicity (LogP), metabolic stability, and pKa, but it also alters the toxicological profile compared to non-fluorinated analogs.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide context-aware protocols . It addresses the specific challenges of handling these compounds during high-throughput screening (HTS) and scale-up synthesis, focusing on the "Fluorine Effect"—where increased lipophilicity can enhance skin absorption rates.

Chemical Profile & Hazard Identification

While generally classified as irritants, the position of the fluorine atom influences physical properties and reactivity.

Comparative Data Table: Isomeric Fluorobenzenesulfonamides
Property2-Fluorobenzenesulfonamide3-Fluorobenzenesulfonamide4-Fluorobenzenesulfonamide
CAS Number 30058-40-31524-40-9402-46-0
Physical State White crystalline powderWhite powderWhite crystalline powder
Melting Point 124-126 °C132-134 °C120-122 °C
Primary Hazards Skin/Eye Irritant (H315, H319)Skin/Eye Irritant (H315, H319)Skin/Eye Irritant (H315, H319)
Respiratory STOT SE 3 (H335)STOT SE 3 (H335)STOT SE 3 (H335)
Lipophilicity High (Enhanced absorption)HighHigh

Critical Insight: Do not underestimate the "Warning" signal word. The sulfonamide moiety (


) is stable, but the precursors (sulfonyl chlorides) used to make them are corrosive and moisture-sensitive.

Engineering Controls & Personal Protective Equipment (PPE)

The Hierarchy of Controls
  • Elimination/Substitution: Use pre-synthesized sulfonamides where possible to avoid handling corrosive sulfonyl chlorides.

  • Engineering: All weighing and open-vessel manipulations must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of 80–100 fpm.

  • PPE Selection:

  • Gloves: Standard latex gloves are insufficient for fluorinated aromatics dissolved in organic solvents (DMSO/DCM).

    • Recommendation:Nitrile gloves (minimum 0.11 mm thickness) . For prolonged contact or immersion, use Silver Shield/4H laminate gloves.

  • Respiratory: If handling micronized powder outside a hood (not recommended), use a P95/P100 particulate respirator .

  • Eye Protection: Chemical splash goggles. Face shields are mandatory during the quenching of sulfonyl chloride reactions.

Operational Protocol: Synthesis & Handling

The most hazardous phase of working with fluorobenzenesulfonamides is their synthesis from fluorobenzenesulfonyl chlorides . The following protocol ensures safety during this exothermic conversion.

Protocol A: Safe Synthesis from Sulfonyl Chlorides

Objective: Synthesize 4-fluorobenzenesulfonamide while mitigating runaway exotherms and HCl gas generation.

Reagents:

  • 4-Fluorobenzenesulfonyl chloride (Corrosive, Moisture Sensitive)

  • Amine source (e.g., aqueous ammonia or primary amine)

  • Solvent: THF or DCM (Dichloromethane)

Step-by-Step Methodology:

  • Preparation (0 min):

    • Dry all glassware. Moisture reacts with sulfonyl chloride to produce HCl gas and sulfonic acid.

    • Cool the reaction vessel to 0°C using an ice bath. Causality: Low temperature controls the rate of the exothermic substitution reaction.

  • Addition (0–30 min):

    • Dissolve the amine in the solvent.

    • Add the sulfonyl chloride dropwise (or portion-wise if solid) to the amine solution.

    • Critical Check: Monitor internal temperature. Do not allow it to exceed 10°C.

  • Reaction & Venting (30–120 min):

    • Allow the mixture to warm to room temperature (RT) only after addition is complete.

    • Ensure the vessel is vented to a scrubber or fume hood exhaust to manage incidental HCl release.

  • Quenching (End Point):

    • STOP: Do not add water directly to unreacted bulk sulfonyl chloride.

    • Slowly add the reaction mixture into a stirred volume of ice water. This "inverse quench" dissipates heat more effectively.

Visualization: Synthesis Safety Workflow

SynthesisSafety Start Start: Weighing Reagents Check Is Precursor a Sulfonyl Chloride? Start->Check Precautions Apply Moisture Control & Ice Bath (0°C) Check->Precautions Yes (High Hazard) Reaction Dropwise Addition (Control Exotherm) Check->Reaction No (Standard) Precautions->Reaction Monitor Monitor Temp < 10°C Reaction->Monitor Monitor->Reaction Temp OK Quench Inverse Quench (Pour Mix into Ice Water) Monitor->Quench Complete Isolate Filtration & Drying Quench->Isolate

Figure 1: Decision logic for safely handling the synthesis of fluorobenzenesulfonamides, emphasizing thermal control.

Protocol B: Storage & Solubilization (DMSO)

Researchers often store these compounds as stock solutions in Dimethyl Sulfoxide (DMSO). However, DMSO is hygroscopic, and water uptake can degrade sulfonamides over time or cause precipitation.

Stability Data: According to accelerated stability studies (Novartis/Abbott), sulfonamides are generally stable in DMSO. However, the fluorine substitution increases the hydrophobicity, making the compound prone to precipitation if the DMSO absorbs atmospheric water.

Storage Protocol:

  • Solid State: Store at room temperature (RT) in a tightly sealed container. Hygroscopicity is low for the solid.

  • DMSO Stock (10mM - 100mM):

    • Use anhydrous DMSO (<0.1% water).

    • Store at -20°C or 4°C .

    • Freeze-Thaw Cycles: Limit to <5 cycles. If more are needed, aliquot the stock solution into single-use vials.

    • Visual Check: If a precipitate forms upon thawing, sonicate at 30°C for 5 minutes. If solids persist, the concentration may be too high for the water content absorbed.

Emergency Response & Waste Disposal

Emergency Response Logic

In the event of exposure, the lipophilic nature of fluorinated compounds requires immediate and prolonged irrigation.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with Soap/Water (15 mins) - No Alcohol Skin->ActionSkin ActionEye Rinse with Water (15 mins) - Lift Lids Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale

Figure 2: Immediate response actions.[1] Note: Do not use alcohol on skin, as it may enhance absorption of the fluorinated compound.

Disposal Guidelines (C-F Bond Stability)

Fluorinated compounds possess the Carbon-Fluorine (C-F) bond, one of the strongest in organic chemistry.[2] Standard incineration may be insufficient and can generate Hydrogen Fluoride (HF) gas.

  • Segregation: Do not mix with non-halogenated solvents. Label clearly as "Halogenated Organic Waste - Fluorinated."

  • Destruction Method: Must be sent to a licensed facility equipped with High-Temperature Incineration (>1100°C) and flue gas scrubbing (to capture HF).

  • Prohibition: Never dispose of down the drain. These compounds are persistent in aquatic environments.

References

  • PubChem. (n.d.). 4-Fluorobenzenesulfonamide Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Cheng, X., et al. (2003).[3] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved October 26, 2023, from [Link]

  • ECHA. (n.d.). Substance Information: 4-fluorobenzenesulfonamide.[4] European Chemicals Agency.[5] Retrieved October 26, 2023, from [Link]

  • US EPA. (2020). Incineration to Manage PFAS Waste Streams. United States Environmental Protection Agency.[2] Retrieved October 26, 2023, from [Link]

Sources

Application

Protocols for using N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide in in vitro assays

Application Note: Comprehensive Guide to the In Vitro Characterization of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide Introduction & Scientific Context N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide is a lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Guide to the In Vitro Characterization of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

Introduction & Scientific Context

N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide is a lipophilic N-aryl sulfonamide scaffold. While often categorized as a rare chemical building block, its structural motif—a sulfonamide core flanked by a fluorinated aryl ring and a bulky alkyl-substituted aniline—places it within a privileged chemical space relevant to drug discovery .

This specific scaffold shares pharmacophore features with inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , modulators of Voltage-Gated Sodium Channels (Nav1.7/1.8) , and Kinesin Spindle Protein (Eg5) inhibitors. The sec-butyl group introduces chirality and significant lipophilicity (cLogP ~4.5), enhancing membrane permeability but necessitating rigorous solubility protocols.

This guide provides a standardized workflow for handling, formulating, and evaluating the biological activity of this compound in in vitro assays. It focuses on physicochemical profiling , cytotoxicity screening , and target engagement validation using the Cellular Thermal Shift Assay (CETSA), a target-agnostic method suitable for this probe.

Compound Handling & Formulation

Critical Insight: The high lipophilicity driven by the sec-butyl and fluorophenyl groups makes this compound prone to precipitation in aqueous buffers and non-specific binding to plastics.

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM or 50 mM master stock. Avoid higher concentrations to prevent "crashing out" upon freeze-thaw cycles.

  • Storage: Aliquot into amber glass vials (to minimize plastic adsorption) and store at -20°C. Stable for >6 months if kept anhydrous.

Working Solution (Assay Medium)
  • Step 1: Dilute the DMSO stock 1000x into the assay buffer to achieve the desired final concentration (e.g., 10 µM).

  • Step 2: Intermediate Dilution Step (Crucial): Do not add 100% DMSO stock directly to the cell culture media. Instead, prepare a 100x intermediate in culture medium or PBS, mix thoroughly by vortexing, and then dilute to 1x.

  • Control: Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Protocol 1: Kinetic Solubility Assay (Nephelometry)

Objective: Determine the maximum soluble concentration in assay buffer to prevent false negatives caused by precipitation.

Materials:

  • Nephelometer or Plate Reader (Absorbance at 600 nm).

  • PBS (pH 7.4).

  • 96-well clear flat-bottom plate.

Workflow:

  • Preparation: Prepare a serial dilution of the compound in DMSO (0.1 mM to 50 mM).

  • Dilution: Transfer 2 µL of each DMSO stock into 198 µL of PBS in the 96-well plate (1% DMSO final).

  • Incubation: Shake the plate at 500 rpm for 90 minutes at Room Temperature (RT).

  • Measurement: Measure light scattering (Nephelometry) or Absorbance (OD600).

  • Analysis: The "solubility limit" is the concentration where OD600 > (Mean of DMSO Blank + 3*SD).

Data Output Format:

Concentration (µM) OD600 (Mean) Solubility Status
1 0.042 Soluble
10 0.045 Soluble
50 0.048 Soluble

| 100 | 0.150 | Precipitated |

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide engages (binds) a specific protein target inside the cell. This protocol is target-agnostic and relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

Mechanism: If the compound binds its target (e.g., Target X), the "melting temperature" (


) of Target X will shift to a higher temperature compared to the DMSO control.

Materials:

  • Cell Line: Relevant to the target (e.g., HEK293 or THP-1).

  • Lysis Buffer: RIPA buffer with protease inhibitors.

  • Thermocycler (PCR machine).

  • Western Blotting reagents for Target X.

Step-by-Step Methodology:

  • Treatment:

    • Seed cells in 6-well plates (1x10⁶ cells/well).

    • Treat with 10 µM compound or DMSO control for 1 hour at 37°C.

  • Harvesting:

    • Wash cells with PBS, trypsinize, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into 10 PCR tubes (50 µL each).

  • Thermal Challenge:

    • Set the thermocycler to a gradient: 37°C, 40°C, 43°C, ..., 67°C.

    • Heat each tube for 3 minutes at the specific temperature.

    • Cool immediately at RT for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer containing 0.4% NP-40.

    • Freeze-thaw 3 times (Liquid N₂ / 25°C) to lyse cells.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection:

    • Collect the supernatant (containing soluble, stabilized protein).

    • Run Western Blot for Target X.

  • Quantification:

    • Plot Band Intensity vs. Temperature.

    • Calculate

      
      .
      

Visualization: CETSA Workflow

CETSA_Workflow Start Cell Culture (HEK293) Treat Treatment (10 µM Compound, 1h) Start->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Thermal Gradient (37°C - 67°C) Aliquot->Heat Lyse Lysis & Centrifugation Heat->Lyse Western Western Blot (Supernatant) Lyse->Western Result Shift in Tm (Ligand Binding) Western->Result

Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to validate intracellular target engagement.

Protocol 3: Metabolic Stability (Microsomal Stability)

Objective: Assess the metabolic liability of the sec-butyl group. The benzylic position is a "soft spot" for Cytochrome P450 (CYP) oxidation.

Materials:

  • Liver Microsomes (Human/Mouse, 20 mg/mL).

  • NADPH Regenerating System.

  • Stop Solution: Acetonitrile with Internal Standard (IS).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Compound (1 µM) in Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, 60 min, remove 50 µL aliquot.

  • Quenching: Add aliquot to 150 µL Stop Solution (precipitates proteins).

  • Analysis: Centrifuge and analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. Slope =

    
    .
    
    • 
      .
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay High lipophilicity (cLogP ~4.5)Reduce final concentration to ≤10 µM. Increase DMSO to 1% (if tolerated). Use BSA (0.1%) as a carrier.
High Background in CETSA Protein aggregationOptimize lysis buffer detergent (try 0.4% NP-40 vs 1% Triton X-100).
No Effect in Cell Viability Poor permeability or EffluxCheck Caco-2 permeability. The sulfonamide group is a substrate for efflux transporters (P-gp).

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for Solubility/Stability protocols).
  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168–181. (Context for Sulfonamide scaffolds). Link

  • PubChem Compound Summary. "N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (CID 53394666)". National Center for Biotechnology Information. Link

Method

Application Note: Rational Solvent Selection for the Extraction of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

Abstract & Core Challenge The extraction and purification of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (CAS: 329941-54-0) presents a classic challenge in medicinal chemistry: balancing the high lipophilicity of th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Challenge

The extraction and purification of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (CAS: 329941-54-0) presents a classic challenge in medicinal chemistry: balancing the high lipophilicity of the sec-butyl and fluorophenyl moieties against the latent acidity of the secondary sulfonamide functionality.[1]

While dichloromethane (DCM) has traditionally been the default solvent for such extractions due to its high solvency, its classification as a hazardous air pollutant and potential carcinogen necessitates a shift toward sustainable alternatives.[1] This guide provides a scientifically grounded protocol for selecting green solvents (Class 2/3) without compromising yield or purity, utilizing the CHEM21 and GSK solvent selection frameworks.[1]

Physicochemical Analysis & Solubility Profile

To design a robust extraction, we must first deconstruct the molecule’s behavior in biphasic systems.[1]

FeatureChemical ImplicationImpact on Extraction
Secondary Sulfonamide (

)
Weakly acidic proton (

).[1]
pH Switchable: Can be deprotonated at pH > 12 to become water-soluble; remains neutral/lipophilic at pH < 9.[1]
4-sec-butyl Group Significant lipophilicity (

contribution).[1]
Increases

(est. > 4.0). Requires solvents with moderate-to-high non-polar character.[1]
Fluorine Substituent Electron-withdrawing; increases lipophilicity.[1]Enhances solubility in halogenated solvents but also compatible with esters and ethers.[1]
Critical Mechanism: The pH-Dependent Partitioning

The success of this extraction relies on exploiting the


.[1]
  • Acidic/Neutral Conditions (pH < 9): The molecule is neutral and partitions into the Organic Phase.[1]

  • Basic Conditions (pH > 12): The molecule forms a sulfonamide salt (

    
    ) and partitions into the Aqueous Phase.[1]
    

Technical Insight: Using a mild base like saturated sodium bicarbonate (pH ~8.[1]5) during washing is safe.[1] It will remove strong acid impurities (e.g., sulfonic acids) without deprotonating the product, preventing yield loss into the aqueous layer.[1]

Solvent Selection Strategy (Green Chemistry Focus)

We evaluated solvents based on the CHEM21 Solvent Selection Guide [1] and Pfizer/GSK guides [2].[1][2][3]

Solvent Performance Matrix
SolventClassSolvency for TargetGreen ScoreRecommendation
Dichloromethane (DCM) ChlorinatedExcellentHazardous Avoid (Use only if alternatives fail)
Ethyl Acetate (EtOAc) EsterGoodRecommended Primary Choice (General)
2-MeTHF EtherExcellentRecommended Primary Choice (Process) - Higher boiling point, better water separation.[1]
MTBE EtherModerateProblematicSecondary Choice (Good for crystallization)
Heptane AlkanePoorRecommendedAnti-solvent (Use for precipitation)
Decision Logic Diagram

The following diagram illustrates the logical flow for selecting the extraction solvent based on process requirements.

SolventSelection Start Start: Solvent Selection CheckGreen Requirement: Green/Scalable? Start->CheckGreen DCM Option C: Dichloromethane (Legacy/Analytical Only) CheckGreen->DCM No (Rapid R&D only) Criteria1 High Solvency Needed? Clean Phase Split? CheckGreen->Criteria1 Yes EtOAc Option A: Ethyl Acetate (Standard Lab Scale) Outcome1 Outcome: Good Yield, Easy Evaporation EtOAc->Outcome1 MeTHF Option B: 2-MeTHF (Process/Pilot Scale) Outcome2 Outcome: Excellent Stability, Lower Peroxide Risk MeTHF->Outcome2 Criteria1->EtOAc Standard Extraction Criteria1->MeTHF Difficult Phase Split / High Temp

Caption: Decision tree for selecting the optimal solvent based on scale and environmental constraints.

Experimental Protocols

Protocol A: The "Green Standard" Extraction (Ethyl Acetate)

Best for: Routine synthesis, gram-scale purification, and replacing DCM.[1]

Materials:

  • Crude Reaction Mixture (containing N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide)[1]

  • Solvent: Ethyl Acetate (EtOAc)[4][5][6]

  • Wash Buffers: 1M HCl, Saturated ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    , Brine[1]
    
  • Drying Agent: Anhydrous

    
    [1]
    

Step-by-Step Methodology:

  • Quench & Dilute: If the reaction was performed in a water-miscible solvent (e.g., THF, DMF), dilute the mixture with Ethyl Acetate (10 mL per gram of theoretical yield).[1]

  • Acid Wash (Amine Removal): Transfer to a separatory funnel.[1][7] Wash with 1M HCl (2 x 5 vol).[1]

    • Why? This protonates any unreacted 4-sec-butylaniline, forcing it into the aqueous layer.[1] The sulfonamide remains in the EtOAc.[1]

  • Neutralization Wash: Wash the organic layer with Saturated

    
      (1 x 5 vol).[1]
    
    • Why? Neutralizes residual acid.[1] The pH ~8.5 is too low to deprotonate the sulfonamide, ensuring the product stays in the organic phase.[1]

  • Brine Wash: Wash with Saturated NaCl (Brine) to remove trapped water.[1]

  • Drying: Collect the organic phase and dry over anhydrous

    
     for 15 minutes. Filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

Protocol B: The "pH-Swing" Purification (2-MeTHF)

Best for: High-purity requirements (removing non-acidic impurities) without column chromatography.[1]

Concept: This method actively utilizes the sulfonamide acidity (


) to pull the product into water, wash away grease/neutrals, and then push it back into organic.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve crude solid in 2-MeTHF .

  • Extraction into Base: Add 1.0 M NaOH (3 equivalents). Shake vigorously.

    • Observation: The sulfonamide deprotonates and moves to the Aqueous Layer (top or bottom depending on density; 2-MeTHF density is 0.85 g/mL, so water is bottom).[1]

  • Phase Separation:

    • Keep the Aqueous Layer (Contains Product).[1]

    • Discard the Organic Layer (Contains neutral impurities like bis-sulfonamides or unreacted neutrals).[1]

  • Acidification: Cool the aqueous layer to 5°C. Slowly add 2M HCl until pH reaches ~2-3.

    • Observation: The product will precipitate as a white solid or oil out.[1]

  • Back-Extraction: Extract the now-cloudy aqueous mixture with fresh 2-MeTHF or EtOAc .

  • Final Isolation: Wash with brine, dry over

    
    , and concentrate.
    

Workflow Visualization (Protocol B)

The following diagram details the logic of the pH-Swing purification, a critical technique for sulfonamide purity.

pHSwing cluster_separation Phase Separation Crude Crude Mixture (Organic Phase) AddBase Add 1M NaOH (pH > 12) Crude->AddBase OrgLayer Organic Layer (Discard) AddBase->OrgLayer Neutrals/Grease AqLayer Aqueous Layer (Contains Product Salt) AddBase->AqLayer Sulfonamide Anion Acidify Acidify with HCl (pH < 3) AqLayer->Acidify Precip Product Precipitates (Neutral Form) Acidify->Precip FinalExtract Extract w/ EtOAc & Concentrate Precip->FinalExtract

Caption: Workflow for pH-Swing Purification, leveraging the sulfonamide pKa for high purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion Formation Similar densities of phases or presence of surfactants.[1]Add solid NaCl to saturate the aqueous layer.[1] If using EtOAc, filter the biphasic mixture through a Celite pad.[1]
Low Yield (Protocol B) pH not high enough during extraction or not low enough during recovery.[1]Ensure pH > 12 for extraction (check with paper) and pH < 3 for recovery.[1] The

is ~10; you must be 2 units away.[1]
Oil vs. Solid The sec-butyl group lowers the melting point.[1]If product oils out after evaporation, triturate with Heptane or Pentane to induce crystallization.[1]

References

  • Prat, D., et al. (2016).[1] "CHEM21 selection guide of classical and less classical solvents." Green Chemistry, 18, 288-296.[1] [Link]

  • Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 13, 854-862.[1] [Link]

  • Byrne, F. P., et al. (2016).[1][3] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. [Link]

  • PubChem Compound Summary. (n.d.). "N-(4-butylphenyl)-4-fluorobenzenesulfonamide" (Structural Analog Data).[1][8] National Center for Biotechnology Information.[1] [Link]

Sources

Application

Application Note: Scalable Synthesis of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide for Preclinical Trials

Executive Summary This application note details the process development and scale-up strategy for the synthesis of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (Target API). While often synthesized on a milligram sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up strategy for the synthesis of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (Target API). While often synthesized on a milligram scale using dichloromethane (DCM) and pyridine for early discovery, such protocols are unsuitable for the kilogram-scale production required for GLP toxicology and preclinical trials due to environmental, health, and safety (EHS) constraints.

This guide presents a Class 3 solvent-based process (Ethyl Acetate/Heptane) utilizing a controlled addition protocol. Key features include:

  • Solvent Swap: Replacement of DCM with Ethyl Acetate (EtOAc) to minimize regulatory burden.

  • Impurity Control: Specific workup modules designed to deplete genotoxic aniline precursors to <10 ppm.

  • Scalability: A self-validating crystallization protocol that eliminates the need for silica gel chromatography.

Retrosynthetic Analysis & Reaction Pathway

The synthesis is a classic nucleophilic substitution at the sulfonyl sulfur. The core challenge is not bond formation, but the management of the hydrochloric acid (HCl) by-product and the suppression of bis-sulfonylation impurities.

Reaction Scheme (Graphviz)

ReactionScheme SM1 4-sec-butylaniline (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate + SM2 / EtOAc SM2 4-fluorobenzenesulfonyl chloride (Electrophile) SM2->Intermediate Base Pyridine (HCl Scavenger) Waste Pyridine·HCl Base->Waste Scavenges HCl Product N-(4-sec-butylphenyl)- 4-fluorobenzenesulfonamide Intermediate->Product - HCl Intermediate->Waste

Figure 1: Nucleophilic attack of the aniline on the sulfonyl chloride. Pyridine acts as the proton scavenger to drive equilibrium.

Process Development & Optimization

Reagent Selection & Stoichiometry

For preclinical batches, stoichiometry is tuned to ensure complete consumption of the aniline (Starting Material 1), as aromatic amines are often flagged as potential genotoxic impurities (PGIs).

ReagentMW ( g/mol )Equiv.[1]RoleRationale
4-sec-butylaniline 149.231.00Limiting ReagentEnsure complete conversion to avoid PGI carryover.
4-Fluorobenzenesulfonyl chloride 194.611.10ElectrophileSlight excess drives reaction; excess hydrolyzes to water-soluble sulfonic acid.
Pyridine 79.101.50BaseSoluble in EtOAc; easily removed via acid wash (forms Pyridinium HCl).
Ethyl Acetate (EtOAc) 88.1110 VolSolventClass 3 solvent; excellent solubility for sulfonamide; enables aqueous workup.
Thermodynamics & Safety

The reaction is exothermic . The formation of the S-N bond releases energy.

  • Risk: Uncontrolled addition of sulfonyl chloride can lead to a thermal runaway (

    
    C), increasing impurity profiles (bis-sulfonylation).
    
  • Control: The sulfonyl chloride is dissolved in EtOAc and added dropwise to the aniline/pyridine solution at

    
    C.
    

Detailed Experimental Protocol (100g Scale)

This protocol is calibrated for a 100g input of 4-sec-butylaniline.

Phase 1: Reaction Assembly
  • Equipment Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (overhead), a temperature probe, a nitrogen inlet, and a 250 mL pressure-equalizing addition funnel.

  • Charge 1: Add 4-sec-butylaniline (100.0 g, 0.67 mol) and Ethyl Acetate (800 mL) to the flask. Stir at 250 RPM until homogenous.

  • Charge 2: Add Pyridine (79.5 g, 1.0 mol) to the flask.

  • Cooling: Submerge the flask in an ice/water bath. Cool the internal temperature to 0–5 °C .

Phase 2: Controlled Addition
  • Preparation: Dissolve 4-fluorobenzenesulfonyl chloride (143.5 g, 0.74 mol) in Ethyl Acetate (200 mL) .

  • Addition: Transfer the chloride solution to the addition funnel. Add dropwise to the reaction mixture over 60 minutes .

    • Critical Parameter: Do not allow internal temperature to exceed 10 °C .

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours .

Phase 3: In-Process Control (IPC)
  • Sampling: Take a 50 µL aliquot, quench in MeOH. Analyze via HPLC (C18 column, MeCN/Water gradient).

    • Specification: < 0.5% unreacted aniline. If > 0.5%, add 0.05 eq of sulfonyl chloride and stir for 1 hour.

Phase 4: Workup & Purification

The workup relies on pH manipulation to remove reagents.

WorkupFlow RxnMix Crude Reaction Mixture (EtOAc Phase) AcidWash Wash 1: 1M HCl (aq) RxnMix->AcidWash Removes Pyridine & Aniline BaseWash Wash 2: Sat. NaHCO3 (aq) AcidWash->BaseWash Organic Layer BrineWash Wash 3: Brine BaseWash->BrineWash Removes Sulfonic Acid Concentration Concentrate to Solid BrineWash->Concentration Dry (MgSO4) & Evap Crystallization Recrystallization (EtOAc / Heptane) Concentration->Crystallization FinalProduct Pure API (>99% Purity) Crystallization->FinalProduct

Figure 2: Purification workflow utilizing pH swings to remove basic and acidic impurities.

  • Acid Wash: Add 1M HCl (500 mL) to the reactor. Stir vigorously for 15 minutes. Separate phases.

    • Mechanism:[2][3][4] Protonates excess Pyridine and unreacted Aniline, moving them to the aqueous waste.

  • Base Wash: Wash the organic layer with Saturated NaHCO3 (500 mL) .

    • Mechanism:[2][3][4] Neutralizes residual acid and converts hydrolyzed sulfonyl chloride (sulfonic acid) to its water-soluble salt.

  • Drying: Wash with Brine (300 mL), dry over anhydrous MgSO4, filter, and concentrate via rotary evaporation to obtain an off-white solid.

Phase 5: Crystallization (The "Polishing" Step)

Chromatography is avoided to reduce cost and solvent waste. 12. Dissolution: Dissolve the crude solid in minimal hot Ethyl Acetate (~200 mL, 60 °C) . 13. Antisolvent Addition: Slowly add Heptane (600 mL) while maintaining temperature. 14. Cooling: Allow to cool slowly to Room Temp, then chill to 0 °C for 2 hours. 15. Filtration: Filter the white crystalline solid. Wash with cold Heptane/EtOAc (9:1). 16. Drying: Vacuum oven at 45 °C for 24 hours.

Analytical Specifications & Quality Control

For preclinical release, the material must meet the following criteria.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (UV 254nm)≥ 98.5% (Area %)
Identity 1H-NMR (DMSO-d6)Conforms to structure
Residual Solvent GC-HeadspaceEtOAc < 5000 ppm; Pyridine < 200 ppm
Genotoxic Impurity HPLC/LC-MS4-sec-butylaniline < 10 ppm

Key NMR Signals (Predicted):

  • 
     10.0-10.5 (s, 1H, -NH -SO2-)
    
  • 
     7.7-7.9 (m, 2H, Sulfonyl Ar-H )
    
  • 
     7.3-7.5 (m, 2H, Sulfonyl Ar-H )
    
  • 
     6.9-7.1 (m, 4H, Aniline Ar-H )
    
  • 
     2.4-2.6 (m, 1H, -CH (CH3)-)
    
  • 
     0.8-1.5 (Alkyl chain protons)
    

Scientific Rationale & Troubleshooting

Why Ethyl Acetate over Dichloromethane?

DCM is a "Select Carcinogen" and regulated HAP (Hazardous Air Pollutant). EtOAc is a Class 3 solvent (low toxicity) and forms an azeotrope with water, facilitating drying. Furthermore, the partition coefficient of the sulfonamide in EtOAc/Water allows for efficient washing, whereas DCM often forms difficult emulsions with basic aqueous layers [1].

Controlling Bis-Sulfonylation

If the aniline is extremely electron-rich or excess base/chloride is used, a second sulfonyl group can add to the nitrogen.

  • Observation: A lipophilic impurity appearing at higher RRT (Relative Retention Time) in HPLC.

  • Remedy: Ensure strictly 1.0 : 1.1 stoichiometry . Do not use large excesses of sulfonyl chloride. If bis-sulfonylation occurs, hydrolysis with mild NaOH/MeOH can selectively cleave the second sulfonyl group while leaving the primary sulfonamide intact [2].

Removing the "Genotoxin" (Aniline)

The 4-sec-butylaniline is the most critical impurity. The 1M HCl wash is the primary control point. Because sulfonamides have a pKa


 10, they remain neutral and organic-soluble at pH 1, while the aniline (pKa 

4.6) is fully protonated and extracted into water [3].

References

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses solvent selection guides and replacing DCM in API synthesis).

  • Baumann, M., et al. (2011). "Continuous Flow Synthesis of Sulfonamides." Beilstein Journal of Organic Chemistry, 7, 442–495. (Provides mechanistic insights into mono- vs bis-sulfonylation).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Authoritative text on workup strategies and acid/base swings for purification).

  • Sigma-Aldrich. (2023). Product Specification: 4-Fluorobenzenesulfonyl chloride. (Reagent properties and handling).

Disclaimer: This protocol is for research and development purposes. All scale-up activities should be conducted in a fume hood with appropriate PPE. Consult local EHS regulations before handling bulk reagents.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in the synthesis of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

Ticket ID: #SULF-4FB-SB Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The synthesis of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide is...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SULF-4FB-SB Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide is a classic Schotten-Baumann-type sulfonylation.[1] While theoretically straightforward, users frequently encounter low yields (<50%) due to three competing factors:

  • Hydrolytic Instability: The electron-withdrawing fluorine atom on the sulfonyl chloride increases electrophilicity, making it highly susceptible to hydrolysis by atmospheric moisture.

  • Bis-Sulfonylation: The nucleophilicity of the 4-sec-butylaniline (enhanced by the alkyl group) can lead to the formation of the unwanted sulfonimide (bis-product) if stoichiometry is uncontrolled.

  • Workup Losses: The lipophilicity of the sec-butyl group often causes the product to "oil out" rather than crystallize, leading to physical losses during isolation.

This guide provides a diagnostic workflow and targeted solutions to restore yields to the >85% benchmark.

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the root cause of your yield loss based on your Thin Layer Chromatography (TLC) or LC-MS profile.

Troubleshooting Start Start: Analyze Crude Reaction Profile Q1 Is unreacted 4-sec-butylaniline visible on TLC/LC-MS? Start->Q1 Q2 Is the Sulfonyl Chloride spot visible? Q1->Q2 Yes (SM remains) Q3 Are there spots LESS polar than the product? Q1->Q3 No (SM consumed) Issue1 Diagnosis: Reagent Hydrolysis The sulfonyl chloride has degraded to sulfonic acid. Q2->Issue1 No (Chloride gone) Issue2 Diagnosis: Kinetic Stalling Base is too weak or temp is too low. Q2->Issue2 Yes (Chloride present) Issue3 Diagnosis: Bis-Sulfonylation Excess sulfonyl chloride or high temp addition. Q3->Issue3 Yes Q4 Is the product stuck in the aqueous layer? Q3->Q4 No Issue4 Diagnosis: pH Issue Product deprotonated (salt form) at high pH. Q4->Issue4 Yes (High pH) Success Diagnosis: Isolation Loss Product 'oiled out' or crystallization failed. Q4->Success No

Figure 1: Diagnostic logic for identifying yield-limiting factors in sulfonamide synthesis.

Part 2: Troubleshooting Modules

Module A: The "Wet Reagent" Trap (Hydrolysis)

Symptom: Unreacted aniline remains, but the sulfonyl chloride spot has disappeared (converted to baseline sulfonic acid). Mechanism: The para-fluorine atom exerts an inductive withdrawing effect (-I), activating the sulfur center. While this aids the desired reaction, it also accelerates hydrolysis if water is present [1].

VariableRecommendationWhy?
Reagent Quality Check appearance. 4-fluorobenzenesulfonyl chloride should be a low-melting solid or liquid.[1] If it is a crusty white solid with an acrid smell of HCl, it is hydrolyzed.
Solvent DCM (Anhydrous) Pyridine (neat) is common but hygroscopic. Use DCM with 1.5 eq. Pyridine or Et3N to minimize water ingress.
Stoichiometry 1.1 - 1.2 equiv. A slight excess accounts for minor hydrolysis without driving bis-sulfonylation.[1]

Corrective Action:

  • Purify the sulfonyl chloride by dissolving in minimal CHCl3 and washing rapidly with ice-cold 5% NaHCO3, then drying over MgSO4.

  • Use freshly distilled solvents or molecular sieves (4Å).

Module B: The "Double-Dip" (Bis-Sulfonylation)

Symptom: A non-polar spot appears above the product on TLC.[1] Mechanism: The sec-butyl group is electron-donating (+I), making the aniline nitrogen nucleophilic. Once the first sulfonamide is formed, the remaining proton is acidic (pKa ~10-11). If the reaction uses a strong base or large excess of chloride, the sulfonamide anion attacks a second equivalent of sulfonyl chloride [2].

Corrective Action:

  • Slow Addition: Add the sulfonyl chloride (diluted in DCM) dropwise at 0°C. This keeps the local concentration of electrophile low.

  • Base Choice: Switch from neat pyridine to Pyridine (1.5 eq) in DCM . Pyridine is a weaker base than Et3N and less likely to deprotonate the product sulfonamide, preventing the second attack.

Module C: Isolation & "Oiling Out"

Symptom: The reaction looks clean, but yield drops during workup; product forms a sticky gum instead of crystals. Mechanism: The sec-butyl chain adds significant lipophilicity.[1] In standard aqueous/alcohol recrystallizations, the compound often separates as an oil (oiling out) before it can organize into a crystal lattice.

Corrective Action:

  • Avoid Acidic Wash: Do not wash with strong HCl (1M or higher). The sulfonamide can precipitate as a gum if the pH drops too rapidly. Use 0.5M citric acid or NH4Cl.

  • Anti-Solvent Titration: Dissolve the crude oil in a minimum amount of warm Ethanol or Toluene . Add Heptane (not water) dropwise until cloudy, then cool slowly to 4°C.

Part 3: The Gold Standard Protocol

This optimized protocol balances reactivity and selectivity, specifically tuned for the electronic properties of the 4-fluoro and 4-sec-butyl substituents.

Materials
  • Nucleophile: 4-sec-butylaniline (1.0 equiv, 10 mmol, 1.49 g)

  • Electrophile: 4-fluorobenzenesulfonyl chloride (1.1 equiv, 11 mmol, 2.14 g)

  • Base: Pyridine (2.0 equiv, 20 mmol, 1.6 mL)

  • Solvent: Dichloromethane (DCM), anhydrous (30 mL, 0.33 M)

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) and cool under N2 atmosphere.

    • Add 4-sec-butylaniline and DCM .[1] Stir until dissolved.

    • Add Pyridine in one portion.[1]

    • Cool the mixture to 0°C (ice/water bath).

  • Reaction:

    • Dissolve 4-fluorobenzenesulfonyl chloride in 5 mL of DCM.

    • Add the chloride solution dropwise over 15 minutes. Critical: Rapid addition causes localized heating and bis-sulfonylation.[1]

    • Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 3–4 hours.

    • Checkpoint: Run TLC (30% EtOAc/Hexanes). SM (Rf ~0.4) should be gone; Product (Rf ~0.55) should be the major spot.

  • Workup (Emulsion Prevention):

    • Quench with saturated NH4Cl (20 mL). Stir vigorously for 10 mins.

    • Separate layers.[2] Extract aqueous layer with DCM (2 x 15 mL).

    • Wash combined organics with:

      • 1x Water (removes pyridine salts)

      • 1x 0.5M Citric Acid (removes trace aniline/pyridine)

      • 1x Brine

    • Dry over Na2SO4, filter, and concentrate to a yellow oil.

  • Purification (Crystallization):

    • Dissolve the oil in minimal boiling Ethanol (~3-4 mL).

    • Remove from heat.[3] Add Water dropwise until persistent turbidity is observed.[1]

    • Add 1-2 drops of Ethanol to clear the solution.

    • Allow to stand at RT for 1 hour, then 4°C overnight.

    • Filter white crystals. Target Yield: 85-92%.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (Et3N) instead of Pyridine? A: Yes, but Et3N is a stronger base. To prevent bis-sulfonylation, strictly limit the sulfonyl chloride to 1.05 equiv and maintain 0°C for longer. You may also see more "oiling out" due to Et3N·HCl salts if not washed thoroughly [3].

Q: My product is a liquid. Is this normal? A: The sec-butyl group lowers the melting point compared to the n-butyl analog. However, it should eventually solidify (MP approx 50-60°C). If it remains an oil, it likely contains solvent residues or impurities (like the sulfonic acid). Dry under high vacuum for 12 hours.

Q: Why is the 4-fluoro group important? A: In drug development, the fluorine atom is a bioisostere for hydrogen but blocks metabolic oxidation at the para position. It also modulates the pKa of the sulfonamide nitrogen, affecting potency in protein binding [4].

References

  • Hydrolysis Kinetics: Rogne, O. "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B: Physical Organic, 1968.

  • Bis-sulfonylation Mechanism: BenchChem Technical Support. "Optimization of Sulfonamide Synthesis." BenchChem, 2025.[2][4][5]

  • Base Selection: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012.
  • Fluorine Bioisosterism: Purser, S. et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.

Sources

Optimization

Improving solubility of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide in aqueous buffers

Technical Support Center: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide A Guide to Enhancing Aqueous Solubility for Research Applications Prepared by the Senior Application Scientist Team Introduction N-(4-sec-butylph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

A Guide to Enhancing Aqueous Solubility for Research Applications

Prepared by the Senior Application Scientist Team

Introduction

N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide is a compound of interest in many research and development pipelines. Its molecular structure, characterized by hydrophobic aromatic rings and a weakly acidic sulfonamide proton, presents a significant challenge for formulation in aqueous buffers. This guide provides a comprehensive, step-by-step framework for researchers to systematically diagnose and overcome solubility issues, ensuring reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide not dissolving in my aqueous buffer?

A1: The low aqueous solubility is inherent to its chemical structure. The molecule has a large, non-polar surface area due to the sec-butylphenyl and fluorophenyl groups, which are energetically unfavorable to interact with polar water molecules. Furthermore, the sulfonamide group is only weakly acidic, meaning it is predominantly in its neutral, less soluble form at or near neutral pH.[1][2]

Q2: What is the first and most critical step I should take to improve its solubility?

A2: The most logical first step is to exploit the compound's ionizable sulfonamide group by adjusting the pH of your buffer. By raising the pH to a level significantly above the compound's pKa, you can deprotonate the sulfonamide, forming a more polar, and therefore more soluble, anionic salt.[1][3][]

Q3: What is the likely pKa of the sulfonamide group in this compound?

Q4: What's the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?

A4: Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates from a supersaturated solution and is often higher than thermodynamic solubility.[7][8][9] This is a fast method suitable for high-throughput screening. Thermodynamic solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24-72 hours).[9][10][11] For formulation development and ensuring long-term stability, thermodynamic solubility is the more critical parameter.[7]

Systematic Troubleshooting Workflow for Solubility Enhancement

This workflow provides a logical progression from simple, cost-effective methods to more complex formulation strategies.

SolubilityWorkflow cluster_0 cluster_1 cluster_2 Start Start: Compound Precipitates Analyze Analyze Compound: Is it ionizable? Start->Analyze pKa Determine pKa (pH-Solubility Profile) Analyze->pKa Yes (Sulfonamide Group) pH_Adjust pH Adjustment (Target pH > pKa + 1) pKa->pH_Adjust Result1 Solubility Achieved? pH_Adjust->Result1 Success Success: Proceed with Experiment Result1->Success Yes Cosolvent Strategy 2: Co-solvent Screening (e.g., DMSO, Ethanol, PEG 400) Result1->Cosolvent No Result2 Solubility Achieved? Cosolvent->Result2 Result2->Success Yes Cyclodextrin Strategy 3: Cyclodextrin Screening (e.g., HP-β-CD, SBE-β-CD) Result2->Cyclodextrin No Result3 Solubility Achieved? Cyclodextrin->Result3 Result3->Success Yes Consult Consult Formulation Specialist Result3->Consult No / Partial

Caption: A decision tree for systematically improving compound solubility.

Detailed Experimental Protocols

Protocol 1: Determining Thermodynamic Solubility and pKa via pH-Solubility Profile

This protocol establishes the baseline solubility and identifies the pKa, which is crucial for pH modification strategies.

Rationale: The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation.[12][13][14] By measuring solubility across a range of pH values, we can identify the pH at which the compound transitions from its neutral (low solubility) to its ionized (high solubility) form. This inflection point corresponds to the pKa.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 12.0 in 1.0 pH unit increments.

  • Sample Preparation: Add an excess amount of solid N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide to 1 mL of each buffer in individual microcentrifuge tubes. An excess is confirmed by visible solid material remaining at the bottom of the tube.

  • Equilibration: Seal the tubes and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.[11]

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. The pKa can be estimated as the pH at the inflection point of the curve.

Data Presentation Example:

Buffer pHMeasured Solubility (µg/mL)Log (Solubility)
4.00.8-0.10
5.00.9-0.05
6.01.10.04
7.01.50.18
8.03.20.51
9.012.51.10
10.045.81.66
11.0150.22.18
12.0>250>2.40

This is example data. Actual results must be determined experimentally.

Protocol 2: Co-solvent Screening for Solubility Enhancement

If pH adjustment alone is insufficient or not viable for the experimental system, the use of co-solvents is the next logical step.

Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[15][16][17] They disrupt the hydrogen bonding network of water, making it more favorable for the non-polar solute to dissolve.[]

Step-by-Step Methodology:

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[15][18]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mg/mL).

  • Test Matrix Preparation: In separate tubes, prepare a series of aqueous buffer solutions (at the optimal pH determined in Protocol 1, if applicable) containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Kinetic Solubility Test: Add a small aliquot of the DMSO stock solution to each co-solvent/buffer mixture to reach the target final compound concentration. Vortex immediately and vigorously during addition.[19]

  • Observation: Visually inspect for precipitation immediately and after a set time (e.g., 2 hours).

  • Quantification: For clear solutions, quantify the dissolved concentration using HPLC-UV to confirm the solubility limit in each condition.

Protocol 3: Using Cyclodextrins to Form Inclusion Complexes

Cyclodextrins are a powerful tool when other methods fail or when the concentration of organic solvent must be minimized.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide, forming an "inclusion complex" where the hydrophobic part of the molecule is shielded from water, dramatically increasing its apparent aqueous solubility.[22][23]

Step-by-Step Methodology:

  • Cyclodextrin Selection: Select common, highly soluble cyclodextrin derivatives such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Phase Solubility Diagram:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).

    • Add an excess of the solid compound to each solution.

    • Equilibrate and quantify the dissolved compound as described in Protocol 1 (Steps 3-6).

  • Data Analysis: Plot the solubility of the compound against the cyclodextrin concentration. A linear increase (an A-type diagram) indicates the formation of a soluble 1:1 complex and is ideal.[24]

  • Complex Preparation (Kneading Method):

    • Weigh out the compound and cyclodextrin in the desired molar ratio (e.g., 1:1).

    • Add a small amount of a water/ethanol mixture to form a paste.

    • Knead the paste thoroughly in a mortar for 30-60 minutes.

    • Dry the resulting solid under vacuum. The resulting powder is the drug-cyclodextrin complex, which should be readily water-soluble.[22]

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Application of the Henderson-Hasselbalch equation to solubility determin
  • Kinetic versus thermodynamic solubility tempt
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences.
  • Cosolvent - Wikipedia.
  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium - FlexiPrep.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes.
  • kinetic versus thermodynamic solubility tempt
  • Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed.
  • (PDF)
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • The pK a values of the sulfonamides investigated.
  • Cosolvent – Knowledge and References - Taylor & Francis.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Public
  • pH Adjustment and Co-Solvent Optimiz
  • Henderson-Hasselbalch Equ
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry.
  • accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - RSC Publishing.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube.
  • SciELO Brasil - Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-w
  • Saturated Solutions: Measuring Solubility | Science Project.
  • Measuring Solubility | Secondaire - Alloprof.
  • Solubility Experiment | Extended Notes.
  • strategies to improve the solubility of Sulfazecin for experiments - Benchchem.
  • Investigating solubility - IGCSE Chemistry Revision Notes - Save My Exams.
  • Exploring the Factors that Affect Solubility: A Hands-On Lab Activity - Kelsey Reavy.
  • (PDF)
  • 4-Fluorobenzenesulfonamide, 98+% - Fisher Scientific.
  • N-Fluorobenzenesulfonimide CAS#: 133745-75-2 - ChemicalBook.
  • Solubility Enhancement of Sulfamethoxazole by Solid Dispersion using Spray Dryer Technique - Journal of Drug Delivery and Therapeutics.
  • SOLUBILITY OF SULPHONAMIDES - The BMJ.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchG
  • N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133 - PubChem.
  • N-(4-SEC-BUTYLPHENYL)-4-FLUOROBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich.
  • 4-Fluorobenzenesulfonamide | CAS 402-46-0 - Ossila.

Sources

Troubleshooting

Identifying common impurities in N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide production

Technical Support Center: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide Production Role: Senior Application Scientist Status: Online Ticket ID: SULF-4F-SEC-001 The Reaction Landscape: Understanding Your Impurity Profi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide Production

Role: Senior Application Scientist Status: Online Ticket ID: SULF-4F-SEC-001

The Reaction Landscape: Understanding Your Impurity Profile

Before troubleshooting, we must define the standard reaction coordinate. You are synthesizing a sulfonamide via nucleophilic attack of a primary aniline (4-sec-butylaniline) on a sulfonyl chloride (4-fluorobenzenesulfonyl chloride).

The Golden Rule of Sulfonylation: The reaction is a race between the amine nucleophile and water (hydrolysis), complicated by the product itself acting as a nucleophile (bis-sulfonylation).

Impurity Genesis Map

The following diagram maps exactly where your impurities originate during the synthesis process.

ImpurityMap SM1 4-sec-butylaniline Product Target Sulfonamide (Product) SM1->Product Base, solvent Imp_Iso Impurity C: Regioisomers/Enantiomers (Raw Material Issue) SM1->Imp_Iso Isomer contamination SM2 4-fluorobenzenesulfonyl chloride SM2->Product Imp_Hydrolysis Impurity A: 4-fluorobenzenesulfonic acid (Hydrolysis) SM2->Imp_Hydrolysis Moisture (H2O) Imp_Bis Impurity B: N,N-bis(sulfonyl) species (Over-reaction) Product->Imp_Bis Excess SM2 High Temp

Caption: Reaction pathway showing the genesis of hydrolytic (Impurity A), bis-sulfonyl (Impurity B), and isomeric (Impurity C) impurities.[1][2][3][4][5]

Troubleshooting Guide & FAQs

This section addresses specific observations you may encounter during HPLC/LC-MS analysis or physical characterization.

Scenario A: "I see a large, non-polar impurity eluting after my product."

Diagnosis: Bis-sulfonylation (Impurity B) . The sulfonamide proton (N-H ) is acidic (pKa ~10-11). In the presence of excess base or strong base, it deprotonates, becoming a nucleophile that attacks a second molecule of sulfonyl chloride.

Technical Fix:

  • Stoichiometry Check: Are you using >1.1 equivalents of sulfonyl chloride? Reduce to 1.05 eq.

  • Temperature Control: High temperatures favor the bis-product. Keep the reaction < 0°C during addition and < 25°C during stirring.

  • Base Selection: If using a strong base (like NaH), switch to a milder organic base (Pyridine or Triethylamine) to reduce N-deprotonation of the product.

  • Removal: Bis-sulfonamides are often base-labile. Heating the crude mixture with aqueous NaOH/EtOH can hydrolyze the "extra" sulfonyl group back to the mono-sulfonamide product without cleaving the primary sulfonamide bond.

Scenario B: "My yield is low, and I see a broad, early-eluting peak."

Diagnosis: Hydrolysis (Impurity A) . Your sulfonyl chloride has hydrolyzed to 4-fluorobenzenesulfonic acid. This compound is highly water-soluble and acidic.

Technical Fix:

  • Reagent Quality: 4-fluorobenzenesulfonyl chloride is moisture sensitive. If it’s a liquid/oil, is it cloudy? If solid, is it sticky? Check its purity via TLC (it will streak if hydrolyzed).

  • Solvent Dryness: Ensure your DCM or THF is anhydrous.

  • Addition Order: Do not mix the sulfonyl chloride with the base before adding the amine. Add the sulfonyl chloride last (as a solution) to the amine/base mixture.

Scenario C: "The NMR looks 'messy' in the aliphatic region, but the mass is correct."

Diagnosis: Isomeric Contamination (Impurity C) . The "sec-butyl" group contains a chiral center.

  • Enantiomers: If you used racemic 4-sec-butylaniline, your product is a racemate. This is not an impurity unless you require a specific enantiomer.

  • Positional Isomers: Commercial "sec-butyl" compounds can be contaminated with n-butyl or iso-butyl isomers.

Technical Fix:

  • Check the Methyls:

    • sec-butyl: Expect a doublet (CH3-CH) and a triplet (CH3-CH2).

    • n-butyl: Expect only triplets.

    • t-butyl:[3] Expect a large singlet (9H).

  • Action: Validate your starting aniline purity using GC-MS before synthesis. Separation of these isomers after synthesis is extremely difficult.

Analytical Protocols (Self-Validating Systems)

To ensure trustworthiness, you must validate your product using these specific markers.

Table 1: Key Analytical Markers
ComponentHPLC Behavior (C18, Acidic Mobile Phase)1H NMR Signature (DMSO-d6)Mass Spec (ESI)
Product Retention Time (RT) =


10.0-10.2 (s, 1H, SO2NH )
[M+H]+ = 308.1
Impurity A (Sulfonic Acid)RT < 0.5

(Void volume)

7.5-7.8 (Aromatic only, no aliphatic)
[M-H]- = 175.0
Impurity B (Bis-sulfonamide)RT > 1.2

(Lipophilic)
No NH peak. Aromatic integration doubles.[M+Na]+ or fragment
Impurity C (Aniline SM)RT <

(pH dependent)

4.5-5.0 (br s, 2H, NH2 )
[M+H]+ = 150.1
Protocol: Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (7:3).

  • Visualization:

    • UV (254 nm): All aromatic components visible.

    • Fluorescamine Spray: Specific for primary amines. If the spot corresponding to the Aniline SM glows, the reaction is incomplete.

    • Bromocresol Green: Stains Sulfonic Acid (Impurity A) yellow (acidic).

Advanced Troubleshooting Workflow

Use this logic gate to determine your next experimental step.

Troubleshooting Start Analyze Crude Mixture (HPLC/TLC) Check_SM Is Starting Aniline Present? Start->Check_SM Check_Bis Is Bis-Sulfonamide Present? Check_SM->Check_Bis No Action_AcidWash Action: Acidic Workup (Wash org. layer with 1M HCl) Check_SM->Action_AcidWash Yes Action_BaseHydrol Action: Base Hydrolysis (Heat with NaOH, then re-acidify) Check_Bis->Action_BaseHydrol Yes (>5%) Action_Recryst Action: Recrystallization (EtOH/Water) Check_Bis->Action_Recryst No / Trace

Caption: Logical workflow for purification based on crude impurity profile.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 16: Nucleophilic Substitution at the Carbonyl Group - Mechanism applicable to Sulfonyl groups).

  • Sielc Technologies. (n.d.). Separation of Sulfonamides by Mixed-Mode HPLC. Retrieved from sielc.com.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9588, 4-Fluorobenzenesulfonyl chloride.

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Fluorobenzenesulfonyl chloride.[6]

  • BenchChem. (2025).[7] A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.

Sources

Optimization

Optimizing reaction time and temperature for 4-fluorobenzenesulfonyl chloride coupling

Topic: Optimization of Reaction Kinetics & Thermal Stability Ticket ID: #FBSC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Reactivity/Stability Paradox Welcome to the tech...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Kinetics & Thermal Stability

Ticket ID: #FBSC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Reactivity/Stability Paradox

Welcome to the technical support hub for 4-fluorobenzenesulfonyl chloride (4-FBSC) .

If you are working with this reagent, you are likely navigating a specific kinetic challenge. The para-fluorine substituent is an electron-withdrawing group (EWG). Inductively, this pulls electron density away from the sulfur center, making the sulfonyl chloride more electrophilic (reactive) than unsubstituted benzenesulfonyl chloride [1].

The Trade-off:

  • Benefit: Faster coupling with amines/alcohols.

  • Risk: significantly higher susceptibility to hydrolysis (reaction with moisture) and thermal decomposition.

This guide provides the protocols and troubleshooting logic required to balance these competing factors.

Module 1: Optimization of Critical Variables

Temperature Control ( )

Recommendation: Start at


 , then warm to Room Temperature (RT) .
  • The Initial Phase (

    
    ):  The reaction between a sulfonyl chloride and a nucleophile (amine) is exothermic. Adding 4-FBSC at room temperature can cause a localized "heat spike," leading to:
    
    • Hydrolysis: If any moisture is present, higher

      
       accelerates the attack of water over your amine [2].
      
    • Disulfonylation: High energy allows the formed sulfonamide (which is still nucleophilic, albeit less so) to attack a second equivalent of sulfonyl chloride, forming a bis-sulfonamide impurity.

  • The Completion Phase (RT): After the initial addition (15–30 mins), the ice bath should be removed. Warming to 20–25°C ensures the reaction overcomes the activation energy required to consume the final traces of starting material.

Reaction Time ( )

Recommendation: 1–4 hours (Monitor via TLC/LCMS).

  • Overnight Reactions: Often unnecessary and detrimental. Unlike unactivated alkyl sulfonyl chlorides, 4-FBSC is highly reactive. Stirring overnight in the presence of base (like Pyridine or TEA) increases the likelihood of side reactions or degradation of the product [3].

  • Stopping Point: Quench immediately upon consumption of the limiting reagent.

Stoichiometry

Recommendation: 1.1 to 1.2 equivalents of 4-FBSC.

  • Because 4-FBSC is prone to hydrolysis, a slight excess ensures full conversion of your valuable amine substrate.

Module 2: Troubleshooting Center (FAQ)

Q1: I see a major spot on TLC that doesn't move (Baseline). What is it?

Diagnosis: This is likely 4-fluorobenzenesulfonic acid . Root Cause: Hydrolysis.[1][2] The chloride leaving group was displaced by water instead of your amine. Fix:

  • Solvent Check: Are you using anhydrous DCM or THF? (DCM is preferred as water is less soluble in it than in THF).

  • Atmosphere: Did you purge the headspace with Nitrogen/Argon?

  • Reagent Quality: 4-FBSC hydrolyzes in the bottle over time. If the solid looks "wet" or sticky, recrystallize it (from hexanes/toluene) or buy fresh stock [4].

Q2: I have low yield, and the reaction turned dark/black.

Diagnosis: Thermal decomposition. Root Cause: The reaction got too hot during addition. Fix:

  • Slower Addition: Add the 4-FBSC as a solution (dissolved in DCM) dropwise over 20 minutes at

    
    .
    
  • Base Choice: If using Pyridine as a solvent/base, the exotherm is significant. Switch to using Pyridine (1.5 eq) or TEA (1.5 eq) as a reagent in DCM solvent to dilute the heat [5].

Q3: I see a "double mass" impurity (M + 158 + M).

Diagnosis: Bis-sulfonylation . Root Cause: The sulfonamide product reacted with another molecule of 4-FBSC. Fix:

  • Avoid Excess Base: Strong bases deprotonate the sulfonamide, making it nucleophilic again.

  • Reverse Addition: Add the sulfonyl chloride to the amine, not the other way around. This ensures the amine is always in excess relative to the chloride until the very end.

Module 3: Standard Operating Procedure (SOP)

Protocol: Anhydrous Coupling of 4-FBSC with Primary Amines

This "Gold Standard" method minimizes hydrolysis and optimizes yield for drug discovery applications.

Materials:

  • Amine Substrate (1.0 equiv)

  • 4-Fluorobenzenesulfonyl chloride (1.2 equiv)[3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M concentration)

  • DMAP (catalytic, 0.05 equiv) – Optional, only for hindered amines.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and add a stir bar. Purge with

    
    .
    
  • Solvation: Dissolve the Amine and Base (TEA/DIPEA) in anhydrous DCM.

  • Cooling: Submerge flask in an ice/water bath (

    
    ) for 10 minutes.
    
  • Addition: Dissolve 4-FBSC in a small volume of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Why? Controls exotherm and keeps local concentration of sulfonyl chloride low to prevent bis-sulfonylation.

  • Reaction: Stir at

    
     for 30 minutes. Remove ice bath and stir at RT.
    
  • Monitoring: Check TLC/LCMS at 1 hour.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (removes excess amine/base).

    • Wash with Sat. NaHCO3 (removes sulfonic acid byproduct).

    • Dry over MgSO4, filter, and concentrate.[4]

Module 4: Visualization & Logic

Figure 1: Reaction Workflow Diagram

Caption: Step-by-step logic flow for anhydrous sulfonylation, including critical decision points for workup.

ReactionWorkflow Start Start: Reagent Prep Dissolve Dissolve Amine + Base in Anhydrous DCM Start->Dissolve Cool Cool to 0°C (Critical for 4-FBSC) Dissolve->Cool Add Dropwise Addition of 4-FBSC Solution Cool->Add Warm Warm to RT (Stir 1-3 Hours) Add->Warm Check Check LCMS/TLC Warm->Check Complete Reaction Complete? Check->Complete Complete->Warm No (Wait) Quench Quench: 1M HCl Wash (Remove Base) Complete->Quench Yes Bicarb Wash: Sat. NaHCO3 (Remove Sulfonic Acid) Quench->Bicarb Final Dry & Concentrate Bicarb->Final

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for identifying yield loss or impurity formation based on observed symptoms.

Troubleshooting Issue Identify Issue LowYield Low Yield / Baseline Spot Issue->LowYield Impurity Impurity (M + Reagent) Issue->Impurity Exotherm Dark Color / Exotherm Issue->Exotherm Hydrolysis Hydrolysis Detected LowYield->Hydrolysis BisSulf Bis-Sulfonylation Impurity->BisSulf Decomp Thermal Decomposition Exotherm->Decomp SolventCheck Action: Dry Solvent & Recrystallize Reagent Hydrolysis->SolventCheck StoichCheck Action: Reduce Base eq. & Slow Addition BisSulf->StoichCheck TempCheck Action: Strict 0°C Start & Dilute Reaction Decomp->TempCheck

References

  • BenchChem Technical Support. (2025).[1][5] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.[1][2][5] Link

  • Organic Chemistry Portal. (2025). Sulfonamide Synthesis: Recent Literature and Protocols. Organic Chemistry Portal. Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Fluorobenzenesulfonyl chloride (CAS 349-88-2).[3][4][6] Merck KGaA. Link

  • De Luca, L., & Giacomelli, G. (2008).[7] An Easy and Handy Synthesis of Sulfonamides. Journal of Organic Chemistry, 73(10), 3967-3969. Link

  • ChemicalBook. (2026).[4] 4-Fluorobenzenesulfonyl chloride Properties and Safety. ChemicalBook.[4] Link

Sources

Troubleshooting

Technical Support Center: Advanced Synthesis of sec-Butylphenyl Derivatives

Ticket ID: #402-SB-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You have reached the Tier-3 Technical Support regarding the synthesis of sec-butylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #402-SB-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You have reached the Tier-3 Technical Support regarding the synthesis of sec-butylphenyl derivatives. This motif presents a classic "deceptive simplicity" in organic synthesis. While it appears to be a standard alkyl-arene, the sec-butyl group introduces two critical failure modes:

  • Carbocation Rearrangement: In Friedel-Crafts manifolds, the sec-butyl cation is prone to hydride shifts, leading to n-butyl or tert-butyl impurities.

  • Steric & Electronic Mismatch: In transition metal catalysis (Suzuki/Negishi), the steric bulk at the

    
    -carbon hinders transmetallation, while the 
    
    
    
    -hydrogens promote rapid
    
    
    -hydride elimination, killing the catalyst cycle.

This guide provides three validated workflows (Modules) to overcome these barriers, ranging from classical workarounds to modern photoredox/nickel dual catalysis.

Module 1: The Classical Route (Friedel-Crafts & Workarounds)

User Report: "I reacted benzene with 2-chlorobutane and AlCl3, but NMR shows a mixture of sec-butyl, n-butyl, and tert-butyl isomers."

Root Cause Analysis

The Friedel-Crafts alkylation proceeds via a carbocation intermediate.[1][2][3][4] Although the sec-butyl cation is secondary, it is in equilibrium with the primary and tertiary cations via 1,2-hydride and 1,2-methyl shifts. Under thermodynamic control (strong Lewis acids like AlCl


, high heat), the system drifts toward the most stable tert-butyl isomer or rearranges to the linear chain upon complexation.
Protocol A: The "Acylation-Reduction" Bypass (High Fidelity)

To guarantee 100% regiocontrol without rearrangement, you must avoid the carbocation entirely by locking the carbon skeleton as a ketone first.

  • Acylation (Step 1):

    • Reagents: Benzene derivative + sec-butyryl chloride (2-methylpropanoyl chloride is wrong here; use butanoyl chloride for n-butyl, or 2-methylbutanoyl for sec-butyl... wait. Correction: To get a sec-butyl group, you need to acylate with but-2-enoyl chloride (crotonyl) and reduce, or acylate with acetic anhydride then Grignard? No.

    • Correction: The most direct retrospective disconnection for a sec-butyl group via acylation is actually difficult because the carbonyl carbon becomes the attachment point.

    • Better Path: Acylate with acetic anhydride to form the acetophenone, then perform a Grignard addition with EthylMgBr, followed by hydrogenolysis of the alcohol.

    • Alternative: Friedel-Crafts with crotonyl chloride followed by reduction is messy.

    • Recommended Path: Friedel-Crafts Acylation with n-butyryl chloride

      
      n-butyrophenone 
      
      
      
      Grignard (MeMgBr)
      
      
      Tertiary Alcohol
      
      
      Hydrogenolysis (Pd/C, H2). Note: This yields the sec-butyl group.[1][5][6][7]

Step-by-Step Protocol:

  • Acylation: React Arene (1.0 equiv) with n-Butyryl Chloride (1.1 equiv) and AlCl

    
     (1.2 equiv) in DCM at 0°C. Quench and isolate n-propyl-ketone derivative.
    
  • Grignard Addition: Treat ketone with MeMgBr (1.2 equiv) in THF at -78°C

    
     RT.
    
  • Ionic Hydrogenation: Treat the crude alcohol with Et

    
    SiH (3 equiv) and TFA (5 equiv) in DCM. This selectively reduces the tertiary alcohol to the sec-butyl group without touching other functionalities.
    
Module 2: The Modern Standard (Suzuki-Miyaura Coupling)

User Report: "My sec-butylboronic acid is not coupling. I see protodeboronation and reduction of the aryl halide."

Root Cause Analysis

Secondary alkylboronic acids are notoriously difficult substrates.

  • Slow Transmetallation: The steric bulk of the sec-butyl group slows the transfer to the Palladium center.

  • 
    -Hydride Elimination:  Once the alkyl group is on the Pd(II) center, the 
    
    
    
    -hydrogens align with the empty d-orbital, leading to rapid elimination to butene and Pd-hydride (reduction product).
Protocol B: Pd-Catalyzed Coupling with Buchwald Ligands

You must use electron-rich, bulky phosphine ligands that accelerate reductive elimination (beating the


-hydride elimination) and facilitate oxidative addition.

System: Pd(OAc)


 / SPhos or RuPhos.
ComponentSpecificationRole
Catalyst Pd(OAc)

(1-2 mol%)
Pre-catalyst.
Ligand SPhos or RuPhos (2-4 mol%)Bulky biaryl phosphine. Promotes reductive elimination.[8][9]
Nucleophile sec-Butyltrifluoroborate (Molander Salt)More stable than boronic acid. Prevents protodeboronation.
Base K

CO

(3 equiv)
Activates the boron species.
Solvent Toluene/H

O (10:1)
Biphasic system is crucial for Molander salts.

Troubleshooting Checklist:

  • Did you use the Boronic Acid? Switch to the Potassium Trifluoroborate salt (

    
    ). It releases the active species slowly, preventing decomposition.
    
  • Is Oxygen present? Secondary alkyl couplings are hypersensitive to O

    
    . Sparge solvents with Argon for 20 mins.
    
Module 3: The "Pro" Solution (Nickel-Catalyzed Cross-Electrophile Coupling)

User Report: "I can't make the boronate ester. Can I just couple the aryl halide and the alkyl halide directly?"

Root Cause Analysis

Traditional cross-coupling requires one nucleophile (M) and one electrophile (X). Making the sec-butyl nucleophile (Grignard/Zinc/Boron) is the hard part. Cross-Electrophile Coupling (XEC) uses a Nickel catalyst to stitch two electrophiles (Ar-Br and sec-Butyl-Br) together using a reducing agent (Zn or Mn).

Protocol C: Ni-Catalyzed Reductive Coupling (Weix/Fu Conditions)

This is the most robust method for hindered secondary alkyls. It proceeds via a radical mechanism, bypassing the steric constraints of classical S


2-type transmetallation.

Reagents:

  • Aryl Halide: Ar-I or Ar-Br (1.0 equiv)

  • Alkyl Halide: 2-Bromobutane (1.5 equiv) - Use excess as alkyl halides can undergo homocoupling.

  • Catalyst: NiI

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy ) (10 mol%)

  • Reductant: Zinc dust (2.0 equiv) or Manganese.

  • Solvent: DMPU or DMA (Polar aprotic is required).

Step-by-Step:

  • Glovebox/Schlenk: In a vial, combine NiI

    
    , dtbbpy, and Zn dust.
    
  • Activation: Add solvent (DMA) and stir for 10 mins to form the active Ni(0) species (often deep purple/black).

  • Addition: Add Ar-Br and 2-Bromobutane.

  • Reaction: Seal and stir at 60°C for 12-24 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove Zn salts), brine, and concentrate.

Why this works: The alkyl halide is activated via a Single Electron Transfer (SET) to form a sec-butyl radical. This radical attacks the Ni(II)-Aryl species. Radicals are less sensitive to steric hindrance than closed-shell nucleophiles.

Visualizing the Logic
Diagram 1: Method Selection Decision Matrix

Use this flow to select the correct protocol for your substrate.

Synthesis_Decision_Tree Start START: Target sec-Butylphenyl Derivative FuncGroup Are sensitive functional groups (esters, nitriles) present? Start->FuncGroup Scale Is this >100g Scale? FuncGroup->Scale No (Robust substrate) Ni_Route Module 3: Ni-Catalyzed Reductive Coupling (XEC) FuncGroup->Ni_Route Yes (Sensitive groups) FC_Route Module 1: Friedel-Crafts (Acylation-Reduction) Scale->FC_Route Yes (Cost is priority) Suzuki_Route Module 2: Pd-Catalyzed Suzuki (SPhos) Scale->Suzuki_Route No (Lab scale) Result1 Outcome: Clean Product (Multi-step) FC_Route->Result1 High Step Count Low Cost Result2 Outcome: Clean Product (Stereoretentive possible) Suzuki_Route->Result2 Moderate Cost Requires Boron Species Result3 Outcome: High Yield (Racemic) Ni_Route->Result3 High Functional Tolerance Uses Alkyl Bromides

Caption: Decision matrix for selecting the optimal synthetic route based on scale and substrate complexity.

Diagram 2: Nickel-Catalyzed Radical Cycle (Mechanism C)

Understanding the radical nature of the Nickel pathway explains why it overcomes steric hindrance.

Ni_Catalytic_Cycle Ni0 L-Ni(0) Ni2_Ar L-Ni(II)-Ar-X Ni0->Ni2_Ar Oxidative Addition (Ar-X) Ni3 L-Ni(III)-Ar-(sec-Butyl) Ni2_Ar->Ni3 Radical Capture Alkyl_Rad sec-Butyl Radical (•) Alkyl_Rad->Ni3 Ni3->Ni0 Reductive Elimination (Product Release) Product Product: sec-Butyl-Ar Ni3->Product ArX Ar-X AlkX sec-Butyl-Br AlkX->Alkyl_Rad SET from Ni(I) or Zn Zn Zn(0) -> Zn(II)

Caption: Simplified mechanism of Ni-catalyzed Cross-Electrophile Coupling. Note the radical capture step which bypasses steric hindrance.

Comparative Data Analysis
FeatureFriedel-Crafts (Mod 1)Suzuki-Miyaura (Mod 2)Ni-Reductive (Mod 3)
Steric Tolerance Low (Rearrangement risk)Medium (Requires specific ligands)High (Radical mechanism)
Isomer Purity Poor (unless multi-step)High (depends on Boron purity)High (Regioselective)
Functional Group Tolerance Low (Acid sensitive)HighVery High
Reagent Availability Commodity (Cheap)Specialized (Boronates expensive)Commodity (Alkyl bromides)
Typical Yield 40-60% (Direct) / 80% (Multi-step)60-85%75-95%
References
  • Friedel-Crafts Rearrangement Mechanics: Roberts, R. M., & Khalaf, A. A. (1990). Friedel-Crafts Alkylation Chemistry: A Century of Discovery. Marcel Dekker.

  • Suzuki Coupling of Secondary Alkyls: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Molander Salts (Trifluoroborates): Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261.

  • Nickel-Catalyzed Cross-Electrophile Coupling: Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry, 79(11), 4793–4798.

  • Enantioselective Ni-Catalysis: Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki–Miyaura Cross-Couplings. Journal of the American Chemical Society, 135(2), 624–627.

Sources

Optimization

Strategies for improving metabolic stability of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

Technical Support Center: Metabolic Stability Optimization Ticket Subject: Optimization of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metabolic Stability Optimization Ticket Subject: Optimization of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary & Diagnostic Triage

Welcome to the Metabolic Stability Support Center. You are dealing with N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide , a structure containing two distinct aromatic systems linked by a sulfonamide.

Based on the structure, your compound likely suffers from high intrinsic clearance (


)  driven by Cytochrome P450 (CYP) oxidation. The 4-fluoro group on the sulfonyl ring is already a good design choice (blocking the para-position), but the 4-sec-butyl group  on the aniline ring is a classic "metabolic soft spot."

Primary Suspects for Instability:

  • Benzylic Hydroxylation: The CH position of the sec-butyl group is highly activated for CYP-mediated hydrogen abstraction.

  • 
    -Oxidation:  The terminal methyl groups of the sec-butyl chain.
    
  • N-Glucuronidation: The sulfonamide NH is a nucleophile that can be conjugated by UGTs (Phase II metabolism), though usually slower than oxidative clearance.

Diagnostic Workflow (Troubleshooting Guide)

Before synthesizing new analogs, confirm the mechanism of clearance.

Q: How do I know if the sec-butyl group is the problem? A: Run a Metabolite Identification (MetID) study.

ExperimentProtocol SummaryDiagnostic Value
Microsomal Stability (NADPH) Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH. Sample at 0, 5, 15, 30, 45 min. Analyze by LC-MS/MS.Determines if clearance is CYP-mediated (Phase I). If stable here but unstable in vivo, suspect Phase II.
Hepatocyte Stability Incubate with cryopreserved hepatocytes (Phase I + II enzymes).Detects Glucuronidation. If

, the Sulfonamide NH is the culprit.
Reactive Metabolite Trap Incubate with GSH (Glutathione) or KCN.Checks for bioactivation (e.g., quinone imine formation).
Visualizing the Metabolic Soft Spots

MetabolicPathways Parent Parent Compound (N-(4-sec-butylphenyl)-...) BenzylicOx Metabolite A: Benzylic Alcohol (Major Soft Spot) Parent->BenzylicOx CYP3A4/2C9 (Fast) OmegaOx Metabolite B: Terminal Alcohol (Omega Oxidation) Parent->OmegaOx CYP450 (Medium) Glucuronide Metabolite C: N-Glucuronide (Phase II) Parent->Glucuronide UGT (Slow/Medium) Ketone/Acid Ketone/Acid BenzylicOx->Ketone/Acid Further Oxidation

Caption: Predicted metabolic pathways. The red path (Benzylic Oxidation) is the statistically most probable cause of high clearance.

Strategic Solutions (The "Fixes")

Once you confirm the sec-butyl group is the liability, apply these medicinal chemistry strategies.

Strategy A: Deuteration (The "Heavy Atom" Effect)

Logic: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond.[1][2] If C-H bond breaking is the Rate-Determining Step (RDS), deuteration will significantly reduce clearance via the Kinetic Isotope Effect (KIE).[2][3]

  • Modification: Replace the benzylic hydrogen (chiral center of the sec-butyl) with Deuterium.

  • Pros: Minimal change to potency/selectivity; retains lipophilicity.

  • Cons: Cost of goods; may lead to "metabolic switching" (enzyme attacks a different spot).

Strategy B: Fluorination (Metabolic Blocking)

Logic: Fluorine is metabolically inert and electron-withdrawing. It deactivates the neighboring protons and blocks the site from oxidation.

  • Modification 1: Replace the sec-butyl group with a 1,1-difluoro-2-methylpropyl group (blocking the benzylic position).

  • Modification 2: Replace the sec-butyl group with a trifluoromethyl or trifluoromethoxy group (if volume allows).

  • Pros: High metabolic stability; increases potency if the pocket is hydrophobic.

  • Cons: Changes electronic properties (pKa of aniline nitrogen drops); may affect solubility.

Strategy C: Cyclization (Conformational Constraint)

Logic: Alkyl chains are flexible and can easily adopt the geometry required for CYP oxidation. Constraining them into small rings reduces the "entropic penalty" of binding but can also alter the hybridization and accessibility of the hydrogens.

  • Modification: Convert the sec-butyl group into a cyclopropyl or cyclobutyl ring.

  • Pros: Reduces number of oxidizable hydrogens; often improves selectivity.

  • Cons: Significant structural change; requires validation of target binding.

Strategy D: Scaffold Hopping (Bioisosteres)

Logic: If the sulfonamide linker itself is the issue (N-glucuronidation), replace it with a bioisostere that mimics the geometry but not the reactivity.

  • Modification: Replace Sulfonamide (

    
    ) with Sulfonimidamide  (
    
    
    
    ).
  • Pros: Adds a vector for further substitution; different H-bond donor/acceptor profile.

  • Cons: Synthetic complexity.

Comparative Data Table

StrategyTarget SiteMechanismPredicted Impact on StabilityRisk
Deuteration Benzylic C-HKinetic Isotope EffectModerate (2-5x

)
Metabolic Switching
Fluorination Alkyl ChainSteric/Electronic BlockHigh (>10x

)
Loss of Potency (Sterics)
Cyclization sec-butylConformational ConstraintHighTarget Fit Mismatch
Gem-Dimethyl Benzylic C-HSteric HindranceHighIncreased Lipophilicity (LogD)

Experimental Protocols

Protocol: Microsomal Stability Assay (The "Gold Standard")
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation Mix: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Start Reaction: Pre-incubate at 37°C for 5 min. Initiate by adding NADPH (final conc. 1 mM).

  • Sampling: At

    
     min, remove 50 µL aliquots and quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Workflow Visualization: The DMTA Cycle

DMTA Design DESIGN 1. Deuterate Benzylic H 2. Fluorinate Alkyl Chain 3. Cyclize sec-butyl Make MAKE Synthetic Chemistry Design->Make Test TEST Microsomal Stability (HLM) MetID (LC-MS) Make->Test Analyze ANALYZE Calculate Intrinsic Clearance Check Potency Retention Test->Analyze Analyze->Design Refine SAR

Caption: Design-Make-Test-Analyze cycle specifically tailored for metabolic optimization.

Frequently Asked Questions (FAQ)

Q: Why is the sec-butyl group so unstable compared to a methyl group? A: The sec-butyl group contains a benzylic carbon (attached to the ring). The radical intermediate formed during CYP450 oxidation at this position is stabilized by resonance with the aromatic ring, lowering the activation energy for hydrogen abstraction. Methyl groups lack this stabilization unless they are directly on the ring (toluenes), but even then, secondary carbons are generally more reactive than primary ones.

Q: Will adding fluorine kill my potency? A: Not necessarily. While Fluorine is slightly larger than Hydrogen (Van der Waals radius 1.47 Å vs 1.20 Å), it is often well-tolerated. However, it is highly electronegative. If the sec-butyl group sits in a hydrophobic pocket, fluorination might reduce affinity due to desolvation penalties, but it can also increase affinity if it engages in multipolar interactions with the protein backbone.

Q: Can I just block the metabolism by adding a "Magic Methyl"? A: Yes. Converting the benzylic CH to a quaternary carbon (e.g., a tert-butyl or gem-dimethyl group) completely removes the abstractable hydrogen. However, this significantly changes the 3D shape and bulk of the molecule. Ensure your binding pocket can accommodate the extra methyl group.

References

  • Optimization of ADME Properties for Sulfonamides. (2011). National Institutes of Health. Describes the replacement of alkyl groups and introduction of fluorine to improve microsomal stability in sulfonamide series. 4[2][5][6][4][7][8]

  • Increasing metabolic stability via the deuterium kinetic isotope effect. (2016). PubMed. A case study on modifying a tert-butyl/alkyl moiety with deuterium to increase in vitro and in vivo stability. 9[2][5][6][4][7][8][10][11]

  • Sulfonimidamides as Sulfonamides Bioisosteres. (2021). ResearchGate.[6] Discusses the use of sulfonimidamides to improve physicochemical properties and metabolic stability compared to traditional sulfonamides.[8][12] 12[1][2][5][6][4][7][8][10][11][13][14][15]

  • On the Metabolic Stability of Fluorinated Small Molecules. (2020). PMC. Detailed physical organic chemistry perspective on how fluorination prevents aromatic and benzylic hydroxylation. 11[1][2][5][6][4][7][8][10][11][15]

  • Disposition and metabolism of N-butylbenzenesulfonamide. (2018). National Institutes of Health. Confirms that hydroxylation of the butyl chain is a major metabolic pathway for this class of compounds. 10[2][5][6][4][7][8]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data interpretation for N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

Executive Summary Molecule: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide Application: Sulfonamide-based pharmacophore, often utilized as a lead compound in antibacterial research or as a fragment in protein-ligand bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide Application: Sulfonamide-based pharmacophore, often utilized as a lead compound in antibacterial research or as a fragment in protein-ligand binding studies (e.g., COX-2 inhibition or carbonic anhydrase studies).

This guide provides a rigorous spectral interpretation framework for researchers characterizing this specific sulfonamide. Unlike standard spectral lists, this document focuses on comparative differentiation —specifically, how to distinguish this molecule from its structural isomers (n-butyl analogs) and non-fluorinated counterparts using 1H and 13C NMR.

Synthesis & Structural Logic

To understand the spectrum, one must understand the assembly. The synthesis typically involves a nucleophilic attack of 4-sec-butylaniline on 4-fluorobenzenesulfonyl chloride.

Synthesis Workflow

The following diagram outlines the reaction pathway and the resulting structural nodes relevant to NMR assignment.

SynthesisWorkflow Reactant1 4-Fluorobenzenesulfonyl chloride Intermediate Tetrahedral Intermediate Reactant1->Intermediate S-N Bond Formation Reactant2 4-sec-butylaniline Reactant2->Intermediate Base Pyridine/Et3N (HCl Scavenger) Base->Intermediate Proton Abstraction Product N-(4-sec-butylphenyl)- 4-fluorobenzenesulfonamide Intermediate->Product -HCl (Elimination)

Figure 1: Nucleophilic substitution pathway for sulfonamide formation. The base is critical for scavenging the HCl byproduct to drive equilibrium.

1H NMR Spectral Interpretation

Solvent Recommendation: DMSO-d6 is preferred over CDCl3. Sulfonamide NH protons are often broad or invisible in chloroform due to exchange; DMSO stabilizes the NH via hydrogen bonding, resulting in a sharp, distinct singlet.

Predicted Chemical Shifts & Assignments (400 MHz, DMSO-d6)
Regionδ (ppm)MultiplicityIntegralAssignmentMechanistic Insight
Amide 10.1 - 10.3Singlet (s)1HSO2-NH Deshielded by electron-withdrawing SO2 group.
Aromatic (Ring A) 7.80 - 7.85dd2HAr-H (Ortho to SO2)AA'XX' System: Split by neighbor H (~8Hz) and meta-Fluorine (~5Hz).
Aromatic (Ring A) 7.35 - 7.45dd / t2HAr-H (Ortho to F)Diagnostic: Large 3J H-F coupling (~8-9 Hz) overlaps with H-H coupling, often appearing as a pseudo-triplet.
Aromatic (Ring B) 7.00 - 7.10Multiplet4HAr-H (Aniline Ring)Typical AA'BB' pattern. The sec-butyl group is weakly activating, shifting these slightly upfield compared to Ring A.
Aliphatic 2.45 - 2.55Multiplet (m)1HCH (Methine)Benzylic position. Chiral center.
Aliphatic 1.45 - 1.55Multiplet (m)2HCH2 (Methylene)Diastereotopic: Due to the adjacent chiral center, these protons are magnetically non-equivalent.
Aliphatic 1.12Doublet (d)3HCH3 (Branch)Coupled to methine CH.
Aliphatic 0.75Triplet (t)3HCH3 (Terminal)Coupled to methylene CH2.
Comparative Analysis: sec-Butyl vs. n-Butyl Isomer

The most common impurity or misidentified structure is the n-butyl isomer.

  • Target (sec-butyl): Shows a doublet (~1.1 ppm) for the methyl group attached to the methine, and a triplet (~0.75 ppm) for the terminal methyl.

  • Alternative (n-butyl): Shows only one triplet (~0.9 ppm) for the terminal methyl and a complex chain of methylene protons. The absence of the doublet at ~1.1 ppm confirms the linear chain is not present.

13C NMR Spectral Interpretation

Key Feature: The Fluorine atom acts as a "spy," splitting carbon signals via J-coupling (


).[1] This provides absolute confirmation of the fluorinated ring's substitution pattern.
Carbon Assignments & Coupling Constants
Carbon Environmentδ (ppm)Splitting PatternCoupling Constant (

)
Interpretation
C4 (C-F) ~164.5Doublet (d)^{1}J ≈ 250 Hz Definitive Peak: Huge coupling confirms F attachment directly to this carbon.
C1 (C-SO2) ~136.0Doublet (d)^{4}J ≈ 3 HzPara-position to Fluorine; weak long-range coupling.
C2/C6 (Ortho to SO2) ~129.5Doublet (d)^{3}J ≈ 9 HzMeta to Fluorine.
C3/C5 (Ortho to F) ~116.5Doublet (d)^{2}J ≈ 22 Hz Ortho to Fluorine; distinct large splitting.
Aniline C-ipso (N) ~135.0Singlet-No F-coupling observed (too distant).
Aniline C-para ~145.0Singlet-Attachment point of sec-butyl group.
Aliphatic CH ~40.5Singlet-Benzylic methine.
Aliphatic CH2 ~30.5Singlet-Methylene.
Aliphatic CH3 (Branch) ~21.5Singlet-Methyl off the chiral center.
Aliphatic CH3 (Term) ~12.0Singlet-Terminal methyl.

Experimental Protocol (Self-Validating)

To ensure the spectra match the guide above, follow this standardized protocol. This method minimizes impurities that cause spectral crowding.

Step 1: Synthesis
  • Charge: In a round-bottom flask, dissolve 4-sec-butylaniline (1.0 equiv) in dry Dichloromethane (DCM).

  • Base: Add Pyridine (1.2 equiv) or Triethylamine. Why? To neutralize HCl generated, preventing protonation of the unreacted amine.

  • Addition: Cool to 0°C. Add 4-fluorobenzenesulfonyl chloride (1.1 equiv) portion-wise.

  • Reaction: Warm to Room Temp (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Step 2: Workup & Purification (Crucial for clean NMR)
  • Wash: Dilute with DCM, wash with 1M HCl (removes unreacted amine and pyridine), then NaHCO3 (removes unreacted sulfonyl chloride as sulfonate), then Brine.

  • Dry: Dry over anhydrous Na2SO4 and concentrate.

  • Recrystallization: If oil persists, recrystallize from Ethanol/Water.

Step 3: NMR Sample Preparation
  • Mass: 5-10 mg of dry solid.

  • Solvent: 0.6 mL DMSO-d6 (99.8% D).

  • Tube: Standard 5mm NMR tube.

  • Acquisition:

    • 1H: 16 scans, 1s relaxation delay.

    • 13C: 512-1024 scans (due to splitting reducing signal-to-noise ratio of F-coupled carbons).

Comparative Performance Guide

This section compares the analytical "signature" of the product against common alternatives in drug discovery libraries.

FeatureTarget Molecule (F-Substituted)Alternative 1 (Non-Fluorinated)Alternative 2 (n-Butyl Isomer)
Aromatic Region Complex splitting (AA'BB' + F-coupling).Clean AA'BB' doublets.Same as Target.
19F NMR Single sharp peak (~ -105 ppm).Silent.Single sharp peak.
Aliphatic Region Multiplet + Doublet + Triplet. Same as Target.Triplet only (no doublet).
Metabolic Stability High (F blocks para-oxidation).Low (susceptible to CYP450 oxidation).Moderate.
Logic Diagram: Spectral Differentiation

Differentiation Start Unknown Sulfonamide Sample CheckF Check Aromatic Region (7.3-7.5 ppm) Is there extra splitting/broadening? Start->CheckF Fluorinated Fluorinated Ring Present (Proceed to Aliphatic) CheckF->Fluorinated Yes (J-coupling) NonFluorinated Non-Fluorinated Analog (Clean Doublets) CheckF->NonFluorinated No CheckAliphatic Check Methyl Region (0.7 - 1.2 ppm) Fluorinated->CheckAliphatic SecButyl Doublet AND Triplet present? Target: sec-butyl CheckAliphatic->SecButyl Yes NButyl Triplet ONLY? Isomer: n-butyl CheckAliphatic->NButyl No

Figure 2: Decision tree for distinguishing the target molecule from common structural analogs.

References

  • Synthesis of N-arylsulfonamides: Ouyang, B., et al. "Copper-catalyzed synthesis of N-arylsulfonamides."[2] Synlett, 2017.[2] Link

  • C-F Coupling Constants: Doddrell, D., et al. "Carbon-13 nuclear magnetic resonance studies of some fluorinated aromatic compounds."[3] Journal of the Chemical Society, Perkin Transactions 2, 1976. Link

  • Diastereotopic Protons in NMR: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley, 8th Edition. (Standard Text).
  • Solvent Effects (DMSO vs CDCl3): Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010. Link

Sources

Comparative

Comparative Guide: LC-MS/MS Fragmentation &amp; Analysis of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry behavior of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (hereafter referred to as FBS-SB ). As a sulfonamide derivative f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry behavior of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (hereafter referred to as FBS-SB ). As a sulfonamide derivative featuring both a halogenated ring and a branched alkyl chain, FBS-SB presents unique challenges and opportunities in analytical method development.

Key Technical Findings:

  • Ionization Orthogonality: While ESI(+) provides rich structural information via S-N bond cleavage, ESI(-) offers superior sensitivity and background suppression, particularly when enhanced with ammonium fluoride (NH₄F) additives.

  • Diagnostic Fragmentation: The 4-fluorobenzenesulfonyl moiety yields a high-stability diagnostic ion at m/z 159.0 , distinguishing it from non-fluorinated analogs.

  • Alkyl Chain Lability: The sec-butyl group introduces a specific fragmentation channel involving the loss of butene (neutral loss of 56 Da), critical for differentiating it from n-butyl or tert-butyl isomers.

Structural & Physicochemical Context

Understanding the molecule's anatomy is a prerequisite for predicting its behavior in the gas phase.

FeatureSpecificationAnalytical Implication
Formula C₁₆H₁₈FNO₂SMonoisotopic Mass: 307.1043 Da
Moiety A 4-FluorobenzenesulfonylElectron-withdrawing; stabilizes negative charge on Nitrogen (ESI- favored).
Moiety B 4-sec-butylanilineLipophilic; drives retention in Reverse Phase LC (C18).
Linkage Sulfonamide (-SO₂-NH-)Primary site of heterolytic cleavage (S-N bond).

Comparative Analysis: Ionization Modes & Alternatives

To optimize detection limits (LOD), we compared the performance of FBS-SB against a non-fluorinated control (Benzenesulfonamide analog) across different ionization states.

ESI(+) vs. ESI(-) Performance Matrix
ParameterPositive Mode (ESI+) Negative Mode (ESI-) Verdict
Precursor Ion [M+H]⁺ (308.11 )[M-H]⁻ (306.09 )ESI- is Quantitatively Superior
Ionization Efficiency Moderate. Protonation occurs on the sulfonamide nitrogen or sulfonyl oxygen.High. The acidic N-H proton is easily removed, stabilized by the electron-withdrawing sulfonyl and fluoro groups.ESI- yields ~5x higher S/N ratio.
Fragmentation Richness High. Yields multiple structural fragments (Amine, Sulfonyl, Alkyl loss).Low. Very stable precursor; requires higher Collision Energy (CE) to fragment.ESI+ is preferred for Structure Elucidation .
Adduct Formation [M+Na]⁺, [M+NH₄]⁺ common.Minimal adducts; [M+Cl]⁻ rare unless chlorinated solvents used.ESI- offers cleaner spectra.
The "Fluorine Advantage"

Comparing FBS-SB to its non-fluorinated analog (N-(4-sec-butylphenyl)benzenesulfonamide):

  • Mass Defect: The Fluorine atom introduces a mass shift (+17.99 Da vs H), moving the precursor into a "quieter" region of the mass spectrum, reducing isobaric interference from endogenous biological matrixes.

  • Metabolic Stability: The para-fluorine blocks metabolic hydroxylation at that position, a common clearance pathway for the non-fluorinated analog.

Fragmentation Pathways (Mechanistic Insight)

The fragmentation of FBS-SB is governed by the stability of the S-N bond and the lability of the sec-butyl chain.

Primary Pathway (ESI+): S-N Cleavage

Upon Collision Induced Dissociation (CID), the protonated molecule primarily cleaves at the sulfonamide bond.

  • Pathway A (Charge Retention on Sulfonyl): Generates the 4-fluorobenzenesulfonyl cation (m/z 159) . This is the "Quantifier" ion for MRM methods.

  • Pathway B (Charge Retention on Amine): Generates the 4-sec-butylaniline radical cation (m/z 149) .

Secondary Pathway: Alkyl Chain Rearrangement

The sec-butyl group is prone to McLafferty-type rearrangements or direct elimination.

  • Neutral Loss of Butene: The [M+H]⁺ ion can lose C₄H₈ (56 Da) to form a de-alkylated species at m/z 252 . This is highly diagnostic for differentiating the sec-butyl isomer from a methyl-propyl variant.

Visualization of Fragmentation Logic

Fragmentation Parent [M+H]+ Precursor m/z 308.11 Sulfonyl Sulfonyl Cation (Quantifier) m/z 159.0 Parent->Sulfonyl S-N Cleavage (High CE) Amine Amine Fragment (Qualifier) m/z 149.1 Parent->Amine S-N Cleavage (Charge Migration) Dealkyl De-alkylated Ion (-C4H8) m/z 252.1 Parent->Dealkyl Neutral Loss (Butene -56Da)

Figure 1: ESI(+) Fragmentation pathway of FBS-SB. The S-N cleavage yields the primary quantifier ion (m/z 159).

Experimental Protocol: Optimized LC-MS/MS Workflow

To achieve reproducible data, the following protocol utilizes Ammonium Fluoride in the mobile phase, a critical optimization for fluorinated sulfonamides that enhances ionization efficiency in negative mode [1].

Sample Preparation
  • Stock Solution: Dissolve 1 mg FBS-SB in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water.

LC Conditions (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.5 mM Ammonium Fluoride (NH₄F).

    • Note: NH₄F is superior to Formic Acid for this analyte in ESI(-) [1].

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 95% B over 5 minutes.

MS Source Parameters (Generic Triple Quad)
  • Ionization: ESI Negative (Preferred for Quant) / ESI Positive (Structure).

  • Spray Voltage: -2500V (Neg) / +3500V (Pos).

  • Capillary Temp: 320°C.

  • Sheath Gas: 40 arb units.

MRM Transitions Table
PolarityPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
ESI (+) 308.1159.0 20Quantifier
ESI (+) 308.1149.125Qualifier 1
ESI (+) 308.1252.115Qualifier 2 (Alkyl check)
ESI (-) 306.1157.022Quantifier (High Sensitivity)

Self-Validating the Protocol (Quality Assurance)

To ensure "Trustworthiness" in your data, perform these checks:

  • The Isotope Check: Fluorine is monoisotopic. The M+1 peak (C13 contribution) should be ~17% of the parent peak (based on 16 carbons). If you see a significant M+2 peak, you likely have a Chlorine contaminant, not FBS-SB.

  • The "Butene" Test: If you suspect the compound is the n-butyl or tert-butyl isomer, monitor the 308 -> 252 transition. The sec-butyl group eliminates butene more readily than n-butyl due to the stability of the secondary carbocation intermediate.

  • Solvent Blank: Inject a blank immediately after a high standard. Sulfonamides can be "sticky" in ESI sources. If carryover > 1%, increase the wash time.

References

  • McFadden, J. R., & Ames, D. M. (2023).[1] Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances, 4(11-12), 347–354.[2] [Link][2]

  • Hibbs, J. A., et al. (2013).[3] Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 24(8), 1280-1287.[3] [Link]

  • Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

Sources

Validation

Comparative Binding Analysis: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide vs. Non-Fluorinated Analogs

Topic: Comparing binding affinity of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide vs non-fluorinated analogs Content Type: Publish Comparison Guide Executive Summary This technical guide evaluates the binding perform...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing binding affinity of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide vs non-fluorinated analogs Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the binding performance of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (Compound F-SBB) against its non-fluorinated analog, N-(4-sec-butylphenyl)benzenesulfonamide (Compound H-SBB) .

For researchers in medicinal chemistry and structural biology, this comparison highlights the "Fluorine Effect"—a critical optimization strategy where the introduction of a fluorine atom at the para-position of the benzenesulfonyl moiety significantly modulates physicochemical properties and binding affinity. Experimental data suggests that the fluorinated analog exhibits superior binding potency (lower


) against metalloenzyme targets, specifically Carbonic Anhydrases (CA), driven by acidity modulation (

shift) and enhanced multipole interactions.
Chemical Profile & Structural Divergence

The structural difference lies in a single atom substitution (H


 F) at the para-position of the sulfonyl ring. This seemingly minor change induces profound electronic effects on the sulfonamide pharmacophore.
FeatureFluorinated Analog (F-SBB) Non-Fluorinated Analog (H-SBB) Impact on Binding
Formula


Electronic Character Electron-Withdrawing (

)
NeutralF-SBB has increased acidity of the sulfonamide -NH.
Lipophilicity (cLogP) ~4.4~4.1F-SBB shows enhanced hydrophobic pocket penetration.
Sulfonamide

~9.8~10.1Lower

favors the anionic species required for Zn(II) coordination.
Structural Visualization

The following diagram illustrates the core scaffold and the specific substitution point driving the affinity differential.

ChemicalStructure cluster_0 Scaffold Comparison Core Benzenesulfonamide Core (Zn(II) Binding Motif) Tail 4-sec-butylphenyl Tail (Hydrophobic Interaction) Core->Tail Amide Linkage Sub_H H-Analog (Para-H) Core->Sub_H Reference Sub_F F-Analog (Para-F) Core->Sub_F Substitution Affinity Binding Affinity (Ki / IC50) Sub_H->Affinity Baseline Sub_F->Affinity Electronic w/d (Lower pKa)

Figure 1: Structural decomposition showing the impact of para-fluorine substitution on the binding affinity determinants.

Mechanistic Basis of Binding Affinity

The superior performance of the fluorinated analog is not accidental; it is grounded in three validated medicinal chemistry principles.

A. The

Modulation Effect

Sulfonamides bind to metalloenzymes (like Carbonic Anhydrase) primarily as anions (


), coordinating directly to the active site Zinc ion (

).
  • Mechanism: The Fluorine atom is highly electronegative. Through inductive effects (

    
    ), it pulls electron density away from the sulfonyl group, which in turn stabilizes the negative charge on the nitrogen atom.
    
  • Result: The

    
     of the sulfonamide NH is lowered (typically by 0.3–0.5 units). At physiological pH (7.4), a higher fraction of F-SBB  exists in the active anionic form compared to H-SBB , leading to faster on-rates and tighter binding constants (
    
    
    
    ).
B. Orthogonal Multipole Interactions

Unlike Hydrogen, Fluorine can engage in distinct multipole interactions with protein backbone carbonyls (


).[1]
  • Observation: In high-resolution crystal structures of fluorinated benzenesulfonamides, the C-F bond often orients to interact favorably with amide dipoles or hydrophobic phenylalanine residues (e.g., Phe131 in hCA II) via quadrupole interactions.

C. Hydrophobic Desolvation

The sec-butyl tail is a lipophilic anchor. The addition of fluorine increases the overall lipophilicity (LogP), reducing the desolvation penalty when the inhibitor enters the hydrophobic active site pocket.

Comparative Performance Data

The following data summarizes the binding inhibition constants (


) for benzenesulfonamide analogs. While specific batch data for the sec-butyl derivative varies, the values below represent the validated performance shift observed in this structural class (Benzenesulfonamides) against the primary target, Human Carbonic Anhydrase II (hCA II).

Table 1: Binding Affinity Comparison (


 in nM) 
Target IsoformNon-Fluorinated (H-SBB) Fluorinated (F-SBB) Fold Improvement Interpretation
hCA I (Cytosolic)250 nM180 nM1.4x Moderate improvement; active site is less hydrophobic.
hCA II (Cytosolic)12 nM1.8 nM 6.7x Significant. F-SBB is a single-digit nanomolar inhibitor.
hCA IX (Transmembrane)45 nM14 nM3.2x Relevant for hypoxic tumor targeting.

> Data Source Analysis: Data extrapolated from structure-activity relationship (SAR) studies of para-substituted benzenesulfonamides (See References: Berrino et al., Supuran et al.). The "Fluorine Scan" consistently demonstrates a 3- to 10-fold potency increase for para-fluoro analogs due to the mechanisms described above.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and accurate determination of


.
Workflow 1: Chemical Synthesis (Sulfonylation)
  • Objective: Synthesize F-SBB from precursors.

  • Reagents: 4-sec-butylaniline, 4-fluorobenzenesulfonyl chloride, Pyridine (solvent/base).

  • Dissolution: Dissolve 1.0 eq of 4-sec-butylaniline in dry pyridine at 0°C.

  • Addition: Dropwise add 1.1 eq of 4-fluorobenzenesulfonyl chloride.

  • Reaction: Stir at RT for 4 hours (Monitor via TLC: Hexane/EtOAc 7:3).

  • Workup: Quench with 1M HCl (to remove pyridine), extract with EtOAc, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water.

Workflow 2: Stopped-Flow Kinetic Assay (Binding Affinity)
  • Objective: Determine

    
     against hCA II via 
    
    
    
    hydration inhibition.
  • Detection: Spectrophotometric monitoring of pH change (Phenol Red indicator).

AssayProtocol cluster_inputs Assay Components Enzyme hCA II Enzyme (20 nM) Mix Rapid Mixing (Stopped-Flow Apparatus) Enzyme->Mix Substrate CO2 Saturated Water Substrate->Mix Inhibitor F-SBB / H-SBB (Serial Dilution) Inhibitor->Mix Indicator Phenol Red (pH Indicator) Indicator->Mix Reaction CO2 + H2O <-> HCO3- + H+ Mix->Reaction Initiate Measure Measure Absorbance Decay (557 nm) Reaction->Measure Delta pH Calc Calculate IC50 -> Cheng-Prusoff -> Ki Measure->Calc

Figure 2: Stopped-flow kinetic assay workflow for determining inhibition constants.

Protocol Steps:

  • Preparation: Prepare serial dilutions of F-SBB and H-SBB (0.1 nM to 1000 nM) in DMSO (final DMSO < 1%).

  • Incubation: Incubate Enzyme (hCA II) with Inhibitor for 15 min at 25°C to reach equilibrium.

  • Initiation: Rapidly mix with

    
    -saturated water using a stopped-flow instrument.
    
  • Measurement: Monitor the acidification rate (Absorbance decrease at 557 nm).

  • Calculation: Fit the initial rates to the Michaelis-Menten equation to find

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Conclusion

The comparison confirms that N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide is the superior reagent for applications requiring high-affinity inhibition. The fluorinated analog offers a 6.7-fold increase in binding affinity for hCA II compared to the non-fluorinated control. This enhancement is mechanistically driven by the electron-withdrawing nature of fluorine, which optimizes the sulfonamide zinc-binding motif.

For drug development workflows, the fluorinated variant should be the default choice for structural studies or potency assays, while the non-fluorinated analog serves as a critical negative control to deconvolute electronic contributions to binding.

References
  • Berrino, E., et al. (2021).[2][3] "Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution." Angewandte Chemie International Edition. Link

  • Morgenthaler, M., et al. (2007). "A Fluorine Scan of Non-Peptidic Inhibitors: Contribution to Protein-Ligand Affinity." Journal of the American Chemical Society. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • PubChem. (2025).[4][5][6] "N-(4-butylphenyl)-4-fluorobenzenesulfonamide Compound Summary." National Library of Medicine. Link

  • Scott, K. A., et al. (2000). "Contribution of Fluorine to Protein-Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II." Journal of the American Chemical Society. Link

Sources

Comparative

HPLC Method Validation for Purity Analysis of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

Executive Summary In early-stage drug discovery, N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (CAS 329941-54-0) serves as a critical scaffold for probing protein-ligand interactions, particularly in pathways involvin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (CAS 329941-54-0) serves as a critical scaffold for probing protein-ligand interactions, particularly in pathways involving sulfonamide-based inhibition. However, its unique physicochemical profile—combining a highly lipophilic sec-butyl tail with an electron-withdrawing fluorobenzene moiety—presents specific chromatographic challenges.

Standard generic C18 isocratic methods often fail to resolve this compound from its key synthetic precursors, specifically 4-sec-butylaniline (starting amine) and 4-fluorobenzenesulfonic acid (hydrolysis byproduct).

This guide compares two methodologies:

  • Method A (Generic): A traditional Isocratic C18 approach.

  • Method B (Optimized): A Gradient Phenyl-Hexyl approach utilizing

    
    -
    
    
    
    interactions.

Verdict: The Optimized Phenyl-Hexyl Method demonstrates superior resolution (


), sharper peak symmetry (

), and a 40% reduction in run time, making it the validated standard for purity analysis.

Compound Profile & Critical Impurities

Understanding the molecule is the first step in method design. The hydrophobicity of the sec-butyl group contrasts sharply with the polarity of potential sulfonic acid impurities.

PropertyDescriptionChromatographic Implication
Analyte N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamideHigh LogP requires high organic strength for elution.
Impurity A 4-sec-butylanilineBasic amine. Prone to peak tailing at neutral pH.
Impurity B 4-fluorobenzenesulfonic acidHighly polar/acidic. Elutes near the void volume (t0) in reverse phase.
Impurity C Bis-sulfonamide side-productHighly lipophilic. Late eluting; requires gradient flush.

Method Comparison: Generic vs. Optimized

We evaluated both methods against ICH Q2(R1) criteria.

Experimental Conditions
ParameterMethod A: Generic Isocratic Method B: Optimized Gradient (Recommended)
Column C18 Standard (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm UHPLC)
Mobile Phase A Water (0.1% Formic Acid)Water (0.1% Phosphoric Acid)
Mobile Phase B AcetonitrileMethanol:Acetonitrile (50:50)
Elution Isocratic 60% BGradient: 10% B to 90% B in 8 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV 254 nmUV 254 nm
Rationale Standard "catch-all" method.Phenyl-hexyl phase engages with the fluorobenzene ring; Gradient resolves wide polarity range.
Performance Data

The following data represents the average of


 injections.
MetricMethod A (Generic)Method B (Optimized)Status
Retention Time (RT) 14.2 min6.8 min ✅ Faster
Resolution (Impurity A) 1.4 (Co-elution risk)4.2 (Baseline separated)✅ Superior
Tailing Factor (T) 1.8 (Amine tailing)1.1 (Sharp symmetry)✅ Superior
Theoretical Plates (N) ~4,500>12,000 ✅ High Efficiency
LOD (µg/mL) 0.50.05 ✅ More Sensitive

Technical Insight: The Phenyl-Hexyl column provides unique selectivity for the fluorinated aromatic ring via


-

interactions, which C18 columns lack. This pulls the main peak away from the non-fluorinated aniline impurity.

Validation Workflow & Logic

The validation process follows a strict "Self-Validating System" where each step confirms the reliability of the next.

ValidationWorkflow Start Method Development Specificity Specificity (Forced Degradation) Start->Specificity Pass Linearity Linearity (5 Levels) Specificity->Linearity Pure Peak Accuracy Accuracy/Recovery (Spike @ 80, 100, 120%) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability) Accuracy->Precision Recovery 98-102% Robustness Robustness (Flow/Temp/pH) Precision->Robustness RSD < 2% Final Validated Method Robustness->Final

Caption: Logical flow of ICH Q2 validation. Specificity must be confirmed before linearity to ensure the signal is solely from the analyte.

Detailed Experimental Protocols

Standard Preparation

Objective: Create a stable calibration curve free from dilution errors.

  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide reference standard into a 10 mL volumetric flask. Dissolve in 100% Methanol (sonicate for 5 mins).

  • Working Standard (100 µg/mL): Transfer 1.0 mL of Stock to a 10 mL flask; dilute to volume with Mobile Phase A:B (50:50).

  • Linearity Standards: Prepare concentrations of 10, 50, 80, 100, and 120 µg/mL.

Specificity (Forced Degradation)

Objective: Prove the method can detect impurities even when the sample degrades.

  • Acid Hydrolysis: Mix Stock with 1N HCl, heat at 60°C for 1 hour. Neutralize.

  • Oxidation: Mix Stock with 3%

    
    , ambient temp for 2 hours.
    
  • Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector). No interference at the retention time of the main peak.

Accuracy & Recovery

Objective: Ensure the method quantifies exactly what is present.

  • Protocol: Spike known amounts of impurities (Impurity A and B) into the sample matrix at 0.1%, 0.5%, and 1.0% levels.

  • Calculation:

    
    
    
  • Target: 90% - 110% recovery for impurities; 98% - 102% for the main assay.

Decision Logic for Column Selection

Why did Method B win? The decision wasn't random; it was based on interaction mechanisms.

ColumnSelection Start Analyte: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide Check1 Contains Fluorine? Start->Check1 Check2 Contains Alkyl Chain? Check1->Check2 Yes C18 C18 Column (Hydrophobic Only) Check2->C18 Standard Choice Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Check2->Phenyl Optimized Choice Result1 Poor Selectivity for Fluorine Isomers C18->Result1 Result2 Enhanced Selectivity (Fluorine-Ring Interaction) Phenyl->Result2

Caption: Selection logic highlighting why Phenyl-Hexyl chemistry offers superior selectivity for fluorinated aromatics compared to standard C18.

Validation Results Summary

The Optimized Method (Method B) was fully validated. Key results include:

  • Linearity:

    
     over range 10–150 µg/mL.
    
  • Precision (Repeatability): RSD = 0.4% (

    
    ).
    
  • Intermediate Precision: RSD = 0.8% (different analyst/day).

  • Robustness: Method remains stable with

    
    C temperature change and 
    
    
    
    organic modifier variation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Gradient Elution and Selectivity). Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on Phenyl-Hexyl stationary phases). Link

  • PubChem. (2023). Compound Summary: N-(4-butylphenyl)-4-fluorobenzenesulfonamide.[1][2] National Library of Medicine. Link(Note: Closely related structural analog used for physicochemical property estimation).

Sources

Validation

Benchmarking Guide: Potency &amp; Selectivity Profiling of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

Topic: Benchmarking the potency of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide against standard inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the potency of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide against standard inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Profile

Compound ID: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide CAS: 329941-54-0 Class: Lipophilic N-substituted Benzenesulfonamide Primary Pharmacophore: Sulfonamide (


) zinc-binding group (ZBG) with a hydrophobic sec-butyl tail.

This guide outlines the protocol for benchmarking N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (hereafter Compound A ) against industry-standard inhibitors. While primary sulfonamides (


) are classical Carbonic Anhydrase (CA) inhibitors, N-substituted (secondary) sulfonamides like Compound A are emerging as crucial scaffolds for tumor-associated CA isoforms (CA IX/XII)  and anti-inflammatory (COX-2)  targets. The bulky sec-butyl group suggests enhanced lipophilicity, potentially improving membrane permeability and selectivity for hydrophobic pockets in transmembrane enzymes compared to cytosolic standards.
The "Privileged Structure" Hypothesis

Compound A belongs to a "privileged" chemical class. Its benchmarking must rigorously differentiate between:

  • On-Target Efficacy: Inhibition of tumor-associated Carbonic Anhydrases (hCA IX/XII).[1]

  • Off-Target Selectivity: Avoidance of cytosolic hCA I/II (to prevent systemic side effects) and COX-2 (unless dual-action is desired).

Standard Inhibitors for Benchmarking

To validate the potency of Compound A, it must be screened alongside the following validated standards.

Standard InhibitorRole in BenchmarkMechanismTarget

(Reference)
Acetazolamide (AZA) Universal Control Pan-CA InhibitorhCA II: ~12 nM
SLC-0111 Selectivity Control Selective CA IX/XII InhibitorhCA IX: ~45 nM
Celecoxib Specificity Control COX-2 Inhibitor (Sulfonamide)COX-2: ~40 nM
Sulfanilamide Baseline Control Weak/Early Zinc BinderhCA II: ~200-300 nM

Core Benchmarking Workflow (Visualized)

The following diagram illustrates the logical flow for characterizing Compound A, moving from cell-free enzymatic assays to complex cellular environments.

BenchmarkingWorkflow cluster_Enzyme Phase 1: Enzymatic Potency (Cell-Free) cluster_Cell Phase 2: Cellular Efficacy Start Compound A (N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide) StopFlow Stopped-Flow CO2 Hydration Assay (hCA I, II, IX, XII) Start->StopFlow Primary Screen COXScreen COX-1 vs COX-2 Isoform Screening Start->COXScreen Secondary Screen Decision Selectivity Ratio Calculation (Ki Off-Target / Ki On-Target) StopFlow->Decision Ki Data COXScreen->Decision IC50 Data Normoxia Normoxic Viability (Cytosolic Targets) Hypoxia Hypoxic Viability (1% O2) (CA IX Expression) End Lead Optimization Hypoxia->End Valid Candidate Decision->Normoxia If Selective Decision->Hypoxia If CA IX Potent

Caption: Logical workflow for validating Compound A, prioritizing enzymatic affinity (


) before advancing to hypoxia-driven cellular efficacy models.

Protocol 1: Stopped-Flow CO2 Hydration Assay (The Gold Standard)

Objective: Determine the inhibition constant (


) of Compound A against hCA isoforms. This method is superior to esterase assays for sulfonamides as it measures the physiological reaction.
Methodology
  • Reagents: Purified recombinant hCA I, II, IX, and XII enzymes; Phenol red indicator (0.2 mM); HEPES buffer (20 mM, pH 7.5).

  • Substrate: CO2 saturated water (1.7 mM at 25°C).

  • Instrumentation: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Procedure:

    • Pre-incubation: Incubate Enzyme (5–10 nM) with Compound A (0.1 nM – 10 µM) for 15 min at room temperature.

    • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with CO2-saturated water inside the stopped-flow chamber.

    • Detection: Monitor the acidification rate (pH change) via Phenol red absorbance decrease at 557 nm.

  • Calculation:

    • Measure the initial velocity (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
    • Note: For CO2 hydration,

      
       is often 
      
      
      
      , making
      
      
      in many setups, but rigorous calculation is required.

Success Criteria:

  • Potency:

    
     against target (hCA IX/XII).
    
  • Selectivity: Selectivity Index (SI)

    
     for hCA II/hCA IX (i.e., the compound is 10x more potent against the tumor isoform than the cytosolic housekeeping isoform).
    

Protocol 2: Hypoxic Cytotoxicity Profiling

Objective: Verify that the lipophilic sec-butyl tail confers efficacy in a tumor-mimetic microenvironment. CA IX is overexpressed only under hypoxia (HIF-1


 driven).
Methodology
  • Cell Lines:

    • Positive Control (CA IX+): HT-29 (Colon) or MDA-MB-231 (Breast).

    • Negative Control (CA IX-): Normal HUVEC or MCF-10A cells.

  • Conditions:

    • Normoxia: 21%

      
      , 5% 
      
      
      
      .
    • Hypoxia: 1%

      
      , 5% 
      
      
      
      , 94%
      
      
      (using a hypoxia chamber).
  • Treatment:

    • Seed cells (5,000/well) in 96-well plates.

    • Incubate 24h to adhere.

    • Treat with Compound A (serial dilutions 0.1 – 100 µM) vs. SLC-0111 (Standard).

    • Incubate for 48h under Normoxia vs. Hypoxia.

  • Readout: MTS or CellTiter-Glo assay to measure viability.

Data Interpretation: If Compound A targets CA IX, it should show a significant shift in


  under hypoxia (lower 

) compared to normoxia in CA IX+ cells, but no shift in CA IX- cells.

Data Presentation & Comparative Analysis

When publishing your results, structure your data against the standards as follows. (Values below are hypothetical examples of how to format your findings).

Table 1: Enzymatic Inhibition Constants ( )
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity (II/IX)
Acetazolamide 250 nM12 nM25 nM5.7 nM0.48 (Non-selective)
SLC-0111 >10,000 nM>1,000 nM45 nM4.5 nM>22 (Selective)
Compound A MeasureMeasureMeasureMeasureCalc ratio
Structural Insight (SAR)

The 4-fluorobenzenesulfonamide moiety is the "warhead." The N-(4-sec-butylphenyl) tail is the "guidance system."

  • Hypothesis: The bulky sec-butyl group may clash with the narrower active site entrance of hCA II (Val121), thereby reducing affinity for the off-target, while fitting the wider hydrophobic pocket of hCA IX. This must be validated via the

    
     data above.
    

Selectivity Logic Diagram

Use this logic to categorize Compound A based on your experimental output.

SelectivityLogic Input Compound A Ki Data Check1 Ki (hCA IX) < 100nM? Input->Check1 Check2 Ki (hCA II) / Ki (hCA IX) > 10? Check1->Check2 Yes Result1 Inactive / Weak Binder Check1->Result1 No Result2 Potent Non-Selective (Systemic Toxicity Risk) Check2->Result2 No Result3 Potent & Selective (Lead Candidate) Check2->Result3 Yes

Caption: Decision tree for classifying the therapeutic potential of Compound A based on enzymatic selectivity profiles.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). 4-Fluorobenzenesulfonamide as a lead molecule for the design of potent and selective carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1043-1050. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-fluorobenzenesulfonamide. Bioorganic & Medicinal Chemistry Letters, 22(4), 1555-1563. Link

  • McDonald, P. C., et al. (2012). SLC-0111, a first-in-class small molecule inhibitor of carbonic anhydrase IX, for the treatment of hypoxic tumors. Oncotarget, 3(1), 84-97. Link

  • Guzel-Akdemir, O., et al. (2013). Synthesis and evaluation of 4-(4-fluorophenyl)sulfonamido-1-phenyl-3-methyl-2-pyrazolin-5-ones as COX-2 inhibitors. Medicinal Chemistry Research, 22, 5363–5371. Link

Sources

Comparative

A Comparative Guide to the Structural Confirmation of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

In the landscape of drug discovery and materials science, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide, a molecule representative of sulfonamide-based compounds prevalent in medicinal chemistry.[1][2][3][4] We will focus on single-crystal X-ray crystallography as the definitive method, while also evaluating the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling.

Part I: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the three-dimensional structure of molecules at atomic resolution.[5][6][7] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, we can map the electron density and, consequently, the precise location of each atom in the crystal lattice.[7] This method provides unambiguous data on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires precision and patience.

dot

Caption: Workflow for X-ray Crystallography.

Experimental Protocol: Obtaining the Crystal Structure

1. Synthesis and Purification: The synthesis of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide is the initial step. Following synthesis, the compound must be purified to the highest possible degree, as impurities can inhibit crystal growth.[8][9] Recrystallization is a common and effective method for purifying organic compounds.[8][10][11]

2. Crystal Growth: Growing a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be at least 20 micrometers in all dimensions.[7] Several techniques can be employed:

Crystallization TechniqueDescription
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[12]
Vapor Diffusion A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystals to form.[8]

The choice of solvent is critical; it should have high solubility for the compound at high temperatures and low solubility at low temperatures.[8]

3. Data Collection: A suitable crystal is mounted on a diffractometer and exposed to a beam of X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector.[5]

4. Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to determine the unit cell parameters and symmetry of the crystal.[5] Mathematical algorithms are then employed to solve the "phase problem" and generate an initial electron density map.[5] This initial model is iteratively refined against the experimental data until the calculated diffraction pattern closely matches the observed one.[5][13] The quality of the final structure is assessed by parameters such as the R-factor.

Part II: A Comparative Analysis of Alternative and Complementary Techniques

While X-ray crystallography provides a definitive solid-state structure, other techniques offer valuable and often complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[14] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.[15][16]

  • ¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds like N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide, providing a sensitive probe for the fluorine-containing part of the molecule.[17]

  • 2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, revealing through-bond connectivity.[18][19][20] Heteronuclear Single Quantum Coherence (HSQC) shows correlations between protons and directly attached carbons, providing one-bond connectivity information.[18][21]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Information 3D atomic coordinates, bond lengths, bond anglesChemical environment, atom connectivity, stereochemistry
Key Advantage Unambiguous 3D structureProvides information on solution-state conformation and dynamics
Key Limitation Requires a suitable single crystalProvides indirect structural information that requires interpretation
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[22] For N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide, electrospray ionization (ESI) would likely be used, and the resulting mass spectrum would show a prominent peak corresponding to the protonated molecule.[23] Collision-induced dissociation can be used to fragment the molecule, and the resulting fragmentation pattern can provide clues about its structure.[24] For instance, sulfonamides often exhibit a characteristic loss of SO₂.[24]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information 3D atomic arrangementMolecular weight, elemental composition, fragmentation pattern
Key Advantage Complete 3D structureHigh sensitivity, provides molecular formula confirmation
Key Limitation Requires a crystalline sampleDoes not provide 3D structural information
Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure of a molecule by finding its lowest energy conformation.[25][26][27][28][29] These methods are computationally intensive but can provide valuable insights, especially when experimental data is difficult to obtain.[30][31][32]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyComputational Modeling
Nature of Data ExperimentalTheoretical/Predicted
Key Advantage Definitive experimental proof of structureCan be used when crystals are not available; predicts relative stabilities of conformers
Key Limitation Requires a crystalAccuracy depends on the level of theory and basis set used; it is a prediction, not a measurement

Part III: Integrated Structural Confirmation: A Best Practice Workflow

For a comprehensive and robust structural confirmation, an integrated approach that combines multiple techniques is the best practice.

dot

Sources

Validation

Comparative analysis of sulfonamide synthesis routes for sec-butyl derivatives

Topic: Comparative Analysis of Sulfonamide Synthesis Routes for sec-Butyl Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Sulfonamide Synthesis Routes for sec-Butyl Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The sec-butyl moiety presents a unique "Goldilocks" challenge in sulfonamide synthesis: it possesses sufficient steric bulk to retard nucleophilic attack and introduce chirality, yet lacks the tertiary stability that facilitates SN1-type pathways. In medicinal chemistry, sec-butyl sulfonamides are critical pharmacophores (e.g., analogs of COX-2 inhibitors), where the chiral center often dictates potency.

This guide compares three distinct synthetic architectures for accessing N-sec-butyl sulfonamides (R-SO₂-NH-sBu):

  • Classical Nucleophilic Substitution: The industry standard, optimized for cost but limited by hydrolytic instability.

  • Pd-Catalyzed Aminosulfonylation (DABSO): A modern, three-component coupling that avoids sulfonyl chlorides entirely.

  • Oxidative Thiol-Amine Coupling: A redox-neutral alternative utilizing stable thiol precursors.

Part 1: The Steric & Chiral Challenge

Unlike primary n-butyl amines, sec-butyl amine exhibits increased steric hindrance at the


-carbon. In classical synthesis, this reduces the rate of nucleophilic attack on the sulfur center, allowing competitive hydrolysis of the sulfonyl chloride, particularly in wet solvents or at scale. Furthermore, maintaining enantiopurity when starting with chiral sec-butyl amine requires conditions that prevent racemization (e.g., avoiding excessive heat or strong Lewis acids).

Part 2: Route Analysis

Route A: Classical Nucleophilic Substitution (The Baseline)

Mechanism: Addition-Elimination (S


2-like) at the sulfur center.
Reagents:  Sulfonyl Chloride (R-SO₂Cl) + sec-Butylamine + Base (TEA/Pyridine).

This remains the "workhorse" method. However, for sec-butyl derivatives, the lower nucleophilicity of the amine often requires forcing conditions that promote side reactions (e.g., disulfonimide formation).

  • Critical Optimization: The use of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst is non-negotiable for hindered amines. DMAP forms a highly reactive N-sulfonylpyridinium intermediate, accelerating the reaction 100-1000x compared to TEA alone.

Protocol: DMAP-Catalyzed Substitution
  • Charge: To a dried flask under N₂, add Sulfonyl Chloride (1.0 equiv) and DCM (0.2 M).

  • Base: Add Et₃N (1.5 equiv) followed by DMAP (0.1 equiv).

  • Addition: Cool to 0°C. Add sec-butylamine (1.1 equiv) dropwise to control exotherm.

  • Monitor: Warm to RT. Monitor by TLC/LCMS.[1] (Typical time: 2-4 h).

  • Workup: Quench with 1M HCl (removes excess amine/DMAP). Wash with brine. Dry over Na₂SO₄.

Route B: Pd-Catalyzed Aminosulfonylation (The DABSO Route)

Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to Aryl Iodide, SO₂ insertion (via DABSO), and reductive elimination with the amine. Reagents: Aryl Iodide + DABSO (DABCO·(SO₂)₂) + sec-Butylamine + Pd catalyst.

This route is a paradigm shift, bypassing the need to handle unstable sulfonyl chlorides. It constructs the sulfonamide directly from the parent aryl halide and amine using DABSO as a solid, bench-stable SO₂ surrogate.

  • Why it wins for sec-butyl: It allows the coupling of complex aryl halides that might not survive chlorosulfonation conditions.

Protocol: Pd-Catalyzed Three-Component Coupling
  • Catalyst Prep: In a glovebox/Schlenk line, combine Aryl Iodide (1.0 equiv), DABSO (0.6 equiv), and Pd(OAc)₂ (5 mol%).

  • Ligand: Add CataCXium A or XPhos (7.5 mol%)—bulky phosphines are crucial for the reductive elimination step with hindered amines.

  • Solvent: Add Ethanol/Toluene (1:1). Add Et₃N (3.0 equiv).

  • Reaction: Add sec-butylamine (1.5 equiv). Heat to 60°C for 16 h.

  • Purification: Filter through Celite. Concentrate. Flash chromatography.

Route C: Oxidative Thiol-Amine Coupling

Mechanism: Oxidative chlorination of thiol to sulfonyl chloride in situ, immediately trapped by the amine. Reagents: Aryl Thiol + sec-Butylamine + Oxidant (NCS/TCCA/H₂O₂).

Ideal for late-stage functionalization where the thiol is available but the sulfonyl chloride is too unstable to isolate.

Protocol: TCCA-Mediated Oxidation[2]
  • Mix: Dissolve Aryl Thiol (1.0 equiv) and sec-butylamine (1.2 equiv) in Acetonitrile/H₂O (4:1).

  • Oxidant: Cool to 0°C. Add Trichloroisocyanuric acid (TCCA) (0.4 equiv) portion-wise.

  • Reaction: Stir vigorously for 1 h. The reaction generates "Cl⁺" species that oxidize -SH to -SO₂Cl transiently.

  • Workup: Quench with sat. NaHSO₃. Extract with EtOAc.[3]

Part 3: Comparative Analysis

The following data summarizes performance metrics based on representative literature values for hindered secondary amines.

MetricRoute A: ClassicalRoute B: Pd-DABSORoute C: Thiol Oxidation
Yield (sec-butyl) 85-95%70-85%60-80%
Atom Economy HighModerate (Pd/Ligand waste)Low (Oxidant waste)
Substrate Scope Limited by Sulfonyl Cl stabilityBroadest (Tolerates Lewis bases)Limited by Thiol availability
Chirality Retention Excellent (at <25°C)Good (Neutral conditions)Risk of racemization (Oxidative)
Scalability Best (Kg scale proven)Poor (Cost of DABSO/Pd)Moderate (Exotherm control)
Key Risk Hydrolysis of starting materialCatalyst poisoningOver-oxidation

Part 4: Decision Logic & Visualization

Workflow Selection Diagram

Use this logic tree to select the optimal route for your specific substrate.

RouteSelection Start Start: Target N-sec-butyl Sulfonamide Q1 Is the Sulfonyl Chloride commercially available? Start->Q1 Q2 Is the substrate acid-sensitive or thermally unstable? Q1->Q2 Yes Q3 Do you have the Aryl Iodide? Q1->Q3 No RouteA Route A: Classical Substitution (Use DMAP cat.) Q2->RouteA No (Robust) RouteB Route B: Pd-DABSO Coupling (Mild, Neutral) Q2->RouteB Yes (Avoid HCl gen) Q3->RouteB Yes RouteC Route C: Thiol Oxidation (In-situ activation) Q3->RouteC No (Have Thiol)

Caption: Decision matrix for selecting the synthesis route based on substrate availability and sensitivity.

Mechanistic Comparison

Understanding the active electrophile in each pathway.

Mechanism SubstrateA Sulfonyl Chloride (R-SO2-Cl) InterA N-Sulfonyl Pyridinium (Highly Electrophilic) SubstrateA->InterA + DMAP SubstrateB Aryl Iodide (Ar-I) InterB Pd(II)-Ar-SO2-DABSO Complex SubstrateB->InterB + Pd(0) / DABSO Product N-sec-butyl Sulfonamide InterA->Product + sec-BuNH2 (SN2 Attack) InterB->Product + sec-BuNH2 (Reductive Elim.)

Caption: Comparison of the electrophilic activation pathways: Nucleophilic catalysis (Top) vs. Metal insertion (Bottom).

References

  • Deeming, A. S., et al. (2014). "Sulfur Dioxide: A Powerful Reagent for the Synthesis of Sulfonamides." Chemical Reviews. [Link]

  • Woolven, H., et al. (2011).[4][5] "DABSO: A Solid Source of Sulfur Dioxide for the Synthesis of Sulfonamides."[6] Organic Letters. [Link]

  • Bahrami, K., et al. (2011). "Trichloroisocyanuric Acid (TCCA) as a Mild and Efficient Oxidant for the Synthesis of Sulfonamides."[2] Journal of Organic Chemistry. [Link]

  • Revill, P., et al. (2002). "Celecoxib."[7] Drugs of the Future. (Reference for pharmacophore relevance). [Link]

  • Nguyen, T. B., et al. (2010). "Optimization of Sulfonamide Synthesis via Nucleophilic Substitution." Organic Process Research & Development. [Link]

Sources

Comparative

Reproducibility Guide: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide in Biological Assays

The following guide provides a rigorous technical framework for reproducing biological assay results for N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide , a lipophilic diarylsulfonamide probe. Based on its structural ph...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical framework for reproducing biological assay results for N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide , a lipophilic diarylsulfonamide probe.

Based on its structural pharmacophore (a substituted sulfonanilide), this compound is functionally analogous to COX-2 selective inhibitors (e.g., Flosulide derivatives) and anti-inflammatory agents . This guide focuses on the critical parameters required to generate reproducible IC₅₀ data in Cyclooxygenase-2 (COX-2) inhibition assays , addressing the primary sources of variability: aqueous solubility (driven by the sec-butyl moiety) and enzyme pre-incubation kinetics.

Executive Summary & Compound Profile

Objective: To establish a standardized, self-validating protocol for assaying N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide, minimizing inter-lab variability caused by compound aggregation and non-specific binding.

PropertySpecificationImpact on Reproducibility
Compound Name N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamideTarget specificity (COX-2 vs. COX-1).
CAS Number 329941-54-0Unique identifier for sourcing.
Molecular Weight 307.38 g/mol Calculation of molar stock solutions.
LogP (Predicted) ~4.4High Lipophilicity. Major risk of precipitation in aqueous buffers >10 µM.
Key Moiety sec-butyl groupIncreases hydrophobic interaction but decreases solubility.
Primary Assay COX-2 Inhibition (Peroxidase/EIA)Validates anti-inflammatory mechanism.

Scientific Integrity: The Mechanics of Variability

Reproducibility failures with sulfonanilides often stem from treating them like soluble drugs. This compound is a hydrophobic probe .

A. The Solubility Cliff (Causality)

The sec-butyl group significantly increases the partition coefficient (LogP). In standard assay buffers (PBS/Tris, pH 7.4), this compound will form colloidal aggregates at concentrations as low as 10–30 µM.

  • The Artifact: Aggregates sequester enzyme non-specifically, leading to false-positive "super-potent" IC₅₀ values (e.g., <100 nM) that disappear upon adding detergent.

  • The Fix: All buffers must contain a critical micelle concentration (CMC) modifier (e.g., 0.01% Triton X-100 ) to maintain monodispersity without denaturing the enzyme.

B. Time-Dependent Inhibition (Mechanism)

Sulfonanilides often exhibit slow-binding kinetics to the COX-2 active site.

  • The Artifact: Assays initiated immediately after adding the inhibitor yield weak potency (IC₅₀ > 10 µM).

  • The Fix: A mandatory 15-minute pre-incubation of Enzyme + Inhibitor is required before adding the substrate (Arachidonic Acid) to allow conformational equilibration.

Standardized Experimental Protocol

Do not deviate from these sequence steps. This protocol is designed to be self-validating.

Phase 1: Stock Preparation (Critical)
  • Dissolution: Dissolve 10 mg of neat powder in 100% DMSO to verify clear solution.

  • Concentration Verification: Measure absorbance at 280 nm (extinction coefficient estimation required) or confirm via HPLC to ensure the stock is truly 10 mM.

  • Storage: Aliquot into amber glass vials (single-use). Store at -20°C. Avoid freeze-thaw cycles which induce micro-precipitation.

Phase 2: The COX-2 Inhibition Assay (Fluorescent/Peroxidase Mode)

Reagents:

  • Recombinant Human COX-2 Enzyme.

  • Substrate: Arachidonic Acid (10 µM final).

  • Co-factor: Hematin (1 µM).

  • Detection Probe: ADHP (10-Acetyl-3,7-dihydroxyphenoxazine).

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM Tris-HCl (pH 8.0) containing 0.01% Triton X-100 . (The detergent is non-negotiable for this lipophilic compound).

  • Inhibitor Dilution: Prepare a 3-fold serial dilution of the compound in 100% DMSO .

    • Validation Step: Transfer 1 µL of these dilutions into 99 µL of Assay Buffer. Check for turbidity (cloudiness) immediately. If cloudy, the concentration is invalid.

  • Enzyme Loading: Add 10 µL of COX-2 enzyme to the wells of a black 96-well plate.

  • Inhibitor Addition: Add 10 µL of the diluted inhibitor (from step 2).

    • Control: DMSO-only wells (0% Inhibition) and DuP-697 (Positive Control).

  • Equilibration (The "Secret" to Reproducibility): Incubate for 15 minutes at 25°C .

  • Reaction Initiation: Add 80 µL of Substrate Mix (Arachidonic Acid + ADHP + Hematin).

  • Readout: Monitor Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 10 minutes.

Phase 3: Data Analysis
  • Calculate the slope (RFU/min) for the linear portion of the curve.

  • Normalize slopes:

    
    .
    
  • Fit data to a 4-parameter logistic model to determine IC₅₀.

Mandatory Visualization: Mechanism & Workflow

The following diagram illustrates the specific inhibition pathway and the critical decision points for reproducibility.

COX2_Assay_Workflow Compound N-(4-sec-butylphenyl)- 4-fluorobenzenesulfonamide Solubility Solubility Check (LogP ~4.4) Compound->Solubility Dissolve in DMSO Buffer Assay Buffer (+0.01% Triton X-100) Solubility->Buffer Dilute 1:100 Artifact Artifact Alert: Aggregation / False Positive Solubility->Artifact If ppt forms PreInc Pre-Incubation (15 min @ 25°C) Buffer->PreInc Stable Solution Substrate Substrate Addition (Arachidonic Acid) PreInc->Substrate Equilibrium Reached PreInc->Artifact Skip Step = Weak Potency COX2 COX-2 Enzyme (Active Site) COX2->PreInc Reaction Catalysis: AA -> PGG2 -> PGH2 Substrate->Reaction Signal Fluorescent Signal (Resorufin) Reaction->Signal

Caption: Workflow logic for N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide assay. Red nodes/paths indicate critical failure points affecting reproducibility (Solubility and Pre-incubation).

Comparison Guide: Alternatives & Benchmarks

When validating this probe, compare its performance against industry standards to confirm assay integrity.

FeatureN-(4-sec-butylphenyl)-... (Probe)Celecoxib (Standard)Indomethacin (Non-selective)
Primary Target COX-2 (Putative)COX-2 (Selective)COX-1 / COX-2
Binding Kinetics Slow / Time-DependentSlow / Tight-bindingFast / Reversible
Solubility Risk High (Aggregates >10µM)ModerateLow (Soluble salt forms)
Assay Window Pre-incubation Required Pre-incubation RecommendedPre-incubation Optional
Expected IC₅₀ ~0.1 - 5.0 µM (Context dependent)~0.04 µM~0.5 µM (COX-1 biased)

Troubleshooting & Self-Validation

If your IC₅₀ results vary by >3-fold between runs, perform these checks:

  • The "Spin Test": Centrifuge your diluted inhibitor solution (in assay buffer) at 10,000 x g for 10 minutes before adding to the enzyme. If the supernatant loses potency compared to the un-spun sample, your compound was aggregated. Action: Increase detergent concentration or lower the top testing concentration.

  • The "Hill Slope" Check: An ideal Hill slope is -1.0.

    • If Slope > -2.0 (steep curve): Indicates aggregation or non-specific denaturation. Data is invalid.

    • If Slope < -0.8 (shallow curve): Indicates negative cooperativity or impure compound.

References

  • PubChem. N-(4-butylphenyl)-4-fluorobenzenesulfonamide Compound Summary (Analogous Structure). National Library of Medicine. Available at: [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. Available at: [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the artifact of aggregate-based inhibition. Drug Discovery Today, 11(13-14), 607-615. Available at: [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

[1][2] Executive Summary & Immediate Action Status: Hazardous Chemical Waste (Halogenated Organic) Strict Prohibition: DO NOT dispose of this compound down the drain, in trash, or by evaporation.[1][2] Disposal Method: H...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Halogenated Organic) Strict Prohibition: DO NOT dispose of this compound down the drain, in trash, or by evaporation.[1][2] Disposal Method: High-Temperature Incineration (via licensed hazardous waste vendor).[1]

N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (CAS: 329941-54-0) is a fluorinated sulfonamide.[1][2] Its disposal requires strict segregation from non-halogenated solvents to prevent the formation of hazardous byproducts (e.g., HF gas) during standard incineration.[2] All waste streams containing this compound must be labeled "Halogenated Organic Waste." [1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This compound combines a lipophilic sec-butylphenyl group with a reactive fluorinated sulfonamide core.[1]

PropertyDataRelevance to Disposal
CAS Number 329941-54-0Unique identifier for waste manifests.[1][2]
Molecular Formula C₁₆H₁₈FNO₂SContains Fluorine and Sulfur .[1] Requires scrubbed incineration.[1]
Physical State Solid (Powder/Crystal)Dust generation risk during transfer.[1]
Solubility Low in water; High in DMSO/MethanolWill precipitate in aqueous waste streams; keep in organic waste.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)Requires full PPE during waste transfer.[1]

Critical Note: The presence of the Fluorine atom mandates that this waste be treated as Halogenated . Mixing it with non-halogenated waste (e.g., pure acetone/ethanol) can result in regulatory fines and rejection by disposal facilities [1, 2].[1][2]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. You must segregate this compound into the correct waste stream immediately upon generation.

Segregation Logic
  • Stream A: Halogenated Organics (CORRECT): Use for mother liquors, rinsing solvents (DCM, Chloroform), and dissolved compound.[1][2]

  • Stream B: Non-Halogenated Organics (INCORRECT): Do not mix with pure Acetone, Methanol, or Hexanes unless the container is explicitly re-labeled as Halogenated.

  • Stream C: Solid Hazardous Waste (CORRECT): For contaminated gloves, weigh boats, and paper towels.[1][2]

Waste Segregation Decision Tree

WasteSegregation Start Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Liquid Solid Solid Waste StateCheck->Solid Solid SolventCheck Does it contain >1% Halogens? Liquid->SolventCheck HaloStream Stream: HALOGENATED ORGANIC (Red Can/Label) SolventCheck->HaloStream Yes (Contains Compound) NonHaloStream Stream: NON-HALOGENATED (Clear/Blue Can) SolventCheck->NonHaloStream No (Pure Wash Solvents) SharpCheck Is it sharp (Needles/Glass)? Solid->SharpCheck SharpsBin Container: BIO/CHEM SHARPS (Rigid Plastic) SharpCheck->SharpsBin Yes SolidBin Container: HAZARDOUS SOLIDS (Double Bagged/Drum) SharpCheck->SolidBin No (Gloves, Paper)

Figure 1: Decision matrix for segregating N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide waste. Note that any liquid containing the compound defaults to the Halogenated stream.[2]

Disposal Workflows (Step-by-Step)

Scenario A: Disposal of Pure Solid (Excess/Expired)[1]
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Transfer: Transfer the solid carefully to avoid dust generation. Use a disposable spatula.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Chemical Name: N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide.[1][2][4]

    • Constituents: 100%.[1][3]

    • Hazard Checkboxes: Irritant, Toxic.[2]

  • Storage: Place the container in the "Solid Hazardous Waste" satellite accumulation area (SAA).[1]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
  • Compatibility Check: Ensure the liquid waste container is compatible with the solvent used (e.g., DCM, Ethyl Acetate).[2] HDPE carboys are standard.[1]

  • Transfer: Pour the solution into the Halogenated Waste carboy using a funnel.

    • Why? Even if the solvent is non-halogenated (e.g., methanol), the dissolved fluorinated compound contaminates the entire volume, reclassifying it as halogenated for incineration purposes [3].[1][2]

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet.

Scenario C: Contaminated Debris (Gloves/Consumables)[1]
  • Collection: Place contaminated nitrile gloves, weigh boats, and pipettes into a clear hazardous waste bag (polyethylene, 4-6 mil thickness).[1][2]

  • Sealing: When the bag is full, twist and tape the neck (gooseneck seal).

  • Secondary Containment: Place the sealed bag into the laboratory's solid waste drum.

Emergency Spill Response

In the event of a spill, rapid containment prevents environmental release and exposure.[2]

PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat, N95 respirator (if powder is aerosolized).[1][2]

SpillResponse Alert 1. ALERT Notify personnel PPE 2. PPE UP Gloves, Goggles, Mask Alert->PPE Contain 3. CONTAIN Cover with absorbent pads PPE->Contain Clean 4. CLEAN Scoop into bag Contain->Clean Decon 5. DECONTAMINATE Wash surface with soap/water Clean->Decon Dispose 6. DISPOSE Label as Hazardous Waste Decon->Dispose

Figure 2: Operational workflow for managing minor laboratory spills of solid or liquid sulfonamides.

Spill Cleanup Protocol:

  • Isolate: Mark the area.[1]

  • Absorb: For solutions, use vermiculite or polypropylene pads.[1] For solids, cover with a wet paper towel to prevent dust, then scoop.[2]

  • Wash: Clean the surface with a detergent solution (e.g., Alconox) to remove organic residues.[1]

  • Waste: All cleanup materials (pads, towels) must go into the Solid Hazardous Waste bin, not the regular trash.

Regulatory Compliance & Documentation

To ensure "Cradle-to-Grave" tracking as mandated by the EPA (RCRA) and local agencies:

  • EPA Waste Code: While not explicitly P- or U-listed, this material should be coded based on the solvent carrier (e.g., F002 for halogenated solvents) or as D001/D003 if characteristic hazards apply.[1][2] For the pure solid, use the generic code for "Non-RCRA Regulated Hazardous Waste" (often State-specific codes apply, e.g., California's 352).[1][2]

  • Manifest Description: "Waste Toxic Solids, Organic, N.O.S. (N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide)."[1][2][4]

  • Destruction Certificate: Always request a Certificate of Destruction (COD) from your waste vendor to prove the material was incinerated.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Categories and Requirements. EPA.gov.[1] [Link]

  • PubChem. (2024).[1] Compound Summary: N-(4-butylphenyl)-4-fluorobenzenesulfonamide.[1][2][4] National Library of Medicine. [Link][1]

Sources

Handling

Personal protective equipment for handling N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

CAS: 329941-54-0 | Formula: C₁₆H₁₈FNO₂S | Molecular Weight: 307.38 g/mol [1][2] Executive Safety Assessment & Risk Profile Status: Research Grade / Novel Chemical Entity (NCE) Urgency: Treat with Biosafety Level 2 (BSL-2...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 329941-54-0 | Formula: C₁₆H₁₈FNO₂S | Molecular Weight: 307.38 g/mol [1][2]

Executive Safety Assessment & Risk Profile

Status: Research Grade / Novel Chemical Entity (NCE) Urgency: Treat with Biosafety Level 2 (BSL-2) chemical containment protocols.

As a specialized sulfonamide derivative utilized in kinase inhibition assays and early-stage drug discovery, N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide lacks comprehensive toxicological datasets.[1][2] Consequently, researchers must apply the Precautionary Principle , assuming high potency and potential sensitization until proven otherwise.

Hazard Identification (GHS Read-Across)

Based on Structural Activity Relationship (SAR) analysis of analogous N-aryl fluorobenzenesulfonamides (e.g., CAS 346692-04-4), the following hazards are projected:

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritationLipophilic sec-butyl chain facilitates dermal absorption; sulfonamide group can react with epidermal proteins.[1][2]
Eye Irritation H319 Causes serious eye irritationAcidic protons on the sulfonamide nitrogen can cause pH-dependent ocular damage.[1][2]
Respiratory H335 May cause respiratory irritationFine particulate dust acts as a mechanical and chemical irritant to bronchial mucosa.[1][2]
Thermal N/A HF Generation CRITICAL: Upon thermal decomposition (>200°C or fire), releases Hydrogen Fluoride (HF) and Sulfur Oxides (SOₓ).[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix dictates the required protection levels based on the operational state of the chemical.

PPE Selection Protocol

Core Requirement: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

Protection LayerSolid State Handling (Weighing/Transfer)Solution State Handling (Dissolved in DMSO/MeOH)Rationale
Respiratory N95 (if outside hood - Emergency only)Half-mask with Organic Vapor/Acid Gas cartridge (if spill occurs)Prevents inhalation of dusts and solvent vapors (DMSO enhances skin permeability).[1][2]
Ocular Chemical Safety Goggles (ANSI Z87.[1][2]1)Chemical Safety Goggles + Face ShieldGoggles seal against dust; Face shield protects against splashes of corrosive solutions.[1][2]
Dermal (Hands) Double Nitrile Gloves (Min 5 mil outer)Silver Shield / Laminate Gloves (Linear Low-Density Polyethylene)Nitrile degrades rapidly in halogenated solvents; Laminate offers broad chemical resistance.[1][2]
Body Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek® or PVC)Prevents saturation of clothing in case of solution spills.[1][2]
Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Define Operation State Chemical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/Organic) State->Liquid Action_Solid Standard PPE: Double Nitrile Gloves Lab Coat Fume Hood Solid->Action_Solid Action_Liquid Enhanced PPE: Laminate Gloves (under Nitrile) Chemical Apron Face Shield Liquid->Action_Liquid caption Figure 1: PPE Selection Logic based on physical state and solvent risk.

Figure 1: PPE Selection Logic based on physical state and solvent risk.

Operational Protocols

A. Solubilization & Stock Preparation

The sec-butyl group increases lipophilicity, making this compound poorly soluble in water but highly soluble in organic solvents.[1][2]

  • Solvent Choice:

    • Preferred: Dimethyl Sulfoxide (DMSO) (anhydrous, ≥99.9%).[1][2]

    • Alternative: Ethanol (absolute) or Methanol (for HPLC prep).[1][2]

  • Procedure:

    • Calculate the required mass for a 10 mM stock solution (MW = 307.38 g/mol ).

      • Example: To make 1 mL of 10 mM stock, weigh 3.07 mg .[1][2]

    • Weigh the solid into a pre-tared amber glass vial (sulfonamides can be light-sensitive).[1][2]

    • Add solvent slowly down the side of the vial to wash down adherent powder.[2]

    • Vortex for 30 seconds. If dissolution is incomplete, sonicate in a water bath at 35°C for 5 minutes.

    • Validation: Visually inspect for clarity. No particulates should remain.[1][2]

B. Reaction Setup (Schlenk Line / Inert Atmosphere)

While not pyrophoric, moisture can hydrolyze the sulfonamide bond under acidic/basic catalysis or affect the stoichiometry of sensitive kinase assays.

  • Drying: If the compound appears clumpy (hygroscopic), dry under high vacuum (<1 mbar) at 40°C for 2 hours before use.

  • Inert Gas: Purge reaction vessels with Nitrogen (N₂) or Argon.

  • Addition: Add the sulfonamide solution dropwise to the reaction mixture to prevent local precipitation if the reaction solvent differs from the stock solvent.

Emergency Response & Spill Management

A. Spill Cleanup Protocol

Trigger: Spillage of >10 mg solid or >1 mL solution.[1][2]

  • Evacuate & Isolate: Clear the immediate area (10 ft radius).[1][2] Mark "Do Not Enter."[1][2][3]

  • Assess: If the spill is outside the fume hood, respiratory protection (Half-mask with OV/AG cartridges) is mandatory before re-entry.[1][2]

  • Neutralization & Collection:

    • Solids: Do NOT dry sweep (creates dust).[1][2] Cover with wet paper towels (soaked in water/detergent) to dampen, then scoop into a hazardous waste bag.[1][2]

    • Solutions: Absorb with vermiculite or sand.[1][2] Do NOT use combustible materials (sawdust) if dissolved in oxidizing solvents.[1][2]

    • Decontamination: Scrub the surface with a 10% sodium bicarbonate solution (neutralizes potential acidic hydrolysis products), followed by soap and water.[1]

B. Fire Fighting (HF Risk)

Critical Warning: Thermal decomposition of fluorinated sulfonamides releases Hydrogen Fluoride (HF) gas.[1][2]

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2]

  • Firefighter Gear: Full bunker gear + SCBA.[1][2]

  • Post-Fire: Treat all ash and water runoff as HF-contaminated (corrosive/toxic).[1][2]

Waste Disposal Logistics

Regulatory Classification: Halogenated Organic Waste.[1][2]

Waste StreamHandling InstructionContainer Labeling
Solid Waste Double-bag in polyethylene.[1][2] Place in a rigid secondary container."Hazardous Waste: Toxic Solid, Organic, N.O.S.[4] (Fluorinated Sulfonamide)"
Liquid Waste Collect in HDPE or Glass carboys.[1][2] Segregate from strong acids/bases. "Halogenated Organic Solvents (Contains Fluorine/Sulfur)"
Contaminated Sharps Dispose of needles/syringes used for DMSO stocks in puncture-proof sharps containers.[1][2]"Biohazard / Chemical Sharps"

Destruction Method: High-temperature incineration (>1100 K) with flue gas scrubbing is required to capture HF and SO₂ emissions [1].[1][2]

Scientific Context & Mechanism

Structure-Activity Relationship (SAR)

The 4-fluorobenzenesulfonamide core acts as a bioisostere for phosphate groups in kinase inhibitors, often forming hydrogen bonds with the hinge region of the kinase ATP-binding site [2].[1][2] The N-(4-sec-butylphenyl) tail provides hydrophobic interactions within the selectivity pocket.[1][2]

Diagram: Proposed Metabolic/Degradation Pathway

Degradation_Pathway Compound N-(4-sec-butylphenyl)- 4-fluorobenzenesulfonamide Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis pH < 3 or > 9 Products Breakdown Products Hydrolysis->Products Sub1 4-Fluorobenzenesulfonic acid Products->Sub1 Sub2 4-sec-butylaniline Products->Sub2 caption Figure 2: Hydrolytic degradation pathway yielding potentially toxic aniline derivatives.

Figure 2: Hydrolytic degradation pathway.[1][3][4][5][6][7][8][9][10][11][12][13] Note that 4-sec-butylaniline is a potential skin sensitizer and methemoglobinemia agent.[1][2]

References

  • EPA/ResearchGate. (2026).[1][2] Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. Retrieved from (General guidance on fluorinated sulfonamide destruction).

  • Ossila. (n.d.).[1][2] 4-Fluorobenzenesulfonamide | CAS 402-46-0.[1][2][6][9] Retrieved from (Reference for fluorinated sulfonamide building block properties).[1][2]

  • Sigma-Aldrich. (n.d.).[1][2][14] N-(4-SEC-BUTYLPHENYL)-4-FLUOROBENZENESULFONAMIDE. Retrieved from (Product specification and CAS verification).[1][2]

  • PubChem. (2025).[1][2] N-(4-butylphenyl)-4-fluorobenzenesulfonamide (Analogous Compound Safety Data). Retrieved from (Used for read-across hazard identification).[2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.